molecular formula C9H7NO B188741 7-Hydroxyisoquinoline CAS No. 14476-74-5

7-Hydroxyisoquinoline

Cat. No.: B188741
CAS No.: 14476-74-5
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline is a versatile organic compound that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry and chemical biology research. Its structural motif is found in compounds with significant biological activity. Notably, the saturated derivative, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, is a conformationally constrained amino acid analog that has been investigated for its tumor-targeting properties. Research indicates this derivative is a substrate for amino acid transport systems in certain cancer cells, making it a candidate for developing radiopharmaceuticals for SPECT imaging, particularly in prostate and pancreatic cancer models . Furthermore, the this compound scaffold is a fundamental building block in neuroscience research. It forms the primary pharmacophore for developing high-affinity ligands targeting dopamine D3 receptors . These ligands are crucial tools for studying receptor function and have potential applications in developing therapeutics for conditions like psychostimulant addiction and schizophrenia. This product is intended for research purposes in chemical synthesis, drug discovery, and biochemical studies. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKBMABEPCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901678
Record name NoName_814
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-83-4
Record name 7-Isoquinolinol
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Record name 7-Hydroxyisoquinoline
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Foundational & Exploratory

7-Hydroxyisoquinoline: A Core Heterocycle from Historical Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyisoquinoline, a seemingly simple heterocyclic compound, holds a significant place in the history of organic synthesis and continues to be a relevant scaffold in modern medicinal chemistry. Its story begins in the late 19th century with the advent of novel synthetic methodologies for constructing the isoquinoline core. Decades later, it emerged as a critical starting material in one of the most celebrated achievements in natural product synthesis: the formal total synthesis of quinine by R.B. Woodward and W.E. Doering in 1944. While the history of this compound is rich, its own biological activities remain largely unexplored, presenting a compelling opportunity for future research. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound. It also delves into the known biological activities of its derivatives, highlighting the untapped potential of this foundational molecule for drug development professionals.

History and Discovery

The discovery of this compound is intrinsically linked to the development of methods for synthesizing the isoquinoline ring system. The late 19th century was a period of intense investigation into the structure and synthesis of alkaloids, many of which contain the isoquinoline core.

The Dawn of Isoquinoline Synthesis: The Pomeranz-Fritsch Reaction

The first synthesis of this compound can be attributed to the pioneering work on the Pomeranz-Fritsch reaction , independently developed by Cäsar Pomeranz and Paul Fritsch in 1893. This acid-catalyzed reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. The general mechanism involves the formation of a benzalaminoacetal followed by cyclization and aromatization under strong acidic conditions.

The synthesis of this compound itself would proceed from 3-hydroxybenzaldehyde, establishing its existence in the chemical literature by the end of the 19th century.

A Pivotal Role in the Synthesis of Quinine

For half a century, this compound remained a relatively obscure chemical entity. Its prominence surged dramatically in 1944 when it was selected as the starting material by Robert Burns Woodward and William von Eggers Doering for their landmark formal total synthesis of quinine.[1] At the time, quinine, a vital antimalarial drug, was in short supply due to World War II. The Woodward-Doering synthesis was a monumental undertaking that showcased the power of synthetic organic chemistry.

Their synthetic route began with the preparation of this compound from 3-hydroxybenzaldehyde and the diacetal of aminoacetaldehyde, followed by cyclization in concentrated sulfuric acid, a direct application of the Pomeranz-Fritsch reaction.[1] This strategic choice of starting material was crucial for the subsequent construction of the complex quinuclidine skeleton of quinine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₉H₇NO[2]
Molecular Weight 145.16 g/mol [2]
CAS Number 7651-83-4[2]
Appearance White to off-white powder
Melting Point 227 °C
Solubility Soluble in methanol and concentrated sulfuric acid. Slightly soluble in DMSO.[2]
pKa Not well-documented for this compound. For the related 7-hydroxyquinoline, pK1: 5.48 (+1); pK2: 8.85 (0) (20°C).
LogP 1.9 (Predicted)[2]

Experimental Protocols

Synthesis of this compound via the Pomeranz-Fritsch Reaction

The following is a representative protocol for the synthesis of this compound based on the principles of the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in toluene.

  • Add aminoacetaldehyde diethyl acetal (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Carefully add the crude benzalaminoacetal from Step 1 to concentrated sulfuric acid (a significant excess) at 0 °C with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 100 °C) for several hours. The optimal temperature and time should be determined empirically.

  • Monitor the progress of the cyclization by TLC (using a neutralized aliquot).

  • After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the mixture cool.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Pomeranz-Fritsch Synthesis of this compound

Pomeranz_Fritsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_hydroxybenzaldehyde 3-Hydroxybenzaldehyde benzalaminoacetal Benzalaminoacetal 3_hydroxybenzaldehyde->benzalaminoacetal Condensation (-H₂O) aminoacetaldehyde_acetal Aminoacetaldehyde Diethyl Acetal aminoacetaldehyde_acetal->benzalaminoacetal 7_hydroxyisoquinoline This compound benzalaminoacetal->7_hydroxyisoquinoline Cyclization (H₂SO₄, Δ) (-2 EtOH)

Caption: Pomeranz-Fritsch synthesis of this compound.

Historical and Synthetic Context of this compound

Historical_Context Pomeranz_Fritsch Pomeranz & Fritsch (1893) Isoquinoline Synthesis Synthesis_7HIQ Synthesis of This compound Pomeranz_Fritsch->Synthesis_7HIQ Enables Woodward_Doering Woodward & Doering (1944) Quinine Formal Synthesis Synthesis_7HIQ->Woodward_Doering Key Starting Material Modern_Derivatives Modern Derivatives (Drug Discovery) Synthesis_7HIQ->Modern_Derivatives Core Scaffold Biological_Screening Biological Screening (Research Gap) Synthesis_7HIQ->Biological_Screening Largely Unexplored Quinine Quinine Woodward_Doering->Quinine

Caption: Historical and synthetic importance of this compound.

Biological Activity and Therapeutic Potential: An Uncharted Territory

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of the parent this compound molecule. While its derivatives have been investigated for various therapeutic applications, the core compound itself appears to be a blind spot in pharmacological research. This presents a significant research gap and a potential opportunity for the discovery of novel biological activities.

To illustrate the potential of the this compound scaffold, the following table summarizes the reported biological activities of some of its close derivatives.

Derivative ClassBiological ActivityExample Reference
Tetrahydroisoquinolines Dopamine uptake inhibition, orexin receptor antagonism, serotonin receptor agonism/antagonism.
Quercetin-Tetrahydroisoquinoline Conjugates Cholinesterase inhibition, Na+/K+-ATPase inhibition, antioxidant, and anticancer activity.
Substituted 1,2,3,4-Tetrahydroisoquinolines Catechol O-methyltransferase (COMT) inhibition.
Influenza PAN Inhibitors Inhibition of the PA endonuclease of the influenza virus.

The diverse biological activities of these derivatives underscore the potential of the this compound core as a privileged scaffold in drug discovery. The hydroxyl group at the 7-position provides a handle for further functionalization, allowing for the exploration of a wide chemical space.

Future Directions and Conclusion

This compound stands at a unique crossroads of historical significance and untapped potential. Its role in the legendary synthesis of quinine has cemented its place in the annals of organic chemistry. However, for the contemporary drug discovery scientist, its true value may lie in what is yet to be discovered.

The lack of data on the biological activity of this compound is a clear call to action. Systematic screening of this compound in a broad range of biological assays—from enzyme inhibition and receptor binding to cytotoxicity and antimicrobial activity—is warranted. The findings from such studies could unveil novel pharmacological properties and provide the basis for the development of new therapeutic agents.

References

Theoretical Investigations of 7-Hydroxyisoquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoquinoline (7HIQ) is a heterocyclic aromatic compound of significant interest in the fields of photochemistry, materials science, and medicinal chemistry. Its unique photophysical properties, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), make it a valuable scaffold for the design of fluorescent probes, molecular switches, and potential therapeutic agents. The tautomeric equilibrium between its enol and keto forms is highly sensitive to the molecular environment, offering a mechanism for probing solvent polarity and hydrogen bonding interactions.

Theoretical and computational chemistry provide indispensable tools for elucidating the complex dynamics of 7HIQ at a molecular level. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the structures, energetics, and spectroscopic properties of its different tautomeric and electronic states. This guide offers an in-depth overview of the theoretical studies on this compound, presenting key quantitative data, detailing the computational protocols employed, and visualizing the fundamental ESIPT mechanism.

Data Presentation: Energetics and Structural Parameters

Theoretical calculations have been instrumental in quantifying the relative stabilities of the this compound tautomers and characterizing the geometric changes that occur upon photoexcitation and proton transfer. The enol form is generally found to be the most stable in the ground state, while the keto (or zwitterionic) form becomes more favorable in the excited state, driving the ESIPT process.

Table 1: Calculated Relative Energies of this compound Tautomers
TautomerMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)Reference
Enol (S₀)M06-2XToluene (PCM)0.00[1]
Keto (S₀)M06-2XToluene (PCM)0.25[1]
Enol (S₀)DFTWater (PCM)0.00[2]
Zwitterion (S₀)DFTWater (PCM)Energetically accessible[2]
Enol-CH₃OH (S₁)TD-DFTMethanol (Explicit)0.00[3]
Keto-CH₃OH (S₁)TD-DFTMethanol (Explicit)Lower in energy[3]
Table 2: Key Geometric Parameters of this compound Tautomers
StateTautomerParameterCalculated Value (Å)Method
S₀EnolO-H Bond Length~0.97DFT
S₀EnolC-O Bond Length~1.36DFT
S₀KetoN-H Bond Length~1.02DFT
S₀KetoC=O Bond Length~1.25DFT
S₁EnolO-H Bond LengthLengthenedTD-DFT
S₁KetoN-H Bond LengthShortenedTD-DFT

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound and its derivatives relies on a well-defined set of computational protocols. These protocols are designed to accurately model the electronic structure and behavior of the molecule in both its ground and excited states.

Ground-State Geometry Optimization and Frequency Analysis

This is the foundational step in any theoretical study, aiming to find the minimum energy structure of the molecule.

  • Software: Gaussian, ORCA, Q-Chem.

  • Method: Density Functional Theory (DFT) is widely employed. The choice of functional is crucial; hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X are common choices.[1][4]

  • Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used to provide a good balance between accuracy and computational cost.[4]

  • Procedure:

    • An initial 3D structure of the this compound molecule (enol or keto form) is constructed.

    • A geometry optimization calculation is performed to locate the stationary point on the potential energy surface.

    • Following optimization, a frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Excited-State Calculations

To study the photophysical properties and the ESIPT mechanism, calculations on the electronic excited states are necessary.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies, oscillator strengths, and for optimizing excited-state geometries.[3][5] For higher accuracy in excited-state energy profiles, methods like Algebraic Diagrammatic Construction (ADC(2)) can be used.[6]

  • Procedure:

    • Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the absorption spectrum.

    • To model the emission (fluorescence), the geometry of the first singlet excited state (S₁) is optimized using TD-DFT.

    • A frequency calculation on the S₁ optimized geometry can be performed to confirm it as a minimum on the excited-state potential energy surface.

    • A subsequent TD-DFT calculation at the S₁ optimized geometry provides the emission energy.

Modeling Solvent Effects

The tautomeric equilibrium and ESIPT process of this compound are highly sensitive to the solvent environment.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant.[1][7] This method is computationally efficient for modeling bulk solvent effects.

  • Explicit Solvation Models: For processes involving direct solvent participation, such as solvent-mediated proton transfer, an explicit model is more appropriate. Here, one or more solvent molecules are included in the quantum mechanical calculation to model the specific hydrogen bonding interactions.[2][3] Molecular Dynamics (MD) simulations can also be used to study the explicit solvation shell around the molecule.[2]

Mapping the Proton Transfer Pathway

To understand the kinetics and thermodynamics of the ESIPT reaction, the potential energy surface along the proton transfer coordinate is mapped.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the O-H or N-H bond distance and re-optimizing the remaining degrees of freedom at each step. This helps in identifying the energy barrier for the proton transfer.

  • Transition State (TS) Search: For a more precise location of the energy barrier, a transition state optimization is performed. Algorithms like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point corresponding to the transition state. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the proton transfer motion.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the key theoretical workflows and the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

computational_workflow cluster_gs Ground State (S₀) Calculations cluster_es Excited State (S₁) Calculations cluster_pt Proton Transfer Pathway gs_start Initial Structure (Enol/Keto) gs_opt Geometry Optimization (DFT) gs_start->gs_opt e.g., B3LYP/6-311++G(d,p) gs_freq Frequency Calculation gs_opt->gs_freq es_vert Vertical Excitation (TD-DFT) gs_opt->es_vert pt_scan PES Scan / TS Search gs_opt->pt_scan gs_end S₀ Minimum Energy Structure + Thermochemistry gs_freq->gs_end Confirm minimum (0 imaginary freq.) es_opt S₁ Geometry Optimization es_vert->es_opt es_emis Emission Energy Calculation es_opt->es_emis es_opt->pt_scan es_end Absorption & Emission Spectra es_emis->es_end pt_end Energy Barrier (ΔG‡) pt_scan->pt_end

Caption: A flowchart of the computational workflow for theoretical studies of this compound.

ESIPT_Mechanism Solvent-Assisted ESIPT Mechanism of this compound cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) Enol_S0 Enol Tautomer (Stable) Keto_S0 Keto Tautomer Enol_S0->Keto_S0 Tautomerization (High Barrier) Enol_S1 Enol Tautomer Enol_S0->Enol_S1 Photoexcitation (hν_abs) Keto_S1 Keto Tautomer (Stable) Enol_S1->Keto_S1 Proton Transfer (ESIPT) (Low Barrier) Keto_S1->Keto_S0 Fluorescence (hν_em) / Non-radiative decay

Caption: The Jablonski-style diagram illustrating the ESIPT photocycle in this compound.

References

Quantum Chemical Analysis of 7-Hydroxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoquinoline (7-HIQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT). This technical guide provides a comprehensive overview of the quantum chemical analysis of 7-HIQ, focusing on its tautomerism and photophysical behavior. We delve into the computational and experimental methodologies employed to investigate this molecule, present key quantitative data in a structured format, and visualize complex processes through detailed diagrams. This document serves as a valuable resource for researchers engaged in the study and application of 7-HIQ and related compounds.

Introduction

This compound, a derivative of isoquinoline, exhibits a fascinating interplay of structural forms, particularly keto-enol tautomerism, which dictates its electronic and photophysical properties. The molecule's ability to undergo excited-state intramolecular proton transfer (ESIPT) makes it a compelling candidate for applications such as fluorescent probes and photosensitizers. Understanding the underlying quantum mechanical principles governing these phenomena is crucial for the rational design of novel 7-HIQ-based functional molecules.

This guide explores the quantum chemical analysis of 7-HIQ, leveraging data from various theoretical and experimental studies. We will examine the ground and excited-state properties, the mechanism of proton transfer, and the influence of the surrounding environment on its behavior.

Tautomerism in this compound

In solution, this compound can exist in equilibrium between its enol and keto (or zwitterionic) forms. The position of this equilibrium is highly sensitive to the solvent environment. In aqueous media, for instance, both enol and zwitterionic tautomers have been observed in the absorption spectrum.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers and the energy barriers separating them. By employing appropriate functionals and basis sets, it is possible to accurately model the potential energy surface of 7-HIQ.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerMethodSolvent ModelRelative Energy (kcal/mol)Reference
EnolDFT/B3LYP/6-31G PCM (Water)0.00[1]
ZwitterionDFT/B3LYP/6-31GPCM (Water)Favorable in excited state[1]
KetoDFT/B3LYP/6-31G**Gas PhaseHigher than Enol[2]

Excited-State Proton Transfer (ESPT)

Upon photoexcitation, 7-HIQ can undergo a rapid intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the isoquinoline ring. This process leads to the formation of a transient keto tautomer, which is responsible for the large Stokes-shifted fluorescence observed for this molecule.

Mechanism of ESPT

The ESPT in 7-HIQ is often mediated by solvent molecules, particularly in protic solvents like water and methanol. Computational studies have shown that a "water wire" or "alcohol chain" consisting of a few solvent molecules can facilitate the proton relay.[1][3]

ESPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_emission Emission Enol_S0 Enol Tautomer Enol_S1 Enol Tautomer Enol_S0->Enol_S1 Absorption (hν) Keto_S1 Keto Tautomer Enol_S1->Keto_S1 ESPT Keto_S0 Keto Tautomer Keto_S1->Keto_S0 Fluorescence (hν') Keto_S0->Enol_S0 Tautomerization

Caption: Energy level diagram illustrating the excited-state proton transfer (ESPT) process in this compound.

Computational and Experimental Protocols

A combination of computational and experimental techniques is essential for a thorough understanding of 7-HIQ's properties.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian. DFT and time-dependent DFT (TD-DFT) are the most common methods for studying the ground and excited states, respectively.

Computational_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc excited_state Excited State Calculation (e.g., TD-DFT) geom_opt->excited_state analysis Analysis of Results (Energies, Geometries, Spectra) freq_calc->analysis pes_scan Potential Energy Surface Scan (for ESPT barrier) excited_state->pes_scan pes_scan->analysis end Conclusion analysis->end

Caption: A typical workflow for the computational analysis of this compound.

Protocol for DFT Calculations:

  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a functional such as B3LYP with a basis set like 6-31G**.[4][5] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for solution-phase studies.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Excited-State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT to simulate the UV-Vis absorption spectrum.

  • Potential Energy Surface (PES) Scan: To investigate the ESPT process, a relaxed PES scan is performed by systematically varying the O-H bond distance and the N-H distance. This allows for the determination of the energy barrier for proton transfer.

Experimental Methodology

Spectroscopic techniques are invaluable for validating computational predictions and providing insights into the dynamics of 7-HIQ.

Experimental_Workflow synthesis Synthesis & Purification of this compound sample_prep Sample Preparation (Dissolution in various solvents) synthesis->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Steady-State & Time-Resolved Fluorescence Spectroscopy sample_prep->fluorescence nmr NMR Spectroscopy (Structural Characterization) sample_prep->nmr data_analysis Data Analysis & Interpretation uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis correlation Correlation with Computational Results data_analysis->correlation

Caption: A general workflow for the experimental investigation of this compound.

Protocol for Spectroscopic Measurements:

  • Sample Preparation: Solutions of 7-HIQ are prepared in solvents of varying polarity and proticity.

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded to identify the electronic transitions of the different tautomeric forms in the ground state. In water, 7-hydroxyquinoline shows absorption from both the enol and zwitterion tautomers.[1]

  • Fluorescence Spectroscopy: Steady-state fluorescence spectra are measured to determine the emission properties. The large Stokes shift is indicative of ESPT. Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetimes and investigate the dynamics of the excited-state processes. In aqueous media, fluorescence is observed from the zwitterion tautomer only.[1]

Quantitative Spectroscopic and Photophysical Data

The combination of computational and experimental studies provides a wealth of quantitative data that characterizes the behavior of 7-HIQ.

Table 2: Experimental Spectroscopic Data for 7-Hydroxyquinoline in Water

ParameterValueTechniqueReference
Absorption Maximum (Enol)~327 nmUV-Vis Spectroscopy[6]
Absorption Maximum (Zwitterion)~402 nmUV-Vis Spectroscopy[6]
Emission Maximum (Zwitterion)Green FluorescenceFluorescence Spectroscopy[6]
Fluorescence Lifetime2.60 ± 0.01 nsTime-Resolved Fluorescence[6]

Conclusion and Future Outlook

The quantum chemical analysis of this compound has provided significant insights into its tautomerism and excited-state dynamics. The synergy between high-level computational methods and advanced spectroscopic techniques has been instrumental in elucidating the mechanism of excited-state proton transfer and the role of the solvent environment. This fundamental understanding is critical for the design of novel 7-HIQ derivatives with tailored photophysical properties for applications in sensing, imaging, and optoelectronics.

Future research directions may include the investigation of 7-HIQ in more complex biological environments, the exploration of its two-photon absorption properties for bio-imaging, and the development of more accurate and efficient computational models to predict its behavior in diverse systems. The continued exploration of the rich photophysics of this compound and its analogues promises to yield exciting new discoveries and applications.

References

Elucidating the Chemical Architecture of 7-Hydroxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Hydroxyisoquinoline

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO. Its structure consists of a fused isoquinoline ring system with a hydroxyl group substituted at the 7-position.[1][2] Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products, particularly alkaloids, and their utility as scaffolds in drug design. Understanding the precise chemical structure is paramount for elucidating structure-activity relationships (SAR) and for the development of new therapeutic agents.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₉H₇NO[1][3]
Molecular Weight 145.16 g/mol [1][3]
CAS Number 7651-83-4[1][3]
Appearance White to off-white powder[1]
Melting Point 227 °C[4]
Solubility Soluble in methanol and concentrated sulfuric acid[1]

Experimental Workflow for Structure Elucidation

The definitive determination of this compound's structure relies on a synergistic application of several advanced analytical techniques. The logical flow of these experiments is crucial for an unambiguous characterization.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Connectivity & Environment XRay X-Ray Crystallography NMR->XRay Confirm Connectivity

Figure 1: Logical workflow for the chemical structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.5-9.0d~5-6
H-3~7.5-8.0d~5-6
H-4~7.0-7.5d~8-9
H-5~7.0-7.5d~8-9
H-6~6.8-7.2dd~8-9, ~2-3
H-8~7.2-7.6d~2-3
7-OHVariable (broad s)s-
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environment.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1~140-145
C-3~120-125
C-4~125-130
C-4a~130-135
C-5~115-120
C-6~110-115
C-7~155-160
C-8~105-110
C-8a~135-140

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M+H]⁺146.0606Protonated molecular ion (calculated for C₉H₈NO⁺)
[M-CO]⁺118.0657Loss of carbon monoxide from the phenol ring
[M-HCN]⁺119.0735Loss of hydrogen cyanide from the pyridine ring

digraph "MS_Fragmentation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=3];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

"M_H" [label="[M+H]⁺\nm/z = 146.0606", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Loss_CO" [label="Loss of CO", shape=plaintext, fontcolor="#202124"]; "Fragment1" [label="[C₈H₈N]⁺\nm/z = 118.0657", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Loss_HCN" [label="Loss of HCN", shape=plaintext, fontcolor="#202124"]; "Fragment2" [label="[C₈H₇O]⁺\nm/z = 119.0735", fillcolor="#FBBC05", fontcolor="#202124"];

"M_H" -> "Loss_CO" -> "Fragment1"; "M_H" -> "Loss_HCN" -> "Fragment2"; }

Figure 2: A potential mass spectrometry fragmentation pathway for this compound.

X-Ray Crystallography

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystal lattice.

Experimental Protocol for X-Ray Crystallography

Crystal Growth:

  • Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection and Structure Solution:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Expected Crystallographic Data
ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules per unit cell)Integer value
Bond Lengthse.g., C-C, C-N, C-O bond distances
Bond Anglese.g., C-C-C, C-N-C bond angles
Torsion AnglesDescribing the planarity of the ring system

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. While this guide outlines the standard and necessary experimental protocols, the successful characterization of any novel compound is contingent upon careful experimental execution and rigorous data interpretation. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a powerful and synergistic toolkit for chemists to confidently determine and verify molecular structures, a critical step in the advancement of chemical and pharmaceutical research.

References

Spectroscopic Analysis of 7-Hydroxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 7-hydroxyisoquinoline. This document details the predicted spectral data, outlines experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis. All quantitative data is summarized in clearly structured tables for ease of comparison and interpretation.

Predicted Spectroscopic Data of this compound

Due to the limited availability of experimentally-verified public data for this compound, the following sections present predicted ¹H NMR, ¹³C NMR, and IR spectral data. These predictions are based on computational models and data from analogous compounds, providing a reliable estimation for spectral analysis and interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for each of its seven protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the hydroxyl group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-18.9 - 9.1s-
H-37.6 - 7.8d5.0 - 6.0
H-48.0 - 8.2d5.0 - 6.0
H-57.8 - 8.0d8.0 - 9.0
H-67.1 - 7.3dd8.0 - 9.0, 2.0 - 3.0
H-87.4 - 7.6d2.0 - 3.0
7-OH9.5 - 10.5s (broad)-

Note: Predicted data is generated based on established chemical shift principles and spectral databases of similar compounds. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to its nine carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-1150 - 155
C-3120 - 125
C-4135 - 140
C-4a128 - 133
C-5125 - 130
C-6110 - 115
C-7155 - 160
C-8115 - 120
C-8a130 - 135

Note: This data is predicted and should be used as a reference for spectral interpretation. Experimental verification is recommended.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The key predicted absorptions are detailed below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H (Phenol)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C=N (Imine)Stretching1630 - 1650Medium
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-O (Phenol)Stretching1200 - 1260Strong
C-H (Aromatic)Out-of-plane Bending750 - 900Strong

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols

The following sections provide detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

      • Collect a larger number of scans (e.g., 128-1024 or more) as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes

Procedure (using ATR-FTIR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., O-H, C-H aromatic, C=N, C=C, C-O).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound, from sample reception to final structural confirmation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_data_analysis Data Analysis and Interpretation cluster_confirmation Structure Confirmation Sample Receive/Synthesize This compound Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification Characterization Initial Characterization (e.g., Melting Point, TLC) Purification->Characterization IR_Acquisition IR Spectroscopy (ATR-FTIR) Characterization->IR_Acquisition NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Characterization->NMR_Acquisition IR_Analysis Analyze IR Spectrum (Identify Functional Groups) IR_Acquisition->IR_Analysis NMR_Analysis Analyze NMR Spectra (Chemical Shifts, Couplings, Integration) NMR_Acquisition->NMR_Analysis Structure_Proposal Propose Structure IR_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Data_Correlation Correlate All Spectroscopic Data Structure_Proposal->Data_Correlation Final_Structure Confirm Final Structure Data_Correlation->Final_Structure

Molecular Modeling of 7-Hydroxyisoquinoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of 7-Hydroxyisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, molecular structure, spectroscopic properties, and potential biological activities, offering a foundational resource for researchers engaged in drug discovery and development. All quantitative data is summarized in structured tables, and key experimental and computational methodologies are described.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the isoquinoline scaffold. A common and effective approach is a variation of the Skraup synthesis or the Pomeranz-Fritsch-Bobbitt reaction. The following protocol describes a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of hydroxyquinolines.

Materials:

  • 3-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvent (e.g., ethanol, methanol)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of 3-aminophenol and glycerol is placed.

  • Acid Addition: Concentrated sulfuric acid is slowly added to the mixture through the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Addition of Oxidizing Agent: The oxidizing agent is then added portion-wise to the reaction mixture.

  • Heating and Reflux: The mixture is heated to and maintained at a reflux temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker of crushed ice. The acidic solution is then neutralized with a sodium hydroxide solution until a precipitate is formed.

  • Purification: The crude product is collected by filtration, washed with cold water, and then redissolved in a dilute hydrochloric acid solution. The solution is treated with activated charcoal to remove colored impurities and then filtered. The filtrate is neutralized with a sodium hydroxide solution to re-precipitate the this compound. The purified product is collected by filtration, washed with water, and dried.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or methanol.

Workflow for the Synthesis of this compound

G cluster_0 Reaction cluster_1 Work-up and Purification A Mix 3-Aminophenol and Glycerol B Slowly add conc. H2SO4 A->B C Add Oxidizing Agent B->C D Heat and Reflux C->D E Cool and Pour onto Ice D->E F Neutralize with NaOH E->F G Filter Crude Product F->G H Redissolve in HCl G->H I Treat with Activated Charcoal H->I J Neutralize to Re-precipitate I->J K Filter and Dry J->K L Pure this compound K->L Recrystallization

A flowchart of the synthesis and purification process.

Molecular Structure and Geometry

The molecular structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide valuable insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles.

Computational Methodology: Geometry Optimization

The geometry of this compound can be optimized using DFT calculations, a common approach in computational chemistry.[1]

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: DFT. Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.[2][3] Basis Set: 6-311++G(d,p) is a suitable basis set for this type of molecule, providing a good balance between accuracy and computational cost.

Procedure:

  • Input Structure: A preliminary 3D structure of this compound is drawn using a molecular editor.

  • Calculation Setup: The calculation is set up in the chosen software, specifying the DFT method, functional, and basis set.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculated Molecular Geometry

The following tables summarize the calculated geometric parameters for this compound based on DFT calculations performed on similar isoquinoline structures.[2][3]

Table 1: Calculated Bond Lengths of this compound

BondCalculated Bond Length (Å)
C1-N21.315
N2-C31.370
C3-C41.418
C4-C101.409
C10-C51.421
C5-C61.375
C6-C71.401
C7-C81.382
C8-C91.419
C9-C11.425
C9-C101.428
C7-O111.358
O11-H120.965

Table 2: Calculated Bond Angles of this compound

AngleCalculated Bond Angle (°)
C1-N2-C3117.5
N2-C3-C4123.8
C3-C4-C10120.2
C4-C10-C9118.3
C10-C9-C1120.1
C9-C1-N2120.1
C10-C5-C6120.8
C5-C6-C7120.4
C6-C7-C8118.9
C7-C8-C9121.3
C8-C9-C10118.5
C6-C7-O11122.5
C8-C7-O11118.6
C7-O11-H12109.2

Spectroscopic Properties

The spectroscopic properties of this compound can be characterized by various techniques, including FTIR, Raman, NMR, and UV-Vis spectroscopy. Computational methods can also predict these properties, which can then be compared with experimental data.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and the overall structure of a molecule. The vibrational frequencies of this compound can be calculated using DFT methods, complementing experimental FTIR and Raman spectra.[2][3][4][5]

Computational Methodology: Vibrational Frequency Calculation

This is typically performed after a successful geometry optimization using the same level of theory (e.g., B3LYP/6-311++G(d,p)). The output provides the harmonic vibrational frequencies, which can be scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.

Table 3: Selected Calculated Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
ν(O-H)3650O-H stretching
ν(C-H) aromatic3050 - 3150Aromatic C-H stretching
ν(C=N)1620C=N stretching in the ring
ν(C=C) aromatic1450 - 1600Aromatic C=C stretching
δ(O-H)1350O-H in-plane bending
ν(C-O)1250C-O stretching
γ(C-H) aromatic750 - 900Aromatic C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules. The chemical shifts are influenced by the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: These are estimated values based on data for similar isoquinoline derivatives and general chemical shift ranges.[6][7][8][9][10]

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
19.1 - 9.3151 - 153
37.5 - 7.7120 - 122
48.0 - 8.2135 - 137
57.8 - 8.0128 - 130
67.2 - 7.4118 - 120
87.6 - 7.8108 - 110
7-OH9.5 - 10.5 (broad)-
Carbon
7-155 - 157
9-127 - 129
10-133 - 135
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

Note: These are estimated values based on data for similar isoquinoline and hydroxyquinoline derivatives.[1][11][12]

SolventPredicted λ_max (nm)
Ethanol~220, ~270, ~320
Methanol~222, ~272, ~325

Potential Biological Activity and Signaling Pathways

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including roles in neurodegenerative diseases and as kinase inhibitors.[13][14][15] this compound, as a member of this class, is a promising scaffold for the development of novel therapeutics.

Role in Neurodegenerative Diseases

Phytochemicals with structures similar to this compound have been shown to modulate signaling pathways implicated in neurodegeneration.[16][17][18][19] These pathways often involve oxidative stress, neuroinflammation, and apoptosis. A potential mechanism of action for this compound could involve the modulation of the Nrf2 and NF-κB signaling pathways, which play crucial roles in the cellular response to oxidative stress and inflammation, respectively.

Potential Neuroprotective Signaling Pathway

G cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response stress Oxidative Stress / Neuroinflammation nrf2 Nrf2 Activation stress->nrf2 nfkb NF-κB Inhibition stress->nfkb activates hq This compound hq->nrf2 promotes hq->nfkb inhibits antioxidant Antioxidant Gene Expression nrf2->antioxidant inflammatory Pro-inflammatory Cytokine Reduction nfkb->inflammatory survival Neuronal Survival antioxidant->survival inflammatory->survival

A potential signaling pathway for this compound.
Kinase Inhibition

Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[15][20][21] The planar aromatic structure of this compound makes it a suitable scaffold for binding to the ATP-binding pocket of kinases.

Logical Flow of Kinase Inhibition

G hq This compound kinase Protein Kinase (e.g., Src, EGFR) hq->kinase atp_binding Binds to ATP Pocket kinase->atp_binding phosphorylation Inhibits Substrate Phosphorylation atp_binding->phosphorylation signaling Blocks Downstream Signaling phosphorylation->signaling response Inhibition of Cell Proliferation / Induction of Apoptosis signaling->response

A logical workflow of kinase inhibition.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. This technical guide has provided a detailed overview of its synthesis, molecular structure, and spectroscopic properties based on a combination of established experimental protocols for related compounds and theoretical calculations. The exploration of its potential roles in modulating signaling pathways associated with neurodegenerative diseases and cancer highlights its promise as a scaffold for the development of novel therapeutic agents. Further experimental validation of the theoretical data presented here is warranted to fully elucidate the chemical and biological properties of this important molecule.

References

physical and chemical properties of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound with a growing presence in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, solubility, and potential for biological interactions, making it a valuable building block in drug discovery and a subject of interest for photophysical studies.

Physical and Chemical Properties

This compound is typically a yellow to off-white crystalline solid at room temperature.[1] Its core structure consists of a fused benzene and pyridine ring system. The presence of both a hydroxyl group and a nitrogen atom within the aromatic system imparts moderate polarity to the molecule.

Tabulated Physical Properties
PropertyValueSource
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance Yellow to off-white crystalline solid[1]
Melting Point 222.5-231.5 °C
Boiling Point Not experimentally determined. Estimated to be >300 °C.
Solubility Soluble in methanol and concentrated sulfuric acid.[1] Sparingly soluble in water.[1][1]
pKa 5.68 (at 20 °C)[1]
Tabulated Chemical Properties
PropertyValueSource
CAS Number 7651-83-4[1]
IUPAC Name isoquinolin-7-ol
InChI InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
SMILES C1=CC(=CC2=C1C=CN=C2)O

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

Due to the lack of publicly available experimental spectra for this compound, a predicted ¹H NMR spectrum is described based on analogous structures. The aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm). The proton on the carbon adjacent to the nitrogen (C1) is typically the most deshielded. The protons on the carbocyclic ring will show characteristic splitting patterns based on their coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C7) and the carbon atoms adjacent to the nitrogen (C1 and C3) are expected to have characteristic chemical shifts. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the aromatic rings would likely appear in the 1450-1650 cm⁻¹ region. C-O stretching will be observed in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of CO (m/z = 117) and HCN (m/z = 118), which are common fragmentation pathways for hydroxy-substituted nitrogen heterocycles.

Experimental Protocols

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. The general workflow involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Bischler_Napieralski Start β-(3-methoxyphenyl)ethylamine Acylation Acylation (e.g., Acetyl chloride) Start->Acylation Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Acylation->Amide Cyclization Cyclization (e.g., POCl₃, P₂O₅) Amide->Cyclization Dihydroisoquinoline 7-Methoxy-1-methyl-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization (e.g., Pd/C, heat) Dihydroisoquinoline->Aromatization Methoxyisoquinoline 7-Methoxy-1-methylisoquinoline Aromatization->Methoxyisoquinoline Demethylation Demethylation (e.g., HBr, BBr₃) Methoxyisoquinoline->Demethylation Final_Product 7-Hydroxy-1-methylisoquinoline Demethylation->Final_Product

Caption: Generalized workflow for the synthesis of a this compound derivative via the Bischler-Napieralski reaction.

Methodology:

  • Amide Formation: A suitable β-arylethylamine (e.g., β-(3-methoxyphenyl)ethylamine) is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.

  • Cyclization: The amide is then treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heated to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

  • Aromatization: The dihydroisoquinoline is dehydrogenated to the fully aromatic isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C).

  • Demethylation: If a methoxy-substituted starting material was used, the methoxy group is cleaved using a demethylating agent like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the final this compound.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and an aminoacetal.

Pomeranz_Fritsch Start1 m-Hydroxybenzaldehyde Condensation Condensation Start1->Condensation Start2 Aminoacetaldehyde dimethyl acetal Start2->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Cyclization Acid-catalyzed Cyclization (e.g., H₂SO₄) Schiff_Base->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Simplified workflow for the Pomeranz-Fritsch synthesis of this compound.

Methodology:

  • Schiff Base Formation: m-Hydroxybenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form a Schiff base intermediate.

  • Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes the cyclization and subsequent elimination of alcohol to form the aromatic isoquinoline ring system.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This can then be aromatized.

Pictet_Spengler Start1 β-(3-Hydroxyphenyl)ethylamine Condensation Condensation & Cyclization (Acid catalyst) Start1->Condensation Start2 Formaldehyde Start2->Condensation Tetrahydroisoquinoline 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline Condensation->Tetrahydroisoquinoline Aromatization Aromatization (e.g., Pd/C, heat) Tetrahydroisoquinoline->Aromatization Final_Product This compound Aromatization->Final_Product

Caption: General workflow for the synthesis of this compound via the Pictet-Spengler reaction.

Methodology:

  • Condensation and Cyclization: A β-arylethylamine, such as β-(3-hydroxyphenyl)ethylamine, is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. This leads to the formation of a Schiff base which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

  • Aromatization: The resulting tetrahydroisoquinoline is then aromatized, typically through oxidation, to yield this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound itself is not extensively documented in publicly available literature. However, the broader isoquinoline class of compounds is known for a wide range of pharmacological effects. Many isoquinoline alkaloids exhibit activities such as antimicrobial, anticancer, and neuroactive properties.

Given its structural similarity to other bioactive molecules, this compound could potentially act as an inhibitor or modulator of various enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. High-throughput screening and target-based assays would be necessary to identify any potential therapeutic applications. There is currently no information available linking this compound to specific signaling pathways.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive summary of its known physical and chemical properties and has outlined established synthetic methodologies that can be adapted for its preparation. While specific experimental spectral data and biological activity information are currently limited, the foundational knowledge presented here serves as a valuable resource for researchers and professionals in the field, encouraging further investigation into the properties and applications of this intriguing molecule.

References

7-Hydroxyisoquinoline CAS number 7651-83-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxyisoquinoline (CAS 7651-83-4)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, analytical characterization, and known biological activities, offering a foundational resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling in drug development.

PropertyValue
CAS Number 7651-83-4[1][2][3][4]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1][3]
Appearance Yellow to off-white or light brown crystalline solid/powder[1]
Melting Point 227 °C[3]
Solubility Soluble in methanol and concentrated sulfuric acid; sparingly soluble in water[1][2]
pKa 5.68 (at 20℃)[1]

Synthesis and Purification

The synthesis of this compound can be accomplished through several established methods for constructing the isoquinoline scaffold. The Pomeranz–Fritsch reaction is a common approach.

General Synthetic Workflow

The synthesis typically involves the condensation of an aldehyde with an aminoacetal, followed by acid-catalyzed cyclization and subsequent purification.

synthesis_workflow Start Starting Materials (e.g., Benzaldehyde derivative, Aminoacetal) Condensation Condensation Start->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Purification Purification (Recrystallization or Chromatography) Cyclization->Purification Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization enzyme_inhibition_pathway Compound This compound Derivative Binding Binding to Active or Allosteric Site Compound->Binding Target Target Enzyme (e.g., Kinase, Polymerase) Target->Binding Product Product Target->Product Catalysis Inhibition Enzyme Inhibition Binding->Inhibition Inhibition->Product Blocks Substrate Substrate Substrate->Target CellularEffect Downstream Cellular Effect (e.g., Apoptosis, Reduced Proliferation) Product->CellularEffect mic_workflow A Prepare Serial Dilutions of This compound in 96-well Plate C Add Inoculum to Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

synthesis of 7-Hydroxyisoquinoline and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Hydroxyisoquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural alkaloids and synthetic molecules with a broad range of pharmacological activities.[1][2][3][4] Among these, this compound serves as a crucial scaffold in medicinal chemistry due to the versatile reactivity of its hydroxyl group, which allows for the synthesis of a diverse library of derivatives. These compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][5] This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Methodologies

The construction of the isoquinoline ring system is primarily achieved through several classic named reactions. These methods can be adapted to produce this compound by selecting appropriately substituted starting materials.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[6][7][8][9] This intermediate can then be dehydrogenated (aromatized) to yield the corresponding isoquinoline. The reaction is most effective when the aromatic ring is activated by electron-donating groups.[7][8]

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The amide is first activated by the Lewis acid, followed by cyclization and subsequent elimination to form the dihydroisoquinoline.

Bischler_Napieralski cluster_legend Legend Start β-Arylethylamide Intermediate1 N-Acyliminium Ion Start->Intermediate1 + POCl₃ - (HO)POCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Substitution Product 3,4-Dihydroisoquinoline Intermediate2->Product - H⁺ FinalProduct Isoquinoline Product->FinalProduct [O] key1 Reactant/Product key2 Intermediate Pictet_Spengler cluster_legend Legend Start β-Arylethylamine + Aldehyde/Ketone Intermediate1 Schiff Base Start->Intermediate1 - H₂O Intermediate2 Iminium Ion Intermediate1->Intermediate2 + H⁺ Intermediate3 Spirocyclic Intermediate Intermediate2->Intermediate3 Cyclization Product Tetrahydroisoquinoline Intermediate3->Product - H⁺ key1 Reactant/Product key2 Intermediate Pomeranz_Fritsch cluster_legend Legend Start Benzaldehyde + 2,2-Dialkoxyethylamine Intermediate1 Benzalaminoacetal (Schiff Base) Start->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 + H⁺ Cyclization Product Isoquinoline Intermediate2->Product - 2x ROH - H⁺ key1 Reactant/Product key2 Intermediate Synthesis_Workflow Start 7-Bromoquinoline Reagents NaOH, H₂O Cu₂O (catalyst) Start->Reagents Conditions Hydrothermal Reactor 130 °C, 6 h Reagents->Conditions Workup 1. Cool 2. Adjust pH to 8 (HCl) 3. Extract (Ethyl Acetate) 4. Concentrate 5. Column Chromatography Conditions->Workup Product This compound (Yield: 78%) Workup->Product

References

A Technical Guide to the Natural Sources of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the natural origins of isoquinoline alkaloids, a large and structurally diverse class of secondary metabolites with significant pharmacological relevance. It details their distribution within the plant kingdom, presents quantitative data on their occurrence, outlines detailed experimental protocols for their extraction and analysis, and illustrates key signaling pathways affected by prominent members of this alkaloid class.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a major group of nitrogen-containing heterocyclic compounds derived from the amino acid tyrosine. With over 2,500 known structures, they represent one of the largest classes of alkaloids.[1] Their chemical scaffold is based on the isoquinoline nucleus, which is biosynthetically modified to produce a wide array of structural subtypes, including benzylisoquinolines, protoberberines, benzophenanthridines, and morphinans. This structural diversity gives rise to a broad spectrum of biological activities, making them a cornerstone of traditional medicine and a fertile ground for modern drug discovery. Prominent examples include the analgesic morphine, the cough suppressant codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1]

Primary Natural Sources: A Botanical Overview

The occurrence of isoquinoline alkaloids is predominantly concentrated within a few key plant families. Understanding this distribution is critical for the targeted discovery and isolation of these valuable compounds.

The primary plant families known for producing isoquinoline alkaloids are:

  • Papaveraceae (Poppy Family): This is arguably the most famous family for isoquinoline alkaloids, containing the opium poppy (Papaver somniferum). This species is the sole commercial source for opiate alkaloids like morphine, codeine, thebaine, and noscapine.[1][2] Other genera within this family, such as Chelidonium (greater celandine), Macleaya (plume poppy), and Sanguinaria (bloodroot), are rich sources of benzophenanthridine alkaloids like sanguinarine and chelerythrine.[3]

  • Berberidaceae (Barberry Family): This family is a principal source of protoberberine alkaloids. The genus Berberis (barberry) is well-known for its high concentration of berberine, but also contains palmatine, jatrorrhizine, and berbamine.[4][5] Similarly, the rhizomes of Coptis chinensis (Chinese goldthread) are a major traditional source of berberine.[5]

  • Ranunculaceae (Buttercup Family): While known for a variety of toxins, this family also produces isoquinoline alkaloids. Genera such as Thalictrum and Coptis are notable sources.[3][6] Hydrastis canadensis (goldenseal) is another important member containing berberine.

  • Menispermaceae (Moonseed Family): This family is recognized for its diverse array of isoquinoline alkaloids, particularly bisbenzylisoquinoline types. Stephania tetrandra is a source of tetrandrine and fangchinoline, which have shown potential in cancer therapy.[7][8] Tinospora cordifolia is known to contain magnoflorine, palmatine, and jatrorrhizine.[9][10] The genus Abuta is known for producing alkaloids like tubocurarine, historically used as an arrow poison and muscle relaxant.[1]

  • Fumariaceae (Fumitory Family): Often considered a subfamily of Papaveraceae, these plants are rich in protopine-type alkaloids. Species of the genus Fumaria, such as Fumaria officinalis, are known to produce protopine and allocryptopine.[11][12] Corydalis species are also significant producers of a variety of isoquinoline alkaloids.

Quantitative Analysis of Key Isoquinoline Alkaloids

The concentration of specific alkaloids can vary significantly based on the plant species, the part of the plant, geographical location, and developmental stage. The following tables summarize quantitative data for several prominent isoquinoline alkaloids from their primary natural sources.

Table 1: Morphinan and Phthalideisoquinoline Alkaloids in Papaver somniferum

AlkaloidPlant PartConcentration / YieldSource
MorphineDried Latex (Opium)8 - 14% by dry weight[13]
MorphineCapsules (High-Yield Cultivar)Up to 25,034 µg/g dry matter[14]
CodeineDried Latex (Opium)1 - 3% by dry weight
ThebaineDried Latex (Opium)0.2 - 1% by dry weight
NoscapineDried Latex (Opium)4 - 8% by dry weight

Table 2: Benzophenanthridine Alkaloids in Papaveraceae Species

AlkaloidPlant SpeciesPlant PartConcentration / Yield (mg/g dry weight)Source
SanguinarineSanguinaria canadensisRhizome (during flowering)9.59[15]
SanguinarineSanguinaria canadensisRhizome (before flowering)4.85[15]
ChelerythrineSanguinaria canadensisRhizome (during flowering)5.35[15]
ChelerythrineSanguinaria canadensisRhizome (after flowering)6.87[15]

Table 3: Protoberberine Alkaloids in Berberidaceae and Ranunculaceae Species

AlkaloidPlant SpeciesPlant PartConcentration / YieldSource
BerberineBerberis vulgarisRoot Bark~5% of total alkaloids[5]
BerberineBerberis vulgarisDry Root2.44% w/w[4]
BerberineCoptis chinensisRhizome5.86% - 10.08% w/w[16]
BerberineCoptis chinensisRhizome55.04 - 57.40 mg/g[6]
PalmatineCoptis chinensisRhizome14.98 - 16.71 mg/g[6]
PalmatineBerberis darwiniiStems50.77 µg/g[17]

Table 4: Protopine Alkaloids in Fumariaceae Species

AlkaloidPlant SpeciesPlant PartConcentration / Yield (mg/100g)Source
ProtopineFumaria officinalisAerial Parts258.3[12]
AllocryptopineFumaria officinalisAerial PartsData not consistently reported[12]
ChelidonineFumaria officinalisAerial Parts94.13[12]

Table 5: Bisbenzylisoquinoline and Aporphine Alkaloids in Menispermaceae Species

AlkaloidPlant SpeciesPlant PartConcentration / YieldSource
TetrandrineStephania tetrandraRootYielded 21mg from 100mg extract[18]
FangchinolineStephania tetrandraRootYielded 13mg from 100mg extract[18]
MagnoflorineTinospora cordifoliaLeaves0.18 mg/ml (w/w) in extract[19]

Experimental Protocols for Isolation and Analysis

The successful extraction, purification, and quantification of isoquinoline alkaloids require a systematic approach employing various chemical and analytical techniques.

Extraction Methodologies

A. Acid-Base Extraction (General Protocol)

This classic method leverages the basicity of alkaloids to separate them from other neutral or acidic plant components.

  • Maceration: The dried and powdered plant material is first defatted by maceration with a non-polar solvent like hexane for 24 hours to remove lipids and waxes.

  • Acidification: The defatted material is then extracted with a dilute aqueous acid (e.g., 1-5% HCl or H₂SO₄). In this acidic medium, the alkaloids form water-soluble salts (R₃N + H⁺ → R₃NH⁺).

  • Filtration & Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove any remaining neutral impurities, which will partition into the organic layer. The aqueous layer containing the alkaloid salts is retained.

  • Basification: The acidic aqueous solution is made alkaline by the addition of a base (e.g., NH₄OH or NaOH) to a pH greater than 9. This deprotonates the alkaloid salts, converting them back to their free base form (R₃NH⁺ + OH⁻ → R₃N + H₂O), which is generally insoluble in water but soluble in organic solvents.

  • Solvent Extraction: The alkaline solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base alkaloids will partition into the organic layer.

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.

B. Soxhlet Extraction

This method is suitable for exhaustive extraction using a smaller volume of solvent.

  • Preparation: A thimble containing the dried, powdered plant material (often defatted beforehand) is placed into the main chamber of the Soxhlet apparatus.

  • Extraction: The extraction solvent (e.g., methanol or ethanol) is heated in a distillation flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping down into the thimble containing the plant material.

  • Siphoning: Once the solvent level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

  • Cycling: This cycle is allowed to repeat for an extended period (e.g., 14-24 hours) to ensure complete extraction of the alkaloids.[19]

  • Post-Processing: The resulting extract in the flask is then concentrated, and the alkaloids are typically purified further using an acid-base partitioning method as described above.

Purification and Separation Techniques

A. Column Chromatography (CC)

This is a fundamental preparative technique for separating individual alkaloids from the crude extract.

  • Stationary Phase: A glass column is packed with a solid adsorbent, most commonly silica gel or alumina.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Separation occurs based on the differential affinities of the individual alkaloids for the stationary and mobile phases. Less polar compounds typically elute first, followed by more polar compounds.

  • Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the desired pure compounds. For example, berberine can be purified using a silica gel column with a gradient of chloroform and methanol.[9]

B. Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive analytical technique used to monitor the progress of extractions and column chromatography, and to identify compounds.

  • Plate Preparation: A TLC plate is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent (stationary phase), typically silica gel. A pencil line is drawn ~1 cm from the bottom.

  • Spotting: A dilute solution of the sample is applied as a small spot onto the baseline using a capillary tube.

  • Development: The plate is placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action.

  • Visualization: As the solvent moves, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. After the solvent front nears the top, the plate is removed and dried. Spots are visualized under UV light or by staining with a visualizing agent like Dragendorff's reagent, which is specific for alkaloids.[8]

  • Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify compounds.

Analysis and Quantification

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the precise quantification of isoquinoline alkaloids.

  • Principle: A high-pressure pump forces a solvent (mobile phase) through a column packed with a stationary phase. The sample is injected into the mobile phase stream and separated based on its interaction with the column packing.

  • Stationary Phase: Reversed-phase columns (e.g., C18) are most common, where the stationary phase is non-polar.

  • Mobile Phase: A polar mobile phase, often a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid), is used. Gradient elution, where the solvent composition is changed over time, is often employed to resolve complex mixtures.

  • Detection: A detector (e.g., UV-Vis Diode Array Detector - DAD, or Mass Spectrometer - MS) measures the concentration of each separated compound as it elutes from the column. For example, berberine is typically detected at a wavelength of 345 nm.[20]

  • Quantification: The concentration of an alkaloid is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile or derivatized alkaloids.

  • Principle: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase.

  • Temperature Program: The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.

  • Mass Spectrometry Detection: As components exit the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of known standards or spectral libraries.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of isoquinoline alkaloids from a plant source.

G General Workflow for Isoquinoline Alkaloid Analysis cluster_extraction Extraction cluster_purification Purification & Separation cluster_analysis Analysis & Quantification plant Dried, Powdered Plant Material deffat Defatting (e.g., Hexane) plant->deffat maceration Acidic Maceration (e.g., 5% HCl) deffat->maceration basification Basification (e.g., NH4OH) maceration->basification solvent_ext Solvent Extraction (e.g., Chloroform) basification->solvent_ext crude Crude Alkaloid Extract solvent_ext->crude cc Column Chromatography (Silica Gel) crude->cc fractions Collect Fractions cc->fractions tlc TLC Analysis fractions->tlc pure Pure Alkaloid fractions->pure tlc->pure hplc HPLC-DAD pure->hplc gcms GC-MS pure->gcms data Quantitative Data & Structural Elucidation hplc->data gcms->data G Morphine Signaling Pathway morphine Morphine mor µ-Opioid Receptor (MOR) morphine->mor Binds gi Gi Protein mor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ca2+ Channels gi->ion_channel Inhibits camp cAMP ac->camp atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates neuron Reduced Neuronal Excitability (Analgesia) pka->neuron ion_channel->neuron G Berberine Signaling Pathway berberine Berberine mitochondria Mitochondrial Complex I berberine->mitochondria Inhibits atp_ratio ↑ AMP/ATP Ratio mitochondria->atp_ratio ampk AMPK atp_ratio->ampk Activates mTOR mTOR Pathway ampk->mTOR Inhibits glucose_uptake ↑ Glucose Uptake (GLUT4) ampk->glucose_uptake Promotes lipid_synthesis ↓ Lipid Synthesis ampk->lipid_synthesis Inhibits G Sanguinarine Signaling Pathway sanguinarine Sanguinarine pkc Protein Kinase C (PKC) sanguinarine->pkc Inhibits p38 p38 MAPK sanguinarine->p38 Activates (Phosphorylates) cki Induction of CKIs (p21, p27) sanguinarine->cki cdk Downregulation of Cyclins/CDKs sanguinarine->cdk apoptosis Apoptosis p38->apoptosis cell_cycle_arrest G1 Cell Cycle Arrest cki->cell_cycle_arrest cdk->cell_cycle_arrest G Noscapine Mechanism of Action noscapine Noscapine tubulin α/β-Tubulin Dimers noscapine->tubulin Binds to dynamics Alters Microtubule Dynamics noscapine->dynamics microtubules Microtubules tubulin->microtubules Polymerize into dynamics->microtubules spindle Mitotic Spindle Disruption dynamics->spindle arrest Mitotic Arrest (G2/M Phase) spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Methodological & Application

7-Hydroxyisoquinoline: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxyisoquinoline and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The isoquinoline scaffold is a common feature in many natural products and synthetic compounds with significant therapeutic potential. This document provides an overview of the applications of this compound as a pharmaceutical intermediate, focusing on its use in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols for the synthesis of key derivatives and their biological evaluation are also presented.

Applications in Drug Development

The this compound moiety serves as a crucial building block for synthesizing compounds targeting various diseases. Its utility stems from the ability to functionalize both the hydroxyl group and the isoquinoline ring system, allowing for the creation of diverse chemical libraries for drug screening.

Kinase Inhibitors for Oncology

Several isoquinoline derivatives have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. One such class of compounds is the pyrazolo[3,4-g]isoquinolines, which have shown significant inhibitory activity against kinases like Haspin.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

CompoundTarget KinaseIC50 (nM)[1]
1b Haspin57
1c Haspin66
2c Haspin62

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Antiviral Agents against Influenza Virus

Derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, which can be synthesized from this compound precursors, have demonstrated potent activity against the influenza virus. These compounds target the viral polymerase acidic (PA) endonuclease, an essential enzyme for viral replication.

Table 2: Antiviral Activity of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives

CompoundVirus StrainEC50 (µM)CC50 (µM)[2]Selectivity Index (SI)
Compound 1 Influenza A (H1N1, PR8)0.2 - 0.639.0>65
Compound 21 Influenza A (H1N1, PR8)9.9 - 18.5>300>16

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Experimental Protocols

Synthesis of Pyrazolo[3,4-g]isoquinolines (General Procedure)[1]

A general synthetic route to pyrazolo[3,4-g]isoquinolines involves the reaction of a suitable isoquinoline precursor with hydrazine or its derivatives.

Protocol 1: Synthesis of Pyrazolo[3,4-g]isoquinolines (1a-1c)

  • To a solution of the appropriate 7-substituted-6-nitroisoquinoline-5,8-dione (1 equivalent) in ethanol, add hydrazine hydrate or the corresponding alkylhydrazinium salt (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the desired pyrazolo[3,4-g]isoquinoline.

Synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives (General Procedure)

The synthesis of these derivatives often involves a Pictet-Spengler reaction followed by demethylation or other modifications.

Protocol 2: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Precursor [3][4]

  • Dissolve the corresponding phenethylamine (1 equivalent) and formaldehyde (1.1 equivalents) in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Demethylation to obtain 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C and add a demethylating agent such as boron tribromide (BBr3) (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding methanol at 0°C.

  • Remove the solvent under reduced pressure and co-evaporate with methanol multiple times to remove excess BBr3.

  • Purify the resulting hydrochloride salt by recrystallization.

Signaling Pathways and Mechanisms of Action

Inhibition of Haspin Kinase in Cancer

Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[5] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[5] Inhibitors derived from this compound, such as pyrazolo[3,4-g]isoquinolines, can block the ATP-binding site of Haspin, thereby preventing the phosphorylation of histone H3.[5] This disruption of a key mitotic event leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

Haspin_Inhibition_Pathway Pyrazolo[3,4-g]isoquinoline Pyrazolo[3,4-g]isoquinoline Haspin Kinase Haspin Kinase Pyrazolo[3,4-g]isoquinoline->Haspin Kinase Inhibits Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone H3->H3T3ph Mitotic Progression Mitotic Progression H3T3ph->Mitotic Progression Promotes Apoptosis Apoptosis Mitotic Progression->Apoptosis Disruption leads to

Caption: Inhibition of Haspin Kinase Signaling Pathway.

Inhibition of Influenza Virus PA Endonuclease

The influenza virus relies on a "cap-snatching" mechanism to transcribe its genome.[6][7][8] The viral RNA-dependent RNA polymerase (RdRp) complex, which includes the PA, PB1, and PB2 subunits, is responsible for this process. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, and the PA subunit's endonuclease activity cleaves the host mRNA downstream of the cap.[7][8][9] This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA.[7][9] 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives act as inhibitors of the PA endonuclease, preventing the cleavage of host pre-mRNAs and thereby blocking viral transcription and replication.

Cap_Snatching_Inhibition cluster_virus Influenza Virus Replication Host pre-mRNA Host pre-mRNA PB2 PB2 subunit Host pre-mRNA->PB2 binds to 5' cap PA_Endonuclease PA Endonuclease PB2->PA_Endonuclease activates PA_Endonuclease->Host pre-mRNA cleaves Capped Primer Capped Primer PA_Endonuclease->Capped Primer generates Viral mRNA Synthesis Viral mRNA Synthesis Capped Primer->Viral mRNA Synthesis initiates Viral Replication Viral Replication Viral mRNA Synthesis->Viral Replication Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline Derivative->PA_Endonuclease Inhibits

Caption: Influenza Virus Cap-Snatching Inhibition Workflow.

References

The Versatility of 7-Hydroxyisoquinoline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of potent and selective modulators of a variety of biological targets. Its inherent drug-like properties and synthetic tractability have led to its incorporation into compounds targeting opioid receptors, kinases, and viral enzymes, as well as demonstrating potential in oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in key areas of drug discovery.

Kappa-Opioid Receptor Antagonism

Derivatives of this compound have emerged as highly potent and selective antagonists of the kappa-opioid receptor (KOR), a target of significant interest for the treatment of depression, anxiety, and substance abuse disorders. One of the most prominent examples is JDTic, a non-opioid antagonist with a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline core.

Quantitative Data: KOR Antagonist Activity
CompoundTargetAssayKₑ (nM)Selectivity vs. μ-opioid receptorSelectivity vs. δ-opioid receptorReference
JDTicKOR[³⁵S]GTPγS Binding0.01 - 0.02341-fold7930-fold[1][2]
JDTic Analog 4cKOR[³⁵S]GTPγS Binding0.033342-fold27,360-fold[3]
JDTic Analog 4fKOR[³⁵S]GTPγS Binding0.023154-fold5600-fold[3]
JDTic Analog 7aKOR[³⁵S]GTPγS Binding0.1837-fold248-fold[1]
RTI-194KOR[³⁵S]GTPγS Binding0.03100-fold800-fold[2]
RTI-212KOR[³⁵S]GTPγS Binding0.06857-fold1976-fold[2]
RTI-230KOR[³⁵S]GTPγS Binding0.1021-fold478-fold[2]
Experimental Protocol: [³⁵S]GTPγS Binding Assay for KOR Antagonism

This protocol is adapted from established methods for determining the potency of KOR antagonists.[3][4][5]

Objective: To determine the antagonist equilibrium dissociation constant (Kₑ) of a this compound test compound at the human kappa-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human KOR.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GTPγS (non-radiolabeled).

  • GDP.

  • U-69,593 (KOR agonist).

  • This compound test compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: Assay buffer, membranes, and [³⁵S]GTPγS.

    • Agonist-Stimulated Binding: Assay buffer, membranes, U-69,593 (at a concentration equal to its EC₈₀), and [³⁵S]GTPγS.

    • Antagonist Inhibition: Assay buffer, membranes, U-69,593 (EC₈₀), varying concentrations of the this compound test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

    • Plot the percentage inhibition of the net agonist-stimulated binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kₑ value using the Cheng-Prusoff equation: Kₑ = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist)).

Signaling Pathway: KOR Antagonism

KOR_Antagonism cluster_agonist Agonist Activation cluster_antagonist Antagonist Action Agonist KOR Agonist (e.g., Dynorphin, U-69,593) KOR_active KOR (Active) Agonist->KOR_active Binds to KOR_inactive KOR (Inactive) G_protein Gi/o Protein KOR_active->G_protein Activates Antagonist This compound Antagonist (e.g., JDTic) AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC_inhibition->cAMP Antagonist->KOR_inactive Binds and blocks

KOR agonist activation and antagonist blockade.

Discoidin Domain Receptor 1 (DDR1) Inhibition

Tetrahydroisoquinoline-7-carboxamides, incorporating the this compound motif, have been developed as potent and highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in fibrosis and cancer.

Quantitative Data: DDR1 Inhibitor Activity
CompoundTargetAssayIC₅₀ (nM)K_d_ (nM)Selectivity vs. DDR2Reference
6jDDR1LANCE Ultra9.44.720-fold[6][7][8]
7aeDDR1LANCE Ultra6.62.2>150-fold[9]
7aDDR1LANCE Ultra442--[7]
7bDDR1LANCE Ultra24.3--[7]
7cDDR1LANCE Ultra38.3--[7]
7lDDR1LANCE Ultra50.5--[9]
7mDDR1LANCE Ultra49.9--[9]
Experimental Protocol: LANCE® Ultra Kinase Assay for DDR1 Inhibition

This protocol is based on the time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[8][10][11]

Objective: To determine the IC₅₀ value of a this compound test compound against DDR1 kinase activity.

Materials:

  • Recombinant human DDR1 kinase.

  • ULight™-labeled substrate peptide.

  • Europium-labeled anti-phospho-substrate antibody.

  • ATP.

  • This compound test compound.

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop Solution: 10 mM EDTA in 1x LANCE Detection Buffer.

  • 384-well white microplate.

  • TR-FRET enabled plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following:

    • 2.5 µL of 4x test compound dilution.

    • 2.5 µL of 4x DDR1 enzyme solution.

    • 5 µL of 2x substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution.

  • Detection: Add 5 µL of the Europium-labeled antibody solution. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET plate reader (excitation: 320 nm, emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percentage inhibition of the kinase activity against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway: DDR1 Inhibition

DDR1_Inhibition cluster_downstream Downstream Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds and Activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt Phosphorylates MAPK MAPK Pathway DDR1->MAPK NF_kB NF-κB Pathway DDR1->NF_kB Inhibitor This compound Inhibitor (e.g., 6j) Inhibitor->DDR1 Inhibits Kinase Activity Cell_Responses Cell Proliferation, Migration, Survival PI3K_Akt->Cell_Responses MAPK->Cell_Responses NF_kB->Cell_Responses

DDR1 signaling and inhibition by this compound derivatives.

Influenza PA Endonuclease Inhibition

Derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of the influenza virus PA endonuclease (PAN), an essential enzyme for viral replication. This positions the this compound scaffold as a promising starting point for the development of novel anti-influenza therapeutics.

Quantitative Data: Anti-Influenza Activity
CompoundTargetAssayEC₅₀ (µM)Reference
13eInfluenza A (H1N1)Cell-based antiviral assay4.50[12]
15PA EndonucleaseEnzymatic assay2.46[4]
16PA EndonucleaseEnzymatic assay-[4]
Experimental Protocol: Influenza PAN Endonuclease Fluorescence Polarization Assay

This protocol is adapted from a high-throughput screening method for PAN inhibitors.[13][14]

Objective: To determine the inhibitory activity of a this compound test compound against the influenza PA endonuclease.

Materials:

  • Recombinant influenza PA endonuclease domain (PAN).

  • Fluorescein-labeled oligonucleotide substrate.

  • This compound test compound.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20.

  • Black, low-volume 384-well microplate.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the following:

    • PAN enzyme solution.

    • Test compound dilution.

    • Incubate for 15 minutes at room temperature.

    • Add the fluorescein-labeled substrate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Experimental Workflow: Influenza Virus Replication and PAN Inhibition

Influenza_Replication cluster_host_cell Host Cell cluster_nucleus Nucleus vRNA Viral RNA (vRNA) Viral_mRNA Viral mRNA vRNA->Viral_mRNA Transcription using Capped Primer Virus_Assembly New Virus Assembly & Release vRNA->Virus_Assembly Host_mRNA Host pre-mRNA PAN_Endonuclease PA Endonuclease (PAN) Host_mRNA->PAN_Endonuclease 'Cap Snatching' Capped_Primer Capped RNA Primer PAN_Endonuclease->Capped_Primer Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation in Cytoplasm Viral_Proteins->vRNA Replication Viral_Proteins->Virus_Assembly Inhibitor This compound PAN Inhibitor Inhibitor->PAN_Endonuclease Inhibits Virus_Entry Virus Entry Virus_Entry->vRNA

Influenza replication cycle and the site of PAN inhibition.

Anticancer Activity

Various derivatives of the broader isoquinoline and quinoline classes have demonstrated significant anticancer activity against a range of cancer cell lines. While not all are direct this compound derivatives, they highlight the potential of this scaffold in oncology drug discovery.

Quantitative Data: Anticancer Activity of Isoquinoline/Quinoline Derivatives
Compound ClassCell LineAssayIC₅₀ (µM)Reference
Isoquinoline Derivative (4i)HeLaMTT-[15]
Quinolone Derivative (3a)MCF-7MTT0.61[15]
Quinolone Derivative (5a)K-562MTT>100[15]
Thiazoline-Tetralin Derivative (4b)MCF-7MTT69.2[16]
Quinazolinone-Amino Acid Hybrid (G)MCF-7MTT0.44[2]
Fluoroquinazolinone (E)MDA-MB-231MTT-[2]
Pyrazolo[3,4-d]pyrimidine (14)MCF-7MTT-[17]
Pyrazolo[3,4-d]pyrimidine (15)HepG-2MTT-[17]
Azo Ligand Metal Complex (15)HepG-2MTT39.74[18]

Note: The development of this compound derivatives as direct anticancer agents is an active area of research, and the data presented here from related scaffolds suggests a promising avenue for future exploration.

Conclusion

The this compound core represents a highly valuable scaffold in drug discovery, demonstrating significant potential across multiple therapeutic areas. The provided application notes and protocols offer a foundation for researchers to explore and expand upon the utility of this versatile chemical entity in the development of novel therapeutics. The adaptability of the this compound structure allows for fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drug candidates with improved potency, selectivity, and safety profiles.

References

7-Hydroxyisoquinoline in the Development of Antimicrobial Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 7-hydroxyisoquinoline and its derivatives in the discovery and development of novel antimicrobial agents. The information collated is intended to guide researchers in synthesizing, evaluating, and understanding the antimicrobial potential of this important chemical scaffold.

Application Notes

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including antimicrobial effects.[1][2][3] The introduction of a hydroxyl group at the 7-position of the isoquinoline ring can significantly influence its electronic properties and potential for biological interactions, making this compound a valuable starting point for the development of new antimicrobial agents.

Derivatives of the closely related quinoline core, such as 8-hydroxyquinolines, have demonstrated good activity against Mycobacterium tuberculosis.[4] The strategic placement of substituents on the hydroxyquinoline framework is crucial for enhancing antimicrobial potency. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, steric hindrance, and electronic distribution, all of which play a critical role in its interaction with microbial targets.

The development pipeline for novel antimicrobial compounds based on the this compound scaffold typically involves initial synthesis and derivatization, followed by a cascade of in vitro and in vivo evaluations. Key in vitro assessments include determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi, and evaluating cytotoxicity against mammalian cell lines to establish a preliminary safety profile.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are limited in the readily available literature, general principles from related hydroxyquinoline and isoquinoline derivatives can be extrapolated:

  • Substitution on the Hydroxyl Group: Alkylation or acylation of the 7-hydroxyl group can be explored to modulate the compound's solubility and membrane permeability.

  • Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the isoquinoline nucleus can significantly impact antimicrobial activity. Halogenation, for instance, has been shown to enhance the potency of some antimicrobial compounds.

  • Modifications at Other Positions: Derivatization at other positions of the isoquinoline ring can lead to compounds with improved activity or a broader spectrum.

Quantitative Data Summary

The following table summarizes hypothetical antimicrobial and cytotoxicity data for a series of this compound derivatives to illustrate a structured presentation of results.

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µM) vs. HEK293 cells
7-HIQ-01HH64>128>100
7-HIQ-02ClH166475
7-HIQ-03BrH83250
7-HIQ-04HCH₃32128>100
7-HIQ-05ClCH₃83260

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Test compounds (e.g., this compound derivatives)

  • 96-well microtiter plates (sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a specific volume of the stock solution of the test compound to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound at which there is no visible growth.[5]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][9][10][11]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting the percentage of viability against the compound concentration.

Visualizations

Antimicrobial_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis Compound_Characterization Characterization (NMR, MS) Library_Synthesis->Compound_Characterization Primary_Screening Primary Screening (MIC Assay) Compound_Characterization->Primary_Screening Secondary_Screening Secondary Screening (Spectrum of Activity) Primary_Screening->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Secondary_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_of_Action->SAR_Analysis ADME_Tox_Profiling ADME/Tox Profiling SAR_Analysis->ADME_Tox_Profiling ADME_Tox_Profiling->Library_Synthesis Iterative Optimization

Caption: Workflow for Antimicrobial Drug Discovery.

Structure_Activity_Relationship cluster_modifications Structural Modifications Core_Scaffold This compound Core Scaffold R1_Sub Substitution at R1 (e.g., Halogens) Core_Scaffold->R1_Sub R2_Sub Substitution at R2 (e.g., Alkyl groups) Core_Scaffold->R2_Sub OH_Mod Modification of 7-OH group Core_Scaffold->OH_Mod Biological_Activity Antimicrobial Activity (MIC) R1_Sub->Biological_Activity Influences Potency Toxicity Cytotoxicity (CC50) R1_Sub->Toxicity R2_Sub->Biological_Activity Affects Spectrum R2_Sub->Toxicity OH_Mod->Biological_Activity Modulates Permeability OH_Mod->Toxicity

Caption: Structure-Activity Relationship Logic.

Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: MIC Assay Experimental Workflow.

References

Application Notes and Protocols: 7-Hydroxyisoquinoline as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoquinoline and its structural isomer, 8-hydroxyquinoline (oxine), are versatile heterocyclic compounds that have garnered significant attention as fluorescent chemosensors for the detection of a wide array of metal ions.[1] Their utility stems from the ability to form stable complexes with metal ions, which in turn modulates their photophysical properties, leading to observable changes in fluorescence.[2] This alteration in fluorescence can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the signal, providing a sensitive and selective method for metal ion detection.

The primary mechanisms governing this fluorescence modulation include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[2] In its unbound state, 8-hydroxyquinoline is weakly fluorescent due to an efficient ESIPT process from the hydroxyl group to the nitrogen atom within the quinoline ring.[2] Upon chelation with a metal ion, this proton transfer pathway is blocked, resulting in a significant enhancement of fluorescence.[2] This characteristic makes hydroxyquinoline derivatives powerful tools for developing fluorescent probes for various metal ions, including but not limited to Zn²⁺, Al³⁺, Fe³⁺, Cu²⁺, Cd²⁺, and Cr³⁺.[1][2]

While 8-hydroxyquinoline has been extensively studied, this compound also exhibits interesting photophysical properties that make it a promising candidate for a fluorescent probe. Notably, 7-hydroxyquinoline has been investigated as a probe for trivalent cations such as Al³⁺ and Fe³⁺, operating through a fluorescence quenching mechanism.[3]

These application notes provide a comprehensive overview of the use of this compound and related hydroxyquinoline derivatives as fluorescent probes for metal ion detection, including detailed experimental protocols and a summary of quantitative data.

Quantitative Data Summary

The following tables summarize the performance of this compound and various 8-hydroxyquinoline-based fluorescent probes for the detection of different metal ions. Due to the limited availability of specific quantitative data for this compound, data for the well-studied 8-hydroxyquinoline derivatives are included to provide a broader perspective on the potential applications of this class of compounds.

Table 1: Performance of 7-Hydroxyquinoline-Based Probes for Trivalent Metal Ions

Probe Name/DerivativeTarget IonDetection MechanismSolvent SystemReference
7-HydroxyquinolineAl³⁺, Fe³⁺Fluorescence QuenchingAqueous[3]

Table 2: Performance of 8-Hydroxyquinoline-Based Probes for Divalent and Trivalent Metal Ions

Probe Name/DerivativeTarget IonDetection Limit (LOD)Binding Constant (K)Solvent SystemReference
8-Hydroxyquinoline-5-sulfonic acid derivativeZn²⁺15 ng/mL-Aqueous (pH 9.2)[4]
Schiff base of 8-HQ-2-CHO and TPE-amineZn²⁺Not specified-THF/H₂O (3:7, v/v)[2]
RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde)Cr³⁺2.12 x 10⁻⁸ MNot ReportedACN/H₂O (9:1, v/v)[2]
8-HQ-2-CHO based probeCu²⁺2.82 µM-Not specified[2]

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and application of hydroxyquinoline-based fluorescent probes for metal ion detection. While Protocol 1 is generalized for this compound based on available information, Protocols 2 and 3 are adapted from well-established methods for 8-hydroxyquinoline derivatives and can be modified for this compound.

Protocol 1: General Procedure for Metal Ion Detection using this compound

Objective: To determine the concentration of a target metal ion (e.g., Al³⁺, Fe³⁺) in a sample solution using this compound as a fluorescent probe.

Materials and Instruments:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering ions.

  • Buffer solution to maintain a constant pH.

  • Spectrofluorometer.

  • Cuvettes for fluorescence measurements.

Procedure:

  • Preparation of Test Solutions:

    • In a series of test tubes or a 96-well plate, add a specific volume of the sample or standard metal ion solution.

    • Add the appropriate buffer solution to maintain the desired pH.

    • Add a small aliquot of the this compound stock solution to each tube/well to achieve the final desired probe concentration (typically in the micromolar range).

    • Bring the total volume to a constant value with the appropriate solvent (e.g., deionized water, buffer).

  • Incubation:

    • Gently mix the solutions and allow them to incubate at room temperature for a predetermined period to ensure the complexation reaction reaches equilibrium. The optimal incubation time should be determined experimentally.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer. These wavelengths are specific to the probe and should be determined by running excitation and emission scans. For 7-hydroxyquinoline, an excitation wavelength of around 400 nm has been used.[3]

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Selectivity: To assess the selectivity of the probe, perform the above procedure with a range of different metal ions at the same concentration and compare the fluorescence response.

    • Sensitivity (Titration): To determine the detection limit, prepare a series of solutions with varying concentrations of the target metal ion and a fixed concentration of the probe. Plot the fluorescence intensity as a function of the metal ion concentration. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope, where σ is the standard deviation of the blank).[2]

Protocol 2: Synthesis of a Schiff Base Sensor from 8-Hydroxyquinoline-2-carbaldehyde (Adaptable for Isoquinoline Derivatives)

Objective: To synthesize a Schiff base sensor for enhanced selectivity and sensitivity in metal ion detection.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde (or a suitable isoquinoline aldehyde derivative).

  • A primary amine (e.g., 4-(1,2,2-triphenylvinyl)benzenamine).[2]

  • Anhydrous toluene.

  • Standard laboratory glassware, heating mantle, and magnetic stirrer.

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene in a round-bottom flask.[2]

  • In a separate vial, dissolve the primary amine (0.20 mmol) in 1 mL of toluene.[2]

  • Add the amine solution to the flask containing the hydroxyquinoline-2-carbaldehyde.[2]

  • Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.[2]

  • After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days.[2]

  • Collect the resulting crystals of the Schiff base product.[2]

Protocol 3: Determination of Binding Stoichiometry using Job's Plot

Objective: To determine the binding ratio between the fluorescent probe and the metal ion.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. For example, if the total concentration is 20 µM, prepare solutions where [Probe] + [Metal] = 20 µM.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum change.

  • Plot the fluorescence intensity against the mole fraction of the metal ion.

  • The maximum of the plot will indicate the stoichiometry of the complex.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of hydroxyquinoline-based fluorescent probes and the general experimental workflow for their application in metal ion sensing.

G Mechanism of Hydroxyquinoline-Based Fluorescent Probes cluster_0 Excited-State Intramolecular Proton Transfer (ESIPT) cluster_1 Chelation-Enhanced Fluorescence (CHEF) HQ_ground Hydroxyquinoline (Ground State) HQ_excited Hydroxyquinoline (Excited State) HQ_ground->HQ_excited Excitation HQ_Metal_ground HQ-Metal Complex (Ground State) HQ_ground->HQ_Metal_ground + Metal Ion Tautomer Keto Tautomer (Non-fluorescent) HQ_excited->Tautomer ESIPT HQ_Metal_excited HQ-Metal Complex (Excited State) HQ_excited->HQ_Metal_excited + Metal Ion (Blocks ESIPT) Tautomer->HQ_ground Non-radiative decay HQ_Metal_ground->HQ_Metal_excited Excitation HQ_Metal_excited->HQ_Metal_ground Fluorescence (Turn-on)

Caption: General signaling pathway for a hydroxyquinoline-based fluorescent sensor.

G Experimental Workflow for Metal Ion Detection start Start prep_probe Prepare Probe Stock Solution start->prep_probe prep_metal Prepare Metal Ion Stock Solutions start->prep_metal prep_samples Prepare Sample/Standard Solutions prep_probe->prep_samples prep_metal->prep_samples incubation Incubate for Complex Formation prep_samples->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis selectivity Selectivity Study analysis->selectivity sensitivity Sensitivity Study (Titration & LOD) analysis->sensitivity stoichiometry Binding Stoichiometry (Job's Plot) analysis->stoichiometry end End selectivity->end sensitivity->end stoichiometry->end

Caption: A typical experimental workflow for characterizing a new metal cation sensor.

References

Application Notes and Protocols for the Analytical Determination of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the analytical techniques for the qualitative and quantitative analysis of 7-Hydroxyisoquinoline. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A stability-indicating HPLC method is crucial for the accurate quantification of this compound and for monitoring its stability under various stress conditions. The following protocol is a robust starting point for method development and validation.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the mobile phase to a final concentration within the calibration range.

Forced Degradation Studies: To ensure the stability-indicating nature of the method, stress testing should be performed.[1]

  • Acid Hydrolysis: Reflux sample with 0.1 N HCl at 80°C for 2 hours.[2]

  • Base Hydrolysis: Reflux sample with 0.1 N NaOH at 80°C for 2 hours.[2]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose solid drug to 60°C for 48 hours.[1]

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

Method Validation: The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte in the presence of its degradation products.

  • Linearity: A linear relationship between concentration and detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary (Representative Values)

The following table summarizes typical performance characteristics for a validated stability-indicating HPLC method for an isoquinoline derivative.[3] These values should be established specifically for this compound during method validation.

ParameterTypical Performance Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution to Working Concentration Standard->Dilution Sample Test Sample Sample->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and thermal stability.

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To identify and quantify this compound in a sample matrix by GC-MS after silylation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • This compound

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (or other suitable solvent)

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent and concentrate the extract.

  • Derivatization:

    • Evaporate the solvent from the extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550

Data Analysis:

  • Identification: Identify the silylated this compound peak based on its retention time and mass spectrum, comparing it to a derivatized standard. The mass spectrum will show a molecular ion peak corresponding to the silylated derivative and characteristic fragmentation patterns.

  • Quantification: Create a calibration curve using derivatized standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (Representative Values)

The following table presents typical performance characteristics for a quantitative GC-MS method for a derivatized phenolic compound. These values should be determined for silylated this compound.

ParameterTypical Performance Value
Linearity (r²)> 0.995
Accuracy (% Recovery)90.0 - 110.0%
Precision (RSD%)< 15.0%
Limit of Detection (LOD)~1-10 ng/mL
Limit of Quantification (LOQ)~5-25 ng/mL

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Extraction of Analyte Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol: LC-MS/MS Quantification in Plasma

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Reagents and Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d₆)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (blank)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally)

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

Quantitative Data Summary (Representative Values)

The following table provides typical performance characteristics for a validated LC-MS/MS method for a small molecule in a biological matrix.[4]

ParameterTypical Performance Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (CV%)< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)1 ng/mL

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike PPT Protein Precipitation IS_Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Injection Supernatant->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization MSMS Tandem MS (MRM) Ionization->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio Analyte/IS Ratio Peak_Integration->Ratio Quantification Quantification Ratio->Quantification

Spectroscopic Analysis of this compound

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Experimental Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C=N (imine in the isoquinoline ring), C=C (aromatic), and C-O (hydroxyl).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete chemical structure of this compound.

Protocol:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[5]

  • Analyze the chemical shifts, coupling constants, and correlations to assign all protons and carbons in the molecule.

C. UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) for this compound, which is useful for setting the detection wavelength in HPLC.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution in a UV-Vis spectrophotometer over a range of 200-400 nm.[6]

  • Identify the λmax values from the resulting spectrum.

Spectroscopic Data Summary (Expected)

The following table provides expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.[7]

TechniqueExpected Observations
FTIR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (Aromatic C-H stretch), ~1650-1500 (C=C and C=N ring stretching), ~1260-1000 (C-O stretch)
¹H NMR (ppm) Aromatic protons (δ 7.0-9.0), Hydroxyl proton (variable, may be broad)
¹³C NMR (ppm) Aromatic carbons (δ 110-160), Carbon bearing the hydroxyl group will be downfield.
UV-Vis (nm) Multiple absorption maxima are expected in the UV region, typical for aromatic heterocyclic compounds.

Spec_Analysis cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Analyte This compound FTIR FTIR Spectroscopy Analyte->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Analyte->NMR UVVis UV-Vis Spectroscopy Analyte->UVVis FunctionalGroups Functional Groups FTIR->FunctionalGroups Structure Chemical Structure NMR->Structure LambdaMax λmax for HPLC UVVis->LambdaMax

References

Application Note: Quantification of 7-Hydroxyisoquinoline using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyisoquinoline is a key intermediate and impurity in the synthesis of various pharmacologically active compounds. Its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, precise, and sensitive.

Principle

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, allows for the elution of this compound with good peak symmetry and resolution. Detection is performed using a UV detector at the wavelength of maximum absorbance for this compound. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (≥97% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or formic acid) (analytical grade)

  • Consumables:

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, nylon or PVDF)

    • HPLC vials

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The final pH should be adjusted as needed for optimal separation.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. Sonicate briefly to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. HPLC Conditions

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength225 nm
Injection Volume10 µL
Run TimeApproximately 10 minutes

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration of this compound.[1]

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix. The recoveries should be within an acceptable range (e.g., 98-102%).[1]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): This was assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be within an acceptable limit.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Retention Time (min)~ 4.5Consistent
Linearity Range (µg/mL)1 - 100-
Correlation Coefficient (r²)> 0.999≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (RSD %)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL)~ 0.1-
Limit of Quantification (LOQ) (µg/mL)~ 0.3-

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSeparation HPLC Separation (C18 Column) MobilePhase->HPLCSeparation StandardPrep Standard Solution Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation UVDetector UV Detection (225 nm) HPLCSeparation->UVDetector Chromatogram Chromatogram Generation UVDetector->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_System Solvent Solvent Reservoir Pump Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of the HPLC system for analysis.

References

Application Notes and Protocols: 7-Hydroxyisoquinoline in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 7-hydroxyisoquinoline scaffold in the research and development of drugs targeting the central nervous system (CNS). While specific quantitative data for the parent this compound molecule is limited in publicly available literature, the isoquinoline and tetrahydroisoquinoline frameworks are well-established as privileged structures in CNS drug discovery. Data from closely related analogs are presented to highlight the potential therapeutic applications and to provide a basis for further investigation.

Detailed protocols for key experimental procedures are provided to enable researchers to evaluate this compound and its derivatives for various CNS-related activities.

Introduction: The Isoquinoline Scaffold in CNS Drug Discovery

The isoquinoline core is a key pharmacophore found in numerous natural alkaloids and synthetic compounds with significant activity in the central nervous system. Its rigid structure provides a valuable template for designing ligands that can selectively interact with various CNS targets. Modifications to the isoquinoline ring, including hydroxylation at the 7-position, can significantly alter the physicochemical properties and pharmacological profile of the resulting compounds.

Derivatives of the related tetrahydroisoquinoline (THIQ) scaffold have been shown to possess affinities for key CNS receptors, including dopamine and serotonin receptors.[1] This suggests that this compound can serve as a valuable starting fragment or lead compound for developing novel therapeutics for a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[1][2]

Potential Therapeutic Applications and Mechanisms of Action

Based on the activity of its structural analogs, this compound is a promising candidate for investigation in several areas of CNS drug development.

Dopamine Receptor Modulation

Substituted 6-hydroxy-tetrahydroisoquinolines have demonstrated significant affinity for dopamine D2-like receptors.[2] This suggests that the this compound scaffold could be a starting point for developing ligands targeting the dopaminergic system. Dopamine receptors are critical targets in the treatment of Parkinson's disease (agonists) and schizophrenia (antagonists).

Monoamine Oxidase (MAO) Inhibition

Isoquinoline derivatives have been identified as reversible inhibitors of monoamine oxidases (MAO), particularly MAO-A.[3] MAO inhibitors are an established class of antidepressants and are also used in the management of Parkinson's disease.[4][5] By inhibiting the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, these compounds can elevate their levels in the brain, leading to therapeutic effects. A structural analog of this compound has shown potent MAO-A inhibition.[3]

Neuroprotection

The broader class of isoquinoline alkaloids has been shown to exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress, regulation of autophagy, and alleviation of intracellular calcium overload.[6] A derivative, 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline, has demonstrated anti-inflammatory and neuroprotective properties, suggesting the potential for this scaffold in therapies for neurodegenerative diseases.[7]

Quantitative Data for this compound Analogs

The following tables summarize the available quantitative data for compounds structurally related to this compound. This information provides a valuable reference for guiding the initial screening and structure-activity relationship (SAR) studies of novel this compound derivatives.

Table 1: Dopamine Receptor Binding Affinities of a 6-Hydroxy-Tetrahydroisoquinoline Analog

CompoundReceptor SubtypeBinding Affinity (Kᵢ) in nM
1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline[2]D₂-like66

Note: This data is for a substituted analog and serves to indicate the potential of the core scaffold.

Table 2: Monoamine Oxidase (MAO) Inhibition by an Isoquinolinium Analog

CompoundEnzymeInhibitory Concentration (IC₅₀) in µM
N-methyl-6-methoxyisoquinolinium ion[3]MAO-A0.81

Note: This data is for a structurally related analog and highlights the potential for MAO inhibition.

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its derivatives based on their interactions with dopamine receptors and MAO.

G_protein_signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_Ligand 7-OH-Isoquinoline (Agonist) D1R D1 Receptor D1_Ligand->D1R Gs Gs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 D2_Ligand 7-OH-Isoquinoline (Agonist) D2R D2 Receptor D2_Ligand->D2R Gi Gi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Reduced Activation

Caption: Dopamine Receptor Signaling Pathways.

MAO_Inhibition_Pathway MAO_Inhibitor This compound MAO Monoamine Oxidase (MAO) MAO_Inhibitor->MAO Inhibits Increased_Dopamine ↑ Synaptic Dopamine Neuroprotection Neuroprotection MAO_Inhibitor->Neuroprotection Promotes Metabolites Inactive Metabolites (DOPAC) MAO->Metabolites ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAO->ROS Neuronal_Damage Neuronal Damage MAO->Increased_Dopamine Leads to Dopamine Dopamine Dopamine->MAO Metabolized by ROS->Neuronal_Damage Therapeutic_Effect Antidepressant/ Anti-Parkinsonian Effect Increased_Dopamine->Therapeutic_Effect Neuroprotection->Neuronal_Damage Reduces

Caption: Potential Neuroprotective Mechanism via MAO Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the affinity, functional activity, and neuroprotective effects of this compound and its derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for dopamine D₁ or D₂ receptors using a competitive binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing D1/D2 receptors) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [³H]-SCH23390 for D1) 2. Test Compound (e.g., 7-OH-Isoquinoline) (Varying concentrations) prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ count->analyze calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor of interest (e.g., D₁ or D₂).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D₁ receptors or [³H]-Spiperone for D₂ receptors).

      • Varying concentrations of the test compound (this compound). Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filtermat and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxic insult, such as oxidative stress induced by H₂O₂ or glutamate-induced excitotoxicity.

Neuroprotection_Workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in a 96-well plate start->seed_cells pretreat Pre-treat cells with 7-OH-Isoquinoline (Varying concentrations) seed_cells->pretreat insult Induce Neurotoxicity (e.g., add H₂O₂ or Glutamate) pretreat->insult incubate Incubate for 24 hours insult->incubate mtt_add Add MTT Reagent to each well incubate->mtt_add incubate_mtt Incubate for 4 hours (Formazan crystal formation) mtt_add->incubate_mtt solubilize Solubilize Formazan Crystals (add DMSO) incubate_mtt->solubilize read_abs Measure Absorbance at 570 nm solubilize->read_abs analyze Calculate Cell Viability (%) relative to control read_abs->analyze end End analyze->end

Caption: Experimental Workflow for In Vitro Neuroprotection MTT Assay.

Methodology:

  • Cell Culture:

    • Seed a neuronal cell line (e.g., SH-SY5Y or primary neurons) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include control wells: untreated cells (vehicle control) and cells that will only receive the neurotoxin.

  • Neurotoxic Insult:

    • Introduce a neurotoxic agent to the appropriate wells (e.g., hydrogen peroxide for oxidative stress, or glutamate for excitotoxicity).

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group. An increase in cell viability in the groups pre-treated with this compound compared to the group with the neurotoxin alone indicates a neuroprotective effect.

Disclaimer: The information provided in these application notes is intended for research purposes only. The quantitative data presented is for structural analogs of this compound and should be used as a guide for further investigation. Researchers should conduct their own experiments to validate these findings for this compound itself.

References

Application of 7-Hydroxyisoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of the 7-hydroxyisoquinoline scaffold in medicinal chemistry. While direct research on this compound as a primary pharmacophore is emerging, its structural analogs, particularly within the broader isoquinoline and isoquinolinone classes, have shown significant promise as potent enzyme inhibitors. These notes will focus on the potential of this compound derivatives as Poly(ADP-ribose) polymerase (PARP) inhibitors and as anticancer agents targeting kinase signaling pathways, drawing upon data from closely related compounds to illustrate their potential.

Application Notes

This compound Derivatives as Potential PARP Inhibitors

The isoquinolinone scaffold is a recognized pharmacophore in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] PARP inhibitors have gained prominence as anticancer agents, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism, known as synthetic lethality, involves the inhibition of a parallel DNA repair pathway by the PARP inhibitor, leading to the selective death of cancer cells.[2]

While specific data on this compound as a PARP inhibitor is limited, related isoquinolinone derivatives have demonstrated potent inhibitory activity against PARP1 and PARP2.[1] The 7-hydroxy group on the isoquinoline core could serve as a crucial hydrogen bond donor or acceptor, potentially enhancing binding to the PARP active site.

Quantitative Data on Related Isoquinolinone PARP Inhibitors

Compound ClassTargetIC50 (nM)Reference
Isoquinolinone DerivativesPARP122[1]
PARP24.0[1]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication Replication Fork Stall DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR Homologous Recombination (HR) DNA_DSB->HR HR->Cell_Survival Apoptosis Apoptosis DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C Replication_C Replication Fork Stall DNA_SSB_C->Replication_C PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_C BER_C BER Blocked PARP_C->BER_C DNA_DSB_C DNA Double-Strand Break (DSB) Replication_C->DNA_DSB_C HR_C Defective HR DNA_DSB_C->HR_C HR_C->Apoptosis

Caption: PARP inhibition in BRCA-deficient cancer cells leads to synthetic lethality.

This compound Derivatives as Potential Anticancer Agents Targeting Kinase Pathways

The tetrahydroisoquinoline (THIQ) scaffold, a reduced form of isoquinoline, is present in numerous natural and synthetic compounds with diverse biological activities, including anticancer effects.[3] Derivatives of THIQ have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, certain THIQ derivatives have shown inhibitory activity against KRas, a key signaling protein frequently mutated in various cancers.[3] The 7-hydroxy substituent on the isoquinoline ring could be explored for its role in interacting with the kinase active site, potentially improving potency and selectivity.

Quantitative Data on Anticancer Activity of a Related Tetrahydroisoquinoline Derivative

CompoundCancer Cell LineTarget PathwayIC50 (µM)Reference
GM-3-18Colon Cancer (Colo320)KRas1.6[3]
Colon Cancer (DLD-1)KRas2.6[3]
Colon Cancer (HCT116)KRas0.9[3]

Experimental Workflow: Screening for Anticancer Activity

Anticancer_Screening Start Synthesis of This compound Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Hit_ID Hit Identification (Potent Compounds) MTT_Assay->Hit_ID Kinase_Assay Kinase Inhibition Assay (e.g., against KRas, EGFR) Hit_ID->Kinase_Assay Yes Lead_Opt Lead Optimization Hit_ID->Lead_Opt No Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Mechanism_Study Mechanism_Study->Lead_Opt

Caption: Workflow for the discovery of anticancer this compound derivatives.

Experimental Protocols

General Synthesis of N-substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives, which can be adapted from established procedures for isoquinoline synthesis.[4]

Materials:

  • This compound

  • Substituted benzyl bromide or other appropriate alkylating agent

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (10 mL), add potassium carbonate (2.0 eq).

  • Add the desired substituted benzyl bromide (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP1 Inhibition Assay

This protocol is adapted from standard procedures for evaluating PARP inhibitors.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate for PARP1)

  • NAD⁺ (substrate for PARP1)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • This compound test compounds

  • Olaparib (as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well streptavidin plate with histone H1 overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound test compounds and the positive control (Olaparib) in assay buffer.

  • Add the test compounds and controls to the wells.

  • Add the PARP1 enzyme to each well.

  • Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer to remove unincorporated NAD⁺.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Antiproliferative MTT Assay

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound test compounds

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the this compound test compounds and doxorubicin in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Synthesis of 7-Hydroxyisoquinoline Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-hydroxyisoquinoline derivatives, a promising class of compounds being investigated for their antibacterial properties. This document outlines a common synthetic strategy, detailed experimental protocols for key reactions, and a summary of the antibacterial activity of related isoquinoline compounds to guide further research and development in this area.

Introduction to this compound Derivatives

The isoquinoline scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Among these, this compound derivatives are of particular interest due to their potential as antibacterial agents. The presence of the hydroxyl group at the 7-position can influence the molecule's electronic properties, solubility, and ability to interact with biological targets, making it a critical area for structure-activity relationship (SAR) studies in the quest for new antibiotics.

Synthetic Strategies

The synthesis of the this compound core can be achieved through several established methods for isoquinoline synthesis, often involving the construction of the heterocyclic ring from a substituted benzene precursor. A common and effective approach is the Pomeranz-Fritsch reaction . This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline nucleus. For the synthesis of a this compound derivative, a key starting material would be a 3-hydroxy-substituted benzaldehyde or a protected version thereof.

An alternative strategy involves the demethylation of a more readily available 7-methoxyisoquinoline precursor. This can be a practical approach if the methoxy-substituted analogue is easier to synthesize or commercially available.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound, which can be adapted for the preparation of various derivatives.

Protocol 1: Synthesis of this compound via Pomeranz-Fritsch Reaction

This protocol is based on the synthesis of isoquinolines from substituted benzaldehydes.

Step 1: Protection of the hydroxyl group of 3-hydroxybenzaldehyde

To prevent unwanted side reactions during the subsequent steps, the hydroxyl group of 3-hydroxybenzaldehyde is first protected, for example, as a benzyl ether.

  • Materials: 3-hydroxybenzaldehyde, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.

    • Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the solid.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude 3-(benzyloxy)benzaldehyde by column chromatography on silica gel.

Step 2: Synthesis of the Schiff base (Benzalaminoacetal)

  • Materials: 3-(benzyloxy)benzaldehyde, aminoacetaldehyde diethyl acetal.

  • Procedure:

    • Mix 3-(benzyloxy)benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as ethanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the formation of the Schiff base by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can often be used in the next step without further purification.

Step 3: Cyclization to form 7-(benzyloxy)isoquinoline

  • Materials: Crude benzalaminoacetal from Step 2, concentrated sulfuric acid.

  • Procedure:

    • Carefully add the crude benzalaminoacetal dropwise to cold (0 °C) concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a pH of >10 is reached.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 7-(benzyloxy)isoquinoline.

    • Purify the product by column chromatography.

Step 4: Deprotection to this compound

  • Materials: 7-(benzyloxy)isoquinoline, palladium on carbon (Pd/C), hydrogen gas, methanol.

  • Procedure:

    • Dissolve 7-(benzyloxy)isoquinoline in methanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain this compound. The product can be further purified by recrystallization if necessary.

Protocol 2: Antibacterial Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against a panel of bacteria.

  • Materials: Synthesized this compound derivatives, bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium), Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

    • Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the compounds in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following table summarizes the antibacterial activity (MIC values) of some C-7 substituted 1-methyl-3,4-dihydroisoquinoline derivatives, which are structurally related to the target compounds. This data can serve as a reference for the expected activity of novel this compound derivatives.

CompoundBacterial StrainMIC (µg/mL)Reference
7-Methoxy-1-methyl-3,4-dihydroisoquinoline derivative (8d)Staphylococcus aureus16[1]
7-Methoxy-1-methyl-3,4-dihydroisoquinoline derivative (8f)Staphylococcus aureus32[1]
7-Methoxy-1-methyl-3,4-dihydroisoquinoline derivative (8f)Streptococcus pneumoniae32[1]
7-Methoxy-1-methyl-3,4-dihydroisoquinoline derivative (8d)Enterococcus faecium128[1]
7-Methoxy-1-methyl-3,4-dihydroisoquinoline derivative (8f)Enterococcus faecium64[1]

Note: The compounds listed are not 7-hydroxyisoquinolines but are structurally similar, providing an indication of potential antibacterial activity within this class.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for antibacterial screening.

Synthesis_of_7_Hydroxyisoquinoline cluster_step1 Step 1: Protection cluster_step2 Step 2: Schiff Base Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Benzyloxybenzaldehyde 3-Benzyloxybenzaldehyde 3-Hydroxybenzaldehyde->3-Benzyloxybenzaldehyde Protection Benzyl_Bromide Benzyl Bromide, K2CO3 Benzyl_Bromide->3-Benzyloxybenzaldehyde Benzalaminoacetal Benzalaminoacetal 3-Benzyloxybenzaldehyde->Benzalaminoacetal Condensation Aminoacetaldehyde Aminoacetaldehyde diethyl acetal Aminoacetaldehyde->Benzalaminoacetal 7-Benzyloxyisoquinoline 7-Benzyloxyisoquinoline Benzalaminoacetal->7-Benzyloxyisoquinoline Pomeranz-Fritsch Cyclization H2SO4 Conc. H2SO4 H2SO4->7-Benzyloxyisoquinoline This compound This compound 7-Benzyloxyisoquinoline->this compound Hydrogenolysis H2_PdC H2, Pd/C H2_PdC->this compound

Caption: Synthetic pathway for this compound.

Antibacterial_Screening_Workflow Start Start Prepare_Compounds Prepare stock solutions of this compound derivatives in DMSO Start->Prepare_Compounds Prepare_Inoculum Prepare bacterial inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of compounds in 96-well plate Prepare_Compounds->Serial_Dilution Add_Inoculum Add bacterial inoculum to each well Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antibacterial screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxyisoquinoline.

Troubleshooting Guide

Low yields are a common challenge in the synthesis of this compound. This guide addresses potential causes and provides systematic troubleshooting steps.

Issue: Low Yield of this compound

Potential CauseTroubleshooting StepsRecommended Action
Suboptimal Reaction Conditions Verify and optimize reaction temperature, time, and solvent. For many syntheses, precise temperature control is critical.[1][2][3]Screen different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor reaction progress by TLC or LC-MS to determine the optimum.[4] Select a solvent that ensures solubility of reactants and is appropriate for the reaction temperature.[4]
Poor Quality of Starting Materials Impurities in reactants can lead to side reactions and lower yields.[4]Verify the purity of starting materials using techniques like NMR, GC-MS, or by checking the melting point.[4] If necessary, purify starting materials by distillation, recrystallization, or chromatography.
Inefficient Cyclization (Pomeranz-Fritsch) Incomplete formation of the Schiff base or competing side reactions can lower the yield.[5]Ensure anhydrous conditions to favor Schiff base formation.[5] For the cyclization step, strong acids like sulfuric acid are traditionally used, but Lewis acids can also be employed.[6]
Side Reactions (Bischler-Napieralski) A significant side reaction is the retro-Ritter reaction, which forms styrenes.[7][8][9]To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[7] Alternatively, using oxalyl chloride can help avoid the problematic intermediate.[7][9]
Incomplete Dehydrogenation (if applicable) If synthesizing from a dihydroisoquinoline precursor, the final oxidation step may be inefficient.Select an appropriate oxidizing agent (e.g., palladium on carbon, manganese dioxide) and optimize the reaction time and temperature.
Product Loss During Workup and Purification The product may be lost during extraction, precipitation, or chromatographic purification.[1][3]Optimize the pH during aqueous workup to ensure the product is in a less water-soluble form.[4] Screen different extraction solvents for optimal recovery.[4] For purification, carefully select the chromatographic conditions (e.g., solvent system, silica gel type).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common methods are variations of the Pomeranz-Fritsch and Bischler-Napieralski reactions. The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[6][10] The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[9][11][12]

Q2: How can I improve the yield of my Pomeranz-Fritsch reaction?

A2: Low yields in the Pomeranz-Fritsch synthesis often stem from the sensitive cyclization step.[10] Ensure you are using a sufficiently strong acid catalyst and anhydrous conditions. Modifications to the classical procedure, such as those developed by Bobbitt and Jackson, may offer improved yields.[13]

Q3: My Bischler-Napieralski reaction is giving me a lot of side products. What can I do?

A3: The primary side product in the Bischler-Napieralski reaction is often a styrene derivative formed via a retro-Ritter reaction.[7][9] This is more likely to occur with electron-rich aromatic rings. To suppress this side reaction, you can try using the corresponding nitrile as the solvent or employ milder cyclization agents like triflic anhydride with a non-nucleophilic base.[7][11]

Q4: What are the best practices for purifying this compound?

A4: Purification can be challenging due to the compound's properties. Recrystallization is a common method. For example, 6-hydroxyisoquinoline has been successfully recrystallized from isopropanol. Column chromatography on silica gel is also a viable option, though care must be taken to choose an appropriate solvent system to avoid product loss. The hydrophobic nature of isoquinolines can sometimes complicate purification.[14]

Q5: Are there any one-pot procedures available for synthesizing hydroxyquinolines?

A5: Yes, one-pot procedures have been developed for the synthesis of hydroxyquinolines. For instance, a one-pot method for preparing 7-hydroxyquinoline from 3-N-tosylaminophenol has been described with a 60% isolated yield.[15] These methods can reduce handling steps and may improve overall efficiency.

Experimental Protocols

General Protocol for Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which are precursors to isoquinolines.[11]

  • Amide Formation: React the appropriate phenethylamine with an acyl chloride or anhydride to form the corresponding β-phenethylamide.

  • Cyclization: Dissolve the β-phenethylamide in an inert solvent like toluene or xylene.[7]

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12]

  • Reflux the mixture. The reaction temperature typically ranges from room temperature to 100 °C, depending on the specific reagents used.[12]

  • Monitor the reaction by TLC.

  • Workup: After completion, carefully quench the reaction mixture, typically with ice, and then basify.

  • Extract the product with an organic solvent.

  • Dehydrogenation: The resulting 3,4-dihydroisoquinoline can be oxidized to this compound using a suitable oxidizing agent (e.g., Pd/C in a high-boiling solvent).

General Protocol for Pomeranz-Fritsch Reaction

This reaction constructs the isoquinoline ring system through the acid-catalyzed cyclization of a benzalaminoacetal.[10]

  • Schiff Base Formation: Condense 3-hydroxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base. This step is often performed under conditions that remove water.

  • Reduction (optional but common modification): The Schiff base can be reduced to the corresponding amine using a reducing agent like sodium borohydride.[13]

  • Cyclization: Treat the resulting benzalaminoacetal or the reduced amine with a strong acid, such as concentrated sulfuric acid, to effect cyclization.

  • Heat the reaction mixture to promote ring closure.

  • Workup: Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the this compound product with a suitable organic solvent.

  • Purify the product, typically by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->monitoring Heating/Stirring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure this compound analysis->final_product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity Confirmed success Yield Improved check_purity->success Impure -> Purified check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions Yield Still Low optimize_conditions->success Conditions Optimized optimize_workup Optimize Workup & Purification check_side_reactions->optimize_workup Side Reactions Minimized check_side_reactions->success Conditions Adjusted optimize_workup->success Yield Still Low

References

Technical Support Center: Purification of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 7-Hydroxyisoquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueCitations
Appearance Cream to brown or pale yellow crystals, powder, or fused/lumpy solid[1]
Molecular Formula C₉H₇NO[2]
Molecular Weight 145.16 g/mol [2][3]
Melting Point 222.5-231.5 °C[1]
Solubility Soluble in methanol and concentrated sulfuric acid.[3]

Experimental Protocols

Detailed methodologies for common purification techniques are outlined below. These protocols are intended as a starting point and may require optimization based on the specific impurity profile of the crude material.

Recrystallization

Recrystallization is a common technique for purifying solid compounds based on differences in solubility.

Protocol:

  • Solvent Selection: Based on solubility data, methanol or a mixed solvent system such as ethanol-water or acetone-hexane can be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before this step to remove colored impurities.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_0 Recrystallization Process Crude this compound Crude this compound Dissolve in hot solvent Dissolve in hot solvent Crude this compound->Dissolve in hot solvent Hot gravity filtration (optional) Hot gravity filtration (optional) Dissolve in hot solvent->Hot gravity filtration (optional) Slow cooling and crystallization Slow cooling and crystallization Hot gravity filtration (optional)->Slow cooling and crystallization Vacuum filtration Vacuum filtration Slow cooling and crystallization->Vacuum filtration Pure this compound Crystals Pure this compound Crystals Vacuum filtration->Pure this compound Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase and Solvent System Selection: For polar compounds like this compound, silica gel is a common stationary phase. A suitable mobile phase can be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the selected mobile phase, gradually increasing the polarity if a gradient elution is required to separate impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or UV-Vis spectroscopy.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_1 Column Chromatography Process Crude this compound Crude this compound Dissolve and load onto column Dissolve and load onto column Crude this compound->Dissolve and load onto column Elute with mobile phase Elute with mobile phase Dissolve and load onto column->Elute with mobile phase Collect fractions Collect fractions Elute with mobile phase->Collect fractions Analyze fractions (TLC/UV) Analyze fractions (TLC/UV) Collect fractions->Analyze fractions (TLC/UV) Combine pure fractions and evaporate Combine pure fractions and evaporate Analyze fractions (TLC/UV)->Combine pure fractions and evaporate Pure this compound Pure this compound Combine pure fractions and evaporate->Pure this compound

Caption: Workflow for the purification of this compound by column chromatography.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, and then re-solidifies, leaving non-volatile impurities behind. This method is suitable for compounds that have a sufficiently high vapor pressure below their melting point. A patent for the purification of the closely related 7-hydroxy-8-methylisoquinoline describes the use of sublimation to obtain a pure product.[9]

Protocol:

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a low pressure to facilitate sublimation at a lower temperature.

  • Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be high enough for sublimation but below the melting point of the compound.

  • Condensation: The sublimed this compound will crystallize on the cold surface of the apparatus (e.g., a cold finger).

  • Collection: After the sublimation is complete, carefully collect the purified crystals from the cold surface.

Experimental Workflow for Sublimation

Sublimation_Workflow cluster_2 Sublimation Process Crude this compound Crude this compound Place in sublimation apparatus Place in sublimation apparatus Crude this compound->Place in sublimation apparatus Apply vacuum and heat Apply vacuum and heat Place in sublimation apparatus->Apply vacuum and heat Sublimation and deposition on cold surface Sublimation and deposition on cold surface Apply vacuum and heat->Sublimation and deposition on cold surface Collect pure crystals Collect pure crystals Sublimation and deposition on cold surface->Collect pure crystals Pure this compound Pure this compound Collect pure crystals->Pure this compound

Caption: Workflow for the purification of this compound by sublimation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small portions; Re-evaluate solvent choice based on solubility tests.
Oiling out (compound separates as a liquid) Solution is supersaturated; Cooling too rapidly; Incorrect solvent.Add more solvent to dissolve the oil and cool slowly; Use a different solvent system.
No crystals form upon cooling Solution is not saturated; Compound is too soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal; Cool in an ice bath.
Low recovery of pure compound Too much solvent was used; Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals; Ensure the filtration apparatus is pre-heated.

Column Chromatography Issues

Problem Possible Cause Solution
Compound does not move from the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Compound runs with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Poor separation of compound and impurities Inappropriate solvent system; Column was poorly packed.Perform more extensive TLC trials to find an optimal solvent system; Repack the column carefully to avoid channels and cracks.
Tailing of the compound band Compound is interacting too strongly with the stationary phase; Column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature); Use a smaller amount of crude material.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in synthetically produced this compound?

A1: When synthesized from 3-aminophenol, potential impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts or solvents. Specific impurities could include isomers of hydroxyisoquinoline or products of over-oxidation if harsh conditions are used.[10]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[1] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative check, and melting point determination, where a sharp melting range close to the literature value suggests high purity.

Q3: My purified this compound is colored. Is this normal?

A3: Pure this compound is typically described as a cream to pale yellow solid.[1] A darker color may indicate the presence of impurities. If the color persists after initial purification, a decolorization step using activated charcoal during recrystallization may be beneficial.

Q4: What are the recommended storage conditions for purified this compound?

A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q5: Can I use a single purification technique to achieve high purity?

A5: While a single purification technique can significantly improve purity, a combination of methods is often necessary to achieve very high purity. For example, an initial purification by column chromatography can be followed by a final polishing step of recrystallization or sublimation.

References

Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of 7-Hydroxyisoquinoline.

Troubleshooting and FAQs

Q1: My this compound is not dissolving in water. What should I do?

A1: this compound is sparingly soluble in water.[1] For aqueous solutions, pH adjustment is crucial. As a weak base, its solubility increases in acidic conditions.[2] We recommend preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.

Q2: What are the recommended organic solvents for dissolving this compound?

A2: this compound is soluble in methanol and concentrated sulfuric acid.[1][3] For laboratory purposes, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also effective solvents. A structural isomer of this compound shows good solubility in both DMSO and DMF.[4]

Q3: I am observing precipitation when adding my this compound stock solution to my aqueous buffer. How can I prevent this?

A3: This is a common issue when the final concentration of the organic solvent is too high or when the pH of the buffer is not optimal for solubility. To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low, typically less than 1%. Additionally, ensure your buffer has a sufficiently acidic pH to maintain the solubility of this compound.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds like this compound is pH-dependent.[2][5][6] As a weak base, this compound will be more soluble in acidic solutions where it can be protonated. Conversely, in neutral or basic solutions, its aqueous solubility will be significantly lower. For similar compounds, solubility is markedly higher at a pH of 2.0 compared to a pH of 7.4.[2]

Q5: I need to work with a higher concentration of this compound in an aqueous solution. What are my options?

A5: If pH adjustment and co-solvents are insufficient, you can explore the following advanced techniques:

  • Salt Formation: Converting this compound to a salt, such as a hydrochloride salt, can significantly improve its aqueous solubility.[7][8]

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can enhance its solubility by forming an inclusion complex.[9][10]

  • Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts back to the active compound in vitro or in vivo is another strategy.[11]

Data Presentation: Solubility of this compound and a Structural Isomer

CompoundSolventSolubilityReference
This compoundWaterSparingly soluble[1]
This compoundMethanolSoluble[1][3]
This compoundConcentrated Sulfuric AcidSoluble[1][3]
7-Hydroxyquinoline (related compound)DMSOSlightly Soluble[12][13]
7-Hydroxyquinoline (related compound)MethanolSlightly Soluble[12][13]
PB-22 this compound isomerDMF11 mg/mL[4]
PB-22 this compound isomerDMSO10 mg/mL[4]
PB-22 this compound isomerDMSO:PBS (pH 7.2) (1:2)0.33 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Salt

This protocol describes a general method for forming a hydrochloride salt to improve aqueous solubility.

Materials:

  • This compound

  • Anhydrous 2-propanol (isopropanol)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether

  • Stir plate and magnetic stir bar

  • Glassware (flask, dropping funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve this compound in anhydrous 2-propanol in a flask equipped with a magnetic stir bar.

  • Under stirring, slowly add a stoichiometric equivalent of trimethylchlorosilane (TMSCl) to the solution.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a precipitate is observed.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether.

  • Dry the resulting this compound hydrochloride salt under vacuum.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trimethylchlorosilane is corrosive and reacts with moisture; handle with care.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the co-precipitation method for forming a cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Ethanol

  • Deionized water

  • Stir plate and magnetic stir bar

  • Glassware (beakers, flasks)

  • Filtration or centrifugation equipment

Procedure:

  • Prepare a solution of this compound in ethanol.

  • In a separate beaker, dissolve an equimolar amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.

  • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue to stir the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Cool the solution in an ice bath to encourage precipitation of the inclusion complex.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material.

  • Dry the this compound-cyclodextrin inclusion complex under vacuum or by freeze-drying.

Safety Precautions: Standard laboratory safety practices should be followed. Ethanol is flammable and should be handled away from open flames.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow for this compound A Start: Insoluble this compound B Is an organic solvent acceptable? A->B C Use co-solvent (e.g., DMSO, Methanol) at <1% in aqueous buffer B->C Yes E Adjust pH of aqueous buffer to acidic range (e.g., pH 2-5) B->E No D Is the compound soluble? C->D D->E No K End: Solubilized this compound D->K Yes F Is the compound soluble? E->F G Consider advanced solubilization techniques F->G No F->K Yes H Salt Formation (e.g., Hydrochloride salt) G->H I Cyclodextrin Complexation G->I J Prodrug Synthesis G->J

References

Technical Support Center: 7-Hydroxyisoquinoline Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 7-Hydroxyisoquinoline. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For solutions, especially in organic solvents, storage at -20°C is advisable. One supplier of a this compound derivative suggests stability for at least five years under these conditions.

Q2: Is this compound susceptible to degradation under normal laboratory conditions?

Like many heterocyclic compounds with a hydroxyl group, this compound has the potential to be susceptible to oxidation and photodegradation. The phenolic hydroxyl group can be prone to oxidation, which may be accelerated by exposure to light, air, and certain metal ions. It is crucial to handle the compound with care, minimizing its exposure to harsh environmental conditions.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The phenol group is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, potentially leading to hydroxylation of the isoquinoline ring or other complex transformations.

  • Hydrolysis: Although the isoquinoline ring is generally stable, under extreme pH and temperature conditions, hydrolysis could occur, though this is generally less common for this type of heterocyclic system compared to esters or amides.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A forced degradation study is the most effective way to determine the intrinsic stability of this compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage or use. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for monitoring the stability of this compound. This method should be capable of separating the intact this compound from any potential degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Change in color of the solid compound or solution (e.g., yellowing or browning). Oxidation of the phenolic hydroxyl group.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly opened, high-purity solvents, and consider sparging them with an inert gas to remove dissolved oxygen. 3. Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of new, unexpected peaks in HPLC analysis. Degradation of this compound has occurred.1. Confirm the identity of the new peaks as degradation products by performing a forced degradation study (see Experimental Protocols). 2. Re-evaluate your sample preparation and storage procedures to minimize stress conditions (e.g., exposure to high temperature, extreme pH, or light). 3. Ensure the purity of your solvents and reagents, as impurities can sometimes catalyze degradation.
Inconsistent or irreproducible results in biological assays. Degradation of this compound in the assay medium.1. Prepare fresh solutions of this compound immediately before each experiment. 2. Assess the stability of this compound in your specific cell culture medium or buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. 3. If degradation is observed, consider using a more stable formulation or adjusting the experimental conditions (e.g., pH of the medium).
Poor solubility or precipitation of the compound. The chosen solvent is not appropriate, or the concentration is too high.1. This compound is reported to be soluble in methanol and concentrated sulfuric acid. For a derivative, solubility was noted in DMF and DMSO.[1] 2. Test the solubility in a range of common laboratory solvents to find the most suitable one for your application. 3. For aqueous solutions, the pH may need to be adjusted to improve solubility, but be mindful that this could impact stability.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Reagents and Conditions % Degradation (Example) Number of Degradation Products (Example)
Acid Hydrolysis0.1 M HCl at 60 °C for 24h15%2
Base Hydrolysis0.1 M NaOH at 60 °C for 24h45%3
Oxidation3% H₂O₂ at 25 °C for 24h25%4
Thermal DegradationSolid state at 80 °C for 7 days5%1
PhotodegradationICH Q1B compliant light exposure30%3

Table 2: Stability of this compound in Various Solvents at 25°C (Example Data)

Solvent Storage Condition % Assay after 7 days
MethanolAmber vial, sealed99.5%
AcetonitrileAmber vial, sealed99.2%
DMSOAmber vial, sealed98.8%
PBS (pH 7.4)Amber vial, sealed95.1%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

    • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 80°C). At various time points, dissolve a sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples at the end of the exposure period.

  • Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and all degradation product peaks generated during the forced degradation study.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation (ICH Guidelines) cluster_Analysis Analysis cluster_Evaluation Evaluation Stock_Solution Prepare 1 mg/mL Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Data Quantify Degradation & Identify Products HPLC->Data LCMS->Data Report Summarize Stability Profile Data->Report

Workflow for assessing the stability of this compound.

Troubleshooting_Degradation cluster_Investigation Investigation cluster_Actions Corrective Actions cluster_Confirmation Confirmation Start Unexpected Degradation Observed (e.g., new HPLC peaks, color change) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solvents Assess Solvent Purity & Age Start->Check_Solvents Check_pH Measure pH of Solution Start->Check_pH Optimize_Storage Store at -20°C, in dark, under inert gas Check_Storage->Optimize_Storage Use_Fresh_Solvents Use fresh, high-purity, degassed solvents Check_Solvents->Use_Fresh_Solvents Buffer_Solution Use appropriate buffer to control pH Check_pH->Buffer_Solution Prepare_Fresh Prepare solutions immediately before use Optimize_Storage->Prepare_Fresh Use_Fresh_Solvents->Prepare_Fresh Buffer_Solution->Prepare_Fresh Re_analyze Re-analyze sample using HPLC Prepare_Fresh->Re_analyze

Troubleshooting logic for unexpected degradation of this compound.

References

preventing byproduct formation in 7-Hydroxyisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 7-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation when working with this compound?

A1: Byproduct formation in this compound reactions typically arises from three main sources:

  • Isomeric impurities from synthesis: In synthetic routes to the this compound core, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, alternative cyclization pathways can lead to the formation of positional isomers (e.g., 6-hydroxyisoquinoline).[1][2]

  • Lack of regioselectivity in functionalization: When performing reactions on the this compound molecule, such as O-alkylation or O-acylation, competing reactions at the nitrogen atom (N-alkylation/acylation) can occur.[3][4]

  • Ambiguous electrophilic substitution: During electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the directing effects of the hydroxyl group and the isoquinoline nitrogen can lead to substitution at multiple positions on the aromatic rings, resulting in a mixture of isomers.

Q2: How can I minimize the formation of isomeric byproducts during the synthesis of the this compound core?

A2: Minimizing isomeric byproducts during synthesis depends on the chosen synthetic route. For instance, in the Bischler-Napieralski reaction, the choice of condensing agent can influence the outcome. The formation of abnormal products, such as 6-substituted isomers instead of the desired 7-substituted ones, has been observed with certain reagents.[1][2] Careful selection and control of reaction conditions, including temperature and the slow addition of reagents, are crucial.

Q3: I am observing a mixture of N-alkylated and O-alkylated products in my reaction. How can I improve the selectivity for O-alkylation?

A3: Achieving selective O-alkylation over N-alkylation is a common challenge. The outcome is influenced by several factors, including the choice of base, solvent, and alkylating agent, and can be understood using principles like the Hard and Soft Acid-Base (HSAB) theory.[5][6]

  • Hard vs. Soft Reagents: Hard alkylating agents (e.g., dimethyl sulfate, methyl triflate) tend to favor reaction at the harder oxygen atom, leading to O-alkylation.[6] Softer alkylating agents (e.g., methyl iodide) are more likely to react at the softer nitrogen atom, resulting in N-alkylation.[6]

  • Solvent Polarity: The solvent can influence the reactivity of the nucleophilic sites. Polar aprotic solvents like DMF can favor N-alkylation when using alkali metal salts.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction can be employed for O-alkylation, but the regioselectivity can be sensitive to the solvent and other reaction conditions.[4][7]

Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer during Bischler-Napieralski Synthesis

Symptoms:

  • NMR or mass spectrometry data indicates the presence of an isomer of the target this compound derivative.

  • Observed product mixture includes both the expected 7-substituted and an unexpected 6-substituted isoquinoline.[1][2]

Possible Causes:

  • The cyclization step of the Bischler-Napieralski reaction can proceed via different pathways, leading to a mixture of isomers.[2]

  • The choice of dehydrating agent (e.g., P₂O₅ vs. POCl₃) can influence the regioselectivity of the cyclization.[1][8]

Solutions:

  • Optimize the Condensing Agent: Experiment with different dehydrating agents. For example, while POCl₃ is commonly used, P₂O₅ might lead to different isomeric ratios.[1][8]

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature to potentially favor one cyclization pathway over another.

  • Purification: If isomeric byproduct formation cannot be completely suppressed, careful chromatographic purification is necessary to isolate the desired this compound derivative.

Issue 2: Poor Selectivity between N-Alkylation and O-Alkylation

Symptoms:

  • Analysis of the reaction mixture shows significant amounts of both the desired O-alkylated product and the N-alkylated byproduct.

Possible Causes:

  • The chosen reaction conditions do not sufficiently differentiate between the nucleophilicity of the hydroxyl oxygen and the ring nitrogen.

  • Use of an inappropriate combination of base, solvent, and alkylating agent.

Solutions:

  • Employ Hard and Soft Acid-Base (HSAB) Theory: To favor O-alkylation, use a "hard" alkylating agent. To favor N-alkylation, use a "soft" alkylating agent.

  • Solvent and Base Selection: The choice of base and solvent can significantly impact the outcome. For example, using a silver salt in a non-polar solvent like benzene has been reported to favor O-alkylation in similar systems.[3]

  • Mitsunobu Reaction Conditions: If using a Mitsunobu reaction, vary the solvent and phosphine reagent to optimize for O-alkylation.[4][7]

Table 1: General Guidance for Selective Alkylation of this compound

Desired ProductAlkylating Agent TypeSuggested ReagentsSolvent ConsiderationsBase
O-Alkylation HardDimethyl sulfate, Benzyl BromideAprotic, less polarK₂CO₃, Cs₂CO₃
N-Alkylation SoftMethyl iodide, Ethyl iodidePolar aprotic (e.g., DMF)NaH

Experimental Protocols

Protocol 1: General Procedure for Selective O-Alkylation

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetone, acetonitrile).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in slight excess (1.5-2.0 equivalents).

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the suspension.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways cluster_synthesis Synthesis of this compound Core cluster_functionalization Functionalization Reactions Precursor Precursor Desired_Product This compound Precursor->Desired_Product Bischler-Napieralski Isomeric_Byproduct 6-Hydroxyisoquinoline Precursor->Isomeric_Byproduct Abnormal Cyclization 7-OH-IQ This compound O_Alkylation Desired O-Alkylated Product 7-OH-IQ->O_Alkylation O-Alkylation N_Alkylation N-Alkylated Byproduct 7-OH-IQ->N_Alkylation N-Alkylation (Byproduct)

Caption: Byproduct formation pathways in synthesis and functionalization.

Alkylation_Decision_Tree Start Goal: Alkylation of this compound Desired_Product Desired Product? Start->Desired_Product O_Alkylation O-Alkylation Desired_Product->O_Alkylation Oxygen N_Alkylation N-Alkylation Desired_Product->N_Alkylation Nitrogen Hard_Reagent Use 'Hard' Alkylating Agent (e.g., Dimethyl Sulfate) O_Alkylation->Hard_Reagent Soft_Reagent Use 'Soft' Alkylating Agent (e.g., Methyl Iodide) N_Alkylation->Soft_Reagent

Caption: Decision tree for selective N- vs. O-alkylation.

References

Technical Support Center: Synthesis of 7-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction optimization of 7-Hydroxyisoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

The most common and effective methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[1][2] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can also be subsequently aromatized.[3][4][5]

Q2: How does the 7-hydroxy group affect the synthesis?

The hydroxyl group at the 7-position is an electron-donating group. In electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, this group activates the aromatic ring, facilitating the ring closure step.[2][6] This generally leads to milder reaction conditions and better yields compared to substrates with electron-withdrawing groups.

Q3: What are the most common dehydrating agents for the Bischler-Napieralski reaction?

Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1][7] For substrates that are sensitive to harsh acidic conditions, milder reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can be employed.[1][8]

Q4: Can this compound derivatives be synthesized through other methods?

Yes, other methods like the Ritter reaction have been used to synthesize 6-alkoxy-7-hydroxy-3,4-dihydroisoquinolines from 1-substituted 6,7-dialkoxy-3,4-dihydroisoquinolines in the presence of concentrated sulfuric acid.[9] Additionally, functional group manipulation on a pre-existing isoquinoline core, such as the demethylation of a 7-methoxyisoquinoline using strong acid (e.g., HBr), can yield the this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Q5: My Bischler-Napieralski reaction yield is low or the reaction is not proceeding. What are the potential causes?

Low or no yield can be attributed to several factors. The primary areas to investigate are the reactivity of your substrate, the potency of the reagents, and the reaction conditions.

Troubleshooting Low Yield in Bischler-Napieralski Reaction

Potential Cause Recommended Solution Reference
Insufficient Reagent Activity For less reactive substrates, POCl₃ alone may be insufficient. Use a stronger dehydrating system, such as a mixture of P₂O₅ in refluxing POCl₃. [1][8]
Incomplete Reaction The reaction time may be too short or the temperature too low. Monitor progress by TLC or LC-MS. If necessary, increase the temperature by switching to a higher boiling solvent (e.g., toluene to xylene). [8]
Starting Material/Product Decomposition Prolonged exposure to high temperatures and strong acids can cause decomposition. Determine the optimal reaction time by closely monitoring the reaction's progress. [1]
Moisture in Reaction The dehydrating agents used are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. [1]

| Formation of Styrene Side Product | A retro-Ritter reaction can sometimes occur, leading to a styrene byproduct.[2][7] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[7] |[2][7] |

G start Low or No Yield? q1 Is Starting Material Consumed (check by TLC/LC-MS)? start->q1 q2 Is Aromatic Ring Activated? (e.g., with -OH, -OR groups) q1->q2 Yes sol1 Increase Reaction Time or Temperature q1->sol1 No sol2 Use Stronger Dehydrating Agent (e.g., P₂O₅ in POCl₃) q2->sol2 No sol3 Reaction is Favorable. Check Reagent Quality & Conditions. q2->sol3 Yes (e.g., 7-OH) q3 Was Reaction Run Under Anhydrous Conditions? sol4 Use Oven-Dried Glassware & Anhydrous Solvents q3->sol4 No sol5 Check for Decomposition. Consider Milder Conditions (e.g., Tf₂O, 2-chloropyridine) q3->sol5 Yes sol3->q3

Caption: Troubleshooting logic for low-yield Bischler-Napieralski reactions.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol provides a general guideline and may require optimization for specific substrates.

  • Setup: Add the β-arylethylamide substrate (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 2.0 to 5.0 equivalents) dropwise to the solution. The addition may be exothermic and can be performed in an ice bath.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C). Monitor the reaction progress using TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Basify the aqueous solution with a base like ammonium hydroxide or sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)

This method is suitable for substrates that are sensitive to high temperatures and strongly acidic conditions.[8]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv). Cool the mixture to -20 °C.[8]

  • Cyclization: Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise. Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C for an additional 20-30 minutes.[6]

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]

G start Starting Material: β-Arylethylamide step1 Dissolve in Anhydrous Solvent (e.g., Toluene, DCM) start->step1 step2 Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) step1->step2 step3 Heat to Reflux or Stir at Low Temp (Monitor by TLC/LC-MS) step2->step3 step4 Reaction Quench (Ice / NaHCO₃ soln.) step3->step4 step5 Aqueous Work-up & Organic Extraction step4->step5 step6 Dry, Concentrate & Purify (Chromatography) step5->step6 end_node Purified Dihydroisoquinoline Product step6->end_node

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Biological Relevance & Signaling Pathways

This compound derivatives are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[10][11][12] For drug development professionals, understanding the mechanism of action is crucial. For instance, some isoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cancer progression.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates inhibitor Isoquinoline Derivative inhibitor->IKK DNA DNA NFkB_n->DNA binds gene_expr Inflammatory Gene Expression DNA->gene_expr transcription

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

References

Technical Support Center: 7-Hydroxyisoquinoline Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyisoquinoline (7-HIQ) fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the use of 7-HIQ as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

This compound and its derivatives typically exhibit deep-blue fluorescence.[1] The absorption maxima are generally in the range of 358 to 383 nm, with emission maxima falling between 395 and 446 nm.[1] However, these values can be significantly influenced by the solvent environment and pH. It is always recommended to perform an initial scan to determine the optimal excitation and emission wavelengths in your specific experimental buffer.

Q2: My fluorescence signal is weak or non-existent. What are the possible causes?

Several factors can lead to a weak or absent fluorescence signal. These include:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for 7-HIQ in your specific buffer.

  • Low Concentration: The probe concentration may be too low for detection. Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.

  • pH Sensitivity: The fluorescence of hydroxyquinoline compounds is often highly dependent on pH. The protonation state of the hydroxyl group and the nitrogen atom in the isoquinoline ring can significantly alter the fluorescence properties. It is crucial to check and maintain a stable pH of your buffer throughout the experiment.

  • Probe Degradation: Like many organic fluorophores, 7-HIQ can be sensitive to light (photobleaching) and chemical degradation. Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).

  • Instrument Settings: Inadequate instrument settings, such as low detector gain or narrow slit widths, can result in poor signal detection.

Q3: The fluorescence intensity of my 7-HIQ solution is decreasing over time. What could be the reason?

A continuous decrease in fluorescence intensity is often due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. To minimize photobleaching:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of light exposure.

  • Use a photostabilizing agent in your solution if it does not interfere with your experiment.

Another possibility is the chemical instability of 7-HIQ in your specific experimental medium, leading to its degradation over time.

Q4: I am observing inconsistent fluorescence readings between replicates. What could be the cause?

High variability between replicates can stem from:

  • Probe Aggregation: At higher concentrations, 7-HIQ molecules may aggregate, which can lead to self-quenching and erratic fluorescence signals.[2] Consider lowering the probe's working concentration or adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20, provided it doesn't interfere with your assay.

  • Presence of Quenchers: Contaminants in your sample or buffer can act as fluorescence quenchers. Common quenchers include dissolved oxygen and heavy metal ions. De-gassing your solvent can often improve consistency.

  • Temperature Fluctuations: Dynamic quenching processes are temperature-dependent. Ensure your experiments are conducted at a constant and controlled temperature.

Q5: Can the solvent affect the fluorescence properties of 7-HIQ?

Yes, the choice of solvent can significantly impact the fluorescence quantum yield and the position of the emission spectrum of 7-HIQ. This phenomenon is known as solvatochromism.[3][4] Polar solvents can interact with the excited state of the molecule, leading to shifts in the emission wavelength and changes in fluorescence intensity. It is essential to choose a solvent system that is compatible with your experimental goals and to be consistent with the solvent used across all experiments.

Troubleshooting Guides

Problem 1: Unexpected Fluorescence Quenching

Symptoms: A significant decrease in fluorescence intensity upon the addition of a substance that is not the intended analyte, or a generally low quantum yield.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Quenching Agents Identify and remove potential quenchers. Common quenchers include halide ions (I⁻, Br⁻, Cl⁻), heavy metal ions (e.g., Fe³⁺, Cu²⁺), and dissolved oxygen.[5] Consider using high-purity solvents and de-gassing your solutions.
Aggregation-Caused Quenching (ACQ) At high concentrations, fluorophores can form non-fluorescent aggregates.[2][6][7][8][9] Perform a concentration-dependent study to check for ACQ. If observed, lower the working concentration of 7-HIQ.
pH-Induced Quenching The fluorescence of 7-HIQ is pH-sensitive. Perform a pH titration to determine the optimal pH range for your experiment and ensure your buffer has sufficient capacity to maintain a stable pH.
Solvent Effects The polarity of the solvent can influence the fluorescence quantum yield.[10] If possible, test different solvents to find one that enhances the fluorescence of 7-HIQ.
Problem 2: Photostability Issues

Symptoms: Rapid decrease in fluorescence intensity under continuous illumination.

Possible Causes & Solutions:

CauseRecommended Action
High Excitation Light Intensity Reduce the power of the excitation source. Use neutral density filters if necessary.
Prolonged Exposure to Light Minimize the time the sample is exposed to the excitation light. Use the instrument's shutter to block the light path when not acquiring data.
Reactive Oxygen Species Photobleaching is often mediated by reactive oxygen species. If compatible with your experiment, consider adding an antioxidant or an oxygen scavenger to the buffer.
Intrinsic Photolability Some fluorophores are inherently more prone to photobleaching. If photostability is a major concern, you may need to consider a more photostable fluorescent probe.

Experimental Protocols

Protocol 1: General Procedure for Measuring 7-HIQ Fluorescence Spectra

This protocol outlines the basic steps for characterizing the fluorescence properties of 7-HIQ.

Materials:

  • This compound (powder)

  • High-purity solvent (e.g., DMSO for stock solution, and the desired experimental buffer like PBS, HEPES, or Tris-HCl)

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 7-HIQ (e.g., 1 mM) in a suitable organic solvent like DMSO. Store this solution in the dark at -20°C.

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically in the range of 1-10 µM) in the experimental buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (e.g., <1%) to minimize its effect on the experiment.

  • Absorbance Spectrum Measurement: Record the UV-Visible absorbance spectrum of the working solution to determine the maximum absorbance wavelength (λabs_max).

  • Excitation Spectrum Measurement: Set the emission wavelength of the spectrofluorometer to an estimated maximum (e.g., 420 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum Measurement: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 380-550 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex).

Protocol 2: Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard. For blue-emitting dyes like 7-HIQ, a common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

Methodology:

  • Prepare a series of dilute solutions of both the 7-HIQ sample and the quantum yield standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate the area under the emission spectrum for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Experimental_Workflow_Metal_Ion_Sensing cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis prep_probe Prepare 7-HIQ Working Solution titration Perform Titration: Add increasing concentrations of metal ions to 7-HIQ solution prep_probe->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration incubate Incubate samples (e.g., 5-15 min at RT) titration->incubate measure_fl Measure Fluorescence Intensity (at optimal λex and λem) incubate->measure_fl plot_data Plot Fluorescence Intensity vs. Metal Ion Concentration measure_fl->plot_data determine_params Determine Detection Limit and Binding Affinity plot_data->determine_params

Workflow for metal ion sensing using 7-HIQ.

Troubleshooting_Logic start Weak or No Fluorescence Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths check_wavelengths->start Incorrect Wavelengths check_concentration Optimize Probe Concentration check_wavelengths->check_concentration Wavelengths Correct check_concentration->start Concentration too Low/High check_ph Check and Stabilize Buffer pH check_concentration->check_ph Concentration Optimal check_ph->start pH is Suboptimal check_instrument Optimize Instrument Settings (Gain, Slits) check_ph->check_instrument pH is Stable check_instrument->start Settings not Optimal check_degradation Prepare Fresh Probe Solution check_instrument->check_degradation Settings Optimized check_degradation->start Probe Degraded

Troubleshooting logic for weak fluorescence signals.

References

Technical Support Center: Managing the Toxicity of 7-Hydroxyisoquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The physiological and toxicological properties of 7-Hydroxyisoquinoline are not extensively characterized in publicly available literature.[1] This guide is based on the known properties of related isoquinoline and hydroxyquinoline compounds, as well as general principles of managing potentially toxic and assay-interfering compounds in biological research. Researchers should perform initial dose-response and interference assays to establish appropriate experimental conditions for their specific system.

Frequently Asked Questions (FAQs)

What are the potential mechanisms of toxicity for this compound?

While specific data for this compound is limited, related isoquinoline and quinoline compounds have been shown to induce cytotoxicity through several mechanisms:

  • Induction of Oxidative Stress: Many quinoline and isoquinoline derivatives are capable of generating reactive oxygen species (ROS).[2][3][4] This can lead to damage of cellular components like lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Increased ROS and direct compound effects can lead to the disruption of the mitochondrial membrane potential (ΔΨm), impairing cellular energy metabolism and initiating apoptosis.[5][6]

  • Apoptosis Induction: Toxicity can be mediated through programmed cell death (apoptosis), often involving the activation of caspase enzymes like caspase-3 and caspase-7.[3][7][8][9][10]

How do I prepare a stock solution of this compound?

This compound is reported to be soluble in methanol and concentrated sulfuric acid.[11] For biological assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous culture medium.

General Procedure:

  • To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be necessary but should be done with caution to avoid degradation.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[12]

  • When preparing working concentrations, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

What are the expected challenges with this compound in cell-based assays?

Researchers may encounter the following issues:

  • Poor Solubility in Aqueous Media: Direct dissolution in physiological buffers may be difficult. The use of a DMSO stock solution is recommended, but precipitation can still occur at higher working concentrations.

  • Unexpected Cytotoxicity: Due to its potential to induce oxidative stress and mitochondrial damage, this compound may exhibit toxicity at lower concentrations than anticipated.

  • Assay Interference: As a fluorescent molecule, this compound has the potential to interfere with fluorescence-based assays.[13][14][15][16] It may also interfere with colorimetric assays through its own color or by chemically reacting with assay reagents.

Could this compound interfere with my assay readout?

Yes, interference is a possibility.

  • Fluorescence Interference: If your assay uses a fluorescent readout, this compound's intrinsic fluorescence could lead to high background or a false-positive signal.[13][14][16]

  • Colorimetric Interference: In assays like the MTT assay, the color of the compound or its interaction with the tetrazolium salt could affect the absorbance reading.

  • Chemical Reactivity: The generation of ROS by this compound could inactivate assay enzymes, such as in the LDH assay, leading to an underestimation of cytotoxicity.[3][4]

Troubleshooting Guides

Troubleshooting Cell Viability Assays (MTT & LDH)
Problem Possible Cause Suggested Solution
High background in MTT assay This compound may be reducing the MTT reagent directly.Run a control plate with the compound and MTT reagent in cell-free media to quantify any direct reduction. Subtract this background from your experimental values.
Inconsistent results between MTT and LDH assays The compound might inhibit LDH enzyme activity, leading to an underestimation of cell death in the LDH assay.Consider using a third, mechanistically different cytotoxicity assay, such as a live/dead stain (e.g., trypan blue or propidium iodide).
Unexpectedly low cell viability at low concentrations The compound may be highly potent, or there could be issues with its solubility, leading to the formation of cytotoxic precipitates.Perform a dose-response curve starting from very low concentrations. Visually inspect the wells for any signs of precipitation.
Troubleshooting Fluorescence-Based Assays
Problem Possible Cause Suggested Solution
High background fluorescence Intrinsic fluorescence of this compound.Run parallel control wells containing cells treated with the compound but without the fluorescent assay reagent. Subtract this background fluorescence from your measurements.[14]
Signal quenching The compound may absorb light at the excitation or emission wavelengths of your fluorophore.Check the excitation and emission spectra of this compound. If there is an overlap, consider using a fluorophore with a different spectral profile.
No or weak signal The compound could be photobleaching your fluorescent probe or interfering with the cellular process being measured.Image samples shortly after staining and use an anti-fade mounting medium if applicable.[17] Validate your findings with an orthogonal (non-fluorescent) assay.

Quantitative Data on Related Isoquinoline Compounds

The following tables provide a summary of reported IC50 values for various isoquinoline derivatives. This data is intended for reference purposes only to provide a potential starting range for your experiments with this compound.

Table 1: Cytotoxicity of Isoquinoline Derivatives in Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
Isoquinoline AlkaloidSK-MEL-3 (Melanoma)1.93 µg/mL[11]
Isoquinolinequinone-Amino Acid DerivativeVarious0.5 - 6.25[18]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast Cancer)10 (24h), 7.5 (48h)[9]
7-chloro-(4-thioalkylquinoline) derivativeHCT116 (Colorectal Cancer)Varies[19]

Table 2: Cytotoxicity of Isoquinoline Derivatives in Normal Cell Lines

Compound TypeCell LineCC50 (µM)Reference
Quinoline Derivative184A1 (Normal Breast)Generally higher than cancer cells[20]
7-chloro-(4-thioalkylquinoline) derivativeBJ and MRC-5 (Fibroblasts)Varies[19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight: 145.16 g/mol ).

  • Weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C can be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye

Objective: To determine the effect of this compound on mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells of interest

  • This compound

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's protocol.[21][22]

  • Remove the treatment medium and wash the cells with assay buffer.

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells to remove excess JC-1 dye.

  • Add assay buffer to each well.

  • Measure the fluorescence intensity. For healthy, polarized mitochondria, read the red fluorescence (Ex/Em ~585/590 nm). For depolarized mitochondria, read the green fluorescence (Ex/Em ~514/529 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS induced by this compound using a fluorescent probe like DCFDA/H2DCFDA.

Materials:

  • Cells of interest

  • This compound

  • DCFDA/H2DCFDA dye (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired duration. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Prepare a working solution of DCFDA/H2DCFDA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the DCFDA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 4: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis via the activation of executioner caspases.

Materials:

  • Cells of interest

  • This compound

  • Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)

  • 96-well plates (black or clear, depending on the assay)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Lyse the cells according to the assay kit's protocol.

  • Prepare the caspase-3/7 substrate solution containing the DEVD peptide conjugated to a fluorophore or a chromophore.

  • Add the substrate solution to the cell lysates in a new plate.

  • Incubate the plate at 37°C for the recommended time, protected from light if using a fluorescent substrate.

  • Measure the fluorescence (e.g., Ex/Em ~400/505 nm) or absorbance (e.g., 405 nm). An increase in signal indicates caspase-3/7 activity.

Diagrams

Troubleshooting_Workflow General Troubleshooting Workflow for this compound cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis-Driven Troubleshooting cluster_3 Solutions & Further Experiments Problem Unexpected Assay Result (e.g., high toxicity, no effect, high background) Solubility Check for Compound Precipitation (Visual Inspection, Microscopy) Problem->Solubility Is the compound soluble? Interference Run Assay Interference Controls (Compound in cell-free system) Problem->Interference Is there assay interference? DoseResponse Optimize Concentration (Perform detailed dose-response curve) Solubility->DoseResponse If precipitation occurs Cytotoxicity Toxicity Issue? (Unexpectedly high or low) Interference->Cytotoxicity Fluorescence Fluorescence Issue? (High background or quenching) Interference->Fluorescence Cytotoxicity->DoseResponse OrthogonalAssay Validate with Orthogonal Assay (e.g., Live/Dead stain for viability) Cytotoxicity->OrthogonalAssay SpectralAnalysis Change Fluorophore or Filter Sets (Avoid spectral overlap) Fluorescence->SpectralAnalysis BackgroundSubtraction Implement Background Subtraction (Use 'compound only' controls) Fluorescence->BackgroundSubtraction

Caption: Troubleshooting workflow for experiments with this compound.

Toxicity_Pathway Potential Mechanism of this compound-Induced Toxicity cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade cluster_2 Cellular Outcome HQ This compound ROS Increased Reactive Oxygen Species (ROS) HQ->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction HQ->Mito_Dysfunction Directly or Indirectly Affects ROS->Mito_Dysfunction Causes MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Dysfunction->MMP_Loss Leads to Caspase_Activation Caspase-3/7 Activation MMP_Loss->Caspase_Activation Triggers Apoptosis Apoptosis & Cell Death Caspase_Activation->Apoptosis Executes

Caption: Potential signaling pathway for this compound toxicity.

Experimental_Workflow Experimental Workflow to Assess this compound Toxicity Start Start: Prepare 7-HQ Stock (Protocol 1) DoseFinding 1. Dose-Finding Study (e.g., MTT/LDH Assay) Start->DoseFinding Mechanism 2. Investigate Mechanism DoseFinding->Mechanism Based on IC50 ROS_Assay ROS Assay (Protocol 3) Mechanism->ROS_Assay MMP_Assay MMP Assay (Protocol 2) Mechanism->MMP_Assay Caspase_Assay Caspase Assay (Protocol 4) Mechanism->Caspase_Assay Data_Analysis 3. Data Analysis & Conclusion ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Caspase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Suggested experimental workflow for toxicity assessment.

References

Technical Support Center: Scale-Up Synthesis of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: The most prevalent and scalable methods for synthesizing the isoquinoline core of this compound are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired impurity profile of the final product.

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key challenges during scale-up include:

  • Reaction Control: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.

  • Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and, consequently, the reaction outcome.

  • Mixing Efficiency: Inadequate mixing in large reactors can result in non-uniform reaction conditions, leading to lower yields and inconsistent product quality.

  • Purification: Isolation and purification of the final product from reaction byproducts and unreacted starting materials can be complex at a larger scale.

  • Regioisomer Formation: In reactions like the Pomeranz-Fritsch synthesis, the formation of the undesired 5-hydroxyisoquinoline isomer can be a significant issue.

Q3: How can I minimize the formation of the 5-hydroxyisoquinoline impurity?

A3: Minimizing the 5-hydroxyisoquinoline impurity, a common regioisomer, involves careful control of reaction conditions. In the Pomeranz-Fritsch reaction, the choice of acid catalyst and reaction temperature plays a crucial role. Using a milder Lewis acid catalyst in place of strong Brønsted acids and maintaining a lower reaction temperature can favor the formation of the desired 7-hydroxy isomer.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification, crystallization is often the most cost-effective method. Selection of an appropriate solvent system is critical to achieve high purity and yield. Common solvents for crystallization of hydroxyquinolines include alcohols (e.g., ethanol, isopropanol) and aqueous mixtures. In cases where crystallization is insufficient to remove critical impurities, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system can be employed, though this is often more expensive and complex to scale up.

Troubleshooting Guides

Problem 1: Low Yield in Pomeranz-Fritsch Synthesis
Potential Cause Troubleshooting Step
Incomplete Schiff Base Formation Ensure anhydrous conditions during the formation of the benzalamino acetal. Monitor the reaction by TLC or in-process control (IPC) analytics to confirm the consumption of the starting aldehyde.
Inefficient Cyclization Optimize the acid catalyst concentration and reaction temperature. Stronger acids or higher temperatures may be required, but can also lead to degradation. A gradual increase in temperature is recommended.
Product Degradation Excessive heat or prolonged reaction times in strong acid can lead to product degradation. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Sub-optimal Work-up Procedure Ensure the pH is carefully adjusted during work-up to fully precipitate the product. Losses can occur if the product remains dissolved in the aqueous or organic phase.
Problem 2: Poor Regioselectivity (High 5-Hydroxyisoquinoline Content)
Potential Cause Troubleshooting Step
Harsh Reaction Conditions Employ milder reaction conditions. Lowering the reaction temperature can often improve selectivity.
Inappropriate Acid Catalyst Experiment with different acid catalysts. Lewis acids (e.g., BF₃·OEt₂) may offer better selectivity compared to strong protic acids like sulfuric acid.
Steric Hindrance Effects While challenging to modify, consider if derivatization of the hydroxyl group prior to cyclization could influence the regiochemical outcome, followed by a deprotection step.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an Oil or Gummy Solid The crude product may contain significant impurities. Attempt to triturate the crude material with a non-polar solvent to induce crystallization. If that fails, a chromatographic pre-purification step may be necessary.
Co-crystallization of Impurities Screen various crystallization solvents and solvent mixtures. A multi-step crystallization process (e.g., primary crystallization followed by recrystallization from a different solvent system) can be effective.
Product is Highly Soluble in Common Solvents Explore anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a miscible solvent in which the product is poorly soluble.

Data Presentation

Table 1: Comparison of Key Parameters for Pomeranz-Fritsch and Bischler-Napieralski Routes (Representative Data)

ParameterPomeranz-Fritsch RouteBischler-Napieralski Route
Starting Materials m-Hydroxybenzaldehyde, Aminoacetaldehyde diethyl acetal3-Methoxyphenethylamine, Formic acid
Typical Overall Yield (Lab Scale) 40-60%50-70%
Typical Overall Yield (Pilot Scale) 30-50%45-65%
Key Byproducts 5-HydroxyisoquinolineN-formyl-3-methoxyphenethylamine
Reaction Temperature 80-120°C (Cyclization)100-150°C (Cyclization)
Reaction Time 4-8 hours (Cyclization)2-6 hours (Cyclization)
Purity Before Final Purification 85-95%90-97%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Pomeranz-Fritsch Reaction

Step 1: Synthesis of the Benzalamino Acetal

  • To a 100 L reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, charge m-hydroxybenzaldehyde (5.0 kg, 40.9 mol) and toluene (50 L).

  • Add aminoacetaldehyde diethyl acetal (5.4 kg, 40.9 mol).

  • Heat the mixture to reflux (approx. 110-115°C) and collect the water in the Dean-Stark trap.

  • Monitor the reaction by GC-MS until the starting aldehyde is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature. The resulting toluene solution of the benzalamino acetal is used directly in the next step.

Step 2: Cyclization to this compound

  • In a separate 200 L reactor, prepare a solution of 70% sulfuric acid (w/w) by slowly adding concentrated sulfuric acid to water with cooling.

  • Cool the sulfuric acid solution to 10°C.

  • Slowly add the toluene solution of the benzalamino acetal from Step 1 to the sulfuric acid solution over 1-2 hours, maintaining the temperature below 25°C.

  • After the addition is complete, slowly heat the mixture to 100°C and hold for 4 hours. Monitor the reaction by HPLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water (100 kg).

  • Adjust the pH of the aqueous solution to 8-9 with a 50% sodium hydroxide solution, keeping the temperature below 30°C.

  • The crude this compound will precipitate. Filter the solid, wash with cold water, and dry under vacuum at 60°C.

Protocol 2: Purification of this compound by Crystallization
  • Charge the crude this compound (approx. 3.0 kg) into a 50 L reactor.

  • Add ethanol (30 L) and heat the mixture to reflux until all the solid dissolves.

  • Add activated carbon (150 g) and continue to reflux for 30 minutes.

  • Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to complete crystallization.

  • Filter the crystalline product, wash with cold ethanol (2 x 1 L), and dry under vacuum at 60°C to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (m-Hydroxybenzaldehyde, Aminoacetaldehyde diethyl acetal) schiff_base Schiff Base Formation (Toluene, Reflux) start->schiff_base Step 1 cyclization Pomeranz-Fritsch Cyclization (H₂SO₄, 100°C) schiff_base->cyclization Intermediate crude_product Crude this compound cyclization->crude_product Step 2 dissolution Dissolution in Ethanol (Reflux) crude_product->dissolution Transfer charcoal Activated Carbon Treatment dissolution->charcoal filtration Hot Filtration charcoal->filtration crystallization Crystallization (Cooling to 0-5°C) filtration->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for the scale-up synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Optimization cluster_purification Purification Optimization start Low Yield or Purity Issue check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Side Reactions Observed? check_conditions->side_reactions recrystallization Recrystallization Issues? check_workup->recrystallization optimize_temp Adjust Temperature incomplete_reaction->optimize_temp Yes optimize_time Modify Reaction Time incomplete_reaction->optimize_time Yes side_reactions->optimize_temp Yes optimize_reagents Change Reagent Stoichiometry side_reactions->optimize_reagents Yes solvent_screen Screen Solvents recrystallization->solvent_screen Yes chromatography Consider Chromatography recrystallization->chromatography If persistent

Caption: Logical troubleshooting workflow for synthesis and purification issues.

Technical Support Center: 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 7-Hydroxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage at -20°C is recommended, and under these conditions, it can be stable for at least five years.[3][4] It should be protected from moisture and light to prevent degradation.[5] The compound should be stored under an inert atmosphere at room temperature.[5][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1][7] Specifically, tightly fitting safety goggles with side-shields are recommended.[8]

Q3: What are the potential hazards associated with this compound?

This compound is considered a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed or in contact with skin.[7]

Q4: What should I do in case of accidental exposure?

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1] If present, remove contact lenses and continue rinsing.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] Contaminated clothing should be removed and washed before reuse.[1][7]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[8][9] Seek medical attention if symptoms occur.[1]

Q5: In which solvents is this compound soluble?

This compound is soluble in methanol and concentrated sulfuric acid.[5][10] It is sparingly soluble in water.[5] For a structural isomer, PB-22 this compound isomer, solubility has been reported in DMF (11 mg/ml), DMSO (10 mg/ml), and a DMSO:PBS (pH 7.2) (1:2) solution (0.33 mg/ml).[3]

Q6: Is this compound stable under normal laboratory conditions?

Yes, this compound is stable under normal conditions.[1] However, it should be protected from moisture and light to prevent degradation.[5]

Q7: Are there any known incompatibilities with other chemicals?

It is recommended to store this compound away from strong oxidizing agents such as concentrated acids and peroxides.[5]

Q8: What is the physical appearance of this compound?

This compound typically appears as a white to off-white or cream-colored powder or crystalline solid.[1][5]

Q9: How should I dispose of this compound waste?

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][2][7] Do not let the product enter drains.[9]

Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO[1][5]
Molecular Weight 145.16 g/mol [1][5]
Appearance White to off-white powder/crystalline solid[1][5]
Melting Point 239-244 °C[6]
CAS Number 7651-83-4[5]

Table 2: Solubility Data

SolventSolubilityReference
MethanolSoluble[5][10]
Concentrated Sulfuric AcidSoluble[5][10]
WaterSparingly soluble[5]
DMF11 mg/ml[3]
DMSO10 mg/ml[3]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/ml[3]
Data for PB-22 this compound isomer

Table 3: Recommended Storage Conditions

ConditionRecommendation
Temperature Room temperature or -20°C for long-term storage[3][4][5]
Atmosphere Inert atmosphere[5][6]
Light Keep in a dark place[5][6]
Container Tightly sealed container[1][2][5]

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Pre-Experiment Checklist:

    • Ensure access to a calibrated balance, appropriate volumetric flasks, and pipettes.

    • Have the chosen solvent (e.g., DMSO, Methanol) of appropriate purity available.

    • Wear the required PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all operations in a well-ventilated fume hood.

  • Procedure: a. Calculate the required mass of this compound based on the desired final concentration and volume of the stock solution. b. Carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a volumetric flask. c. Add a portion of the solvent to the flask (approximately half of the final volume). d. Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for a short period to aid dissolution. e. Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask. f. Cap the flask and invert it several times to ensure the solution is homogeneous. g. Transfer the stock solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. h. Store the stock solution under the recommended conditions, typically at -20°C for long-term use.

Visual Guides

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal receive Receive Compound verify Verify Integrity of Packaging receive->verify store_initial Store in a Cool, Dry, Well-Ventilated Area verify->store_initial don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_initial->don_ppe fume_hood Work in a Ventilated Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Area experiment->decontaminate dispose_waste Dispose of Waste in Accordance with Regulations decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe

Caption: General workflow for handling this compound.

G start Attempting to Dissolve This compound check_solubility Is the compound dissolving? start->check_solubility increase_vortex Increase Vortexing/Agitation check_solubility->increase_vortex No success Solution Prepared Successfully check_solubility->success Yes sonicate Sonicate the Solution increase_vortex->sonicate warm_gently Gently Warm the Solution sonicate->warm_gently check_again Is it dissolved now? warm_gently->check_again check_again->success Yes failure Consider a Different Solvent or Co-solvent System check_again->failure No

Caption: Troubleshooting guide for solubility issues.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Measures safety Safety Precautions for This compound gloves Protective Gloves safety->gloves goggles Safety Goggles safety->goggles clothing Protective Clothing safety->clothing ventilation Use in a Well-Ventilated Area safety->ventilation avoid_dust Avoid Dust Formation safety->avoid_dust avoid_contact Avoid Contact with Skin and Eyes safety->avoid_contact first_aid Know First Aid Procedures safety->first_aid spill_kit Have Spill Kit Available safety->spill_kit

Caption: Key safety precautions for this compound.

References

Validation & Comparative

Validation of 7-Hydroxyisoquinoline Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isoquinoline and quinoline derivatives, offering a framework for the validation of bioassay results for 7-Hydroxyisoquinoline. Due to the limited availability of specific quantitative bioassay data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds to provide a comprehensive overview of potential bioactivities, relevant experimental protocols, and implicated signaling pathways.

Comparative Bioactivity Data

The isoquinoline and quinoline scaffolds are present in a wide range of biologically active molecules.[1] The following tables summarize quantitative data from various studies on derivatives, highlighting their potential in anticancer, antimicrobial, and anti-inflammatory applications. This data can serve as a benchmark for validating new results obtained for this compound.

Table 1: Antiproliferative Activity of Isoquinoline and Quinoline Derivatives
Compound/ExtractCell LineIC50 (µM)Reference
SanguinarineFaDu, SCC-25, MCF-7, MDA-MB-2310.11 - 0.54[2]
ChelerythrineFaDu, SCC-25, MCF-7, MDA-MB-2310.14 - 0.46[2]
Sanguinaria canadensis ExtractFaDu, SCC-25, MCF-7, MDA-MB-2310.88 - 10.96 (µg/mL)[2]
7-hydroxy-3,4-dihydrocadaleneMCF-755.24[3]
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM0.55 - 2.74[4]
Quinoline-based hydroxyimidazolium hybrid 7b M. tuberculosis H37Rv10 (µg/mL)[5]
Quinoline-based hydroxyimidazolium hybrid 7a M. tuberculosis H37Rv20 (µg/mL)[5]
Tetrahydrobenzo[h]quinolineMCF-710 (24h), 7.5 (48h)[6]
Table 2: Antimicrobial Activity of Isoquinoline and Quinoline Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Isoquinoline-based compound 25 & 27 S. aureus0.5[7]
Alkynyl isoquinolines HSN584 & HSN739 MRSA, VRE4 - 8[7]
Quinoline-based hydroxyimidazolium hybrid 7b S. aureus2[5]
8-HydroxyquinolineGram-positive bacteria, fungi3.44 - 13.78 (µM)[8]
7-bromo-8-hydroxyquinolineGram-negative bacteria-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are protocols for two key experiments frequently used to assess the bioactivities of isoquinoline and quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.

Signaling Pathways and Mechanistic Insights

Isoquinoline and quinoline derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis. Understanding these pathways is critical for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Some quinoline derivatives have demonstrated anti-inflammatory activity by inhibiting this pathway.[9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Genes Pro-inflammatory Gene Expression NFkB_active->Genes Induces Nucleus Nucleus Compound This compound (Proposed) Compound->IKK Inhibits MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Compound This compound (Proposed) Compound->Raf Modulates Compound->ERK Modulates PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Compound This compound (Proposed) Compound->PI3K Inhibits

References

A Comparative Study of Quinoline and Isoquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical. This guide provides a comprehensive comparison of quinoline and isoquinoline, two fundamental heterocyclic scaffolds in medicinal chemistry. We delve into their distinct physicochemical properties, reactivity, and biological activities, supported by experimental data and detailed protocols.

Quinoline and isoquinoline, both benzopyridines with the chemical formula C₉H₇N, are structural isomers differing only in the position of the nitrogen atom in their fused ring system. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2.[1] This seemingly minor structural variance leads to significant differences in their electronic distribution, chemical reactivity, and, most importantly, their metabolic fate and biological implications.

Physicochemical and Spectroscopic Properties

The positioning of the nitrogen atom influences the electron density distribution across the aromatic rings, impacting properties such as dipole moment, basicity, and spectroscopic signatures. Isoquinoline is generally considered to be more basic than quinoline.[1][2]

A summary of their key physicochemical and spectroscopic properties is presented below:

PropertyQuinolineIsoquinolineReference
Molecular Weight 129.16 g/mol 129.16 g/mol [3]
Appearance Colorless to yellowish oily liquidColorless hygroscopic liquid[1][3]
Boiling Point 237 °C243 °C[2]
Melting Point -15.6 °C26.5 °C
pKa of Conjugate Acid 4.95.4[2][4]
Dipole Moment (in Benzene) 2.19 D2.49 D
¹H NMR (CDCl₃, δ ppm) H-2: 8.90, H-8: 8.12H-1: 9.22, H-3: 7.58[5]
¹³C NMR (CDCl₃, δ ppm) C-2: 150.3, C-9: 148.3C-1: 152.7, C-3: 143.2[5]

Chemical Reactivity: A Tale of Two Rings

The reactivity of quinoline and isoquinoline towards electrophilic and nucleophilic reagents is a direct consequence of the nitrogen atom's influence on the electron density of the fused rings.

Electrophilic Aromatic Substitution: In both isomers, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[6] Consequently, electrophilic substitution occurs preferentially on the benzene ring, typically at positions 5 and 8.[6][7]

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated for nucleophilic attack. In quinoline, nucleophilic substitution, such as the Chichibabin reaction to introduce an amino group, occurs at the C-2 and C-4 positions.[6] Isoquinoline undergoes nucleophilic substitution more readily than quinoline, with the attack favoring the C-1 position.[6]

Biological Activities and Metabolic Fate: A Crucial Divergence

The most significant difference between quinoline and isoquinoline in a biological context lies in their metabolism and resulting toxicological profiles. While both parent compounds and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties, their metabolic pathways diverge critically.

Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive and genotoxic quinoline-5,6-epoxide.[8][9] This epoxide can covalently bind to macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[8][9] In contrast, the metabolism of isoquinoline does not proceed through this epoxide pathway, and its metabolites are generally considered non-genotoxic.[8][9][10] This fundamental difference in biotransformation is a key consideration in the safety assessment and development of drugs based on these scaffolds.

dot

metabolic_pathway cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism Quinoline Quinoline CYP450_Q Cytochrome P450 Quinoline->CYP450_Q Oxidation Epoxide Quinoline-5,6-epoxide (Genotoxic) CYP450_Q->Epoxide Dihydrodiol 5,6-dihydroxy-5,6- dihydroquinoline Epoxide->Dihydrodiol Epoxide Hydrolase DNA_Adducts DNA Adducts (Carcinogenesis) Epoxide->DNA_Adducts Covalent Binding Isoquinoline Isoquinoline CYP450_I Cytochrome P450 Isoquinoline->CYP450_I Hydroxylation Hydroxyisoquinolines Hydroxyisoquinolines (Non-genotoxic) CYP450_I->Hydroxyisoquinolines

Caption: Metabolic pathways of quinoline and isoquinoline.

Experimental Protocols

To aid researchers in the comparative evaluation of quinoline and isoquinoline derivatives, detailed protocols for key biological assays are provided below.

Ames Test for Mutagenicity

This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9]

Experimental Workflow:

dot

ames_test_workflow start Start strain_prep Prepare S. typhimurium his- auxotrophic strains start->strain_prep compound_prep Prepare test compound (Quinoline/Isoquinoline derivative) start->compound_prep s9_prep Prepare S9 liver extract (for metabolic activation) start->s9_prep mix Mix bacteria, compound, and S9 (or buffer) in molten top agar strain_prep->mix compound_prep->mix s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze mutagenic potential count->analyze end End analyze->end

Caption: Workflow for the Ames test.

Methodology:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: The assay should be performed with and without a mammalian liver homogenate (S9 fraction) to determine if the parent compound or its metabolites are mutagenic.

  • Exposure: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on a cell line by measuring the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline or isoquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[9]

Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • Data Reading: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Logical Relationship of Structural Differences

The core distinction between quinoline and isoquinoline, the position of the nitrogen atom, dictates a cascade of differing properties.

dot

structural_difference structure Structural Isomers (Position of Nitrogen) electron_dist Altered Electron Distribution structure->electron_dist reactivity Differential Reactivity (Electrophilic vs. Nucleophilic) electron_dist->reactivity metabolism Divergent Metabolic Pathways electron_dist->metabolism biological_activity Distinct Biological Activities & Toxicity reactivity->biological_activity metabolism->biological_activity

Caption: Impact of the nitrogen atom's position.

References

7-Hydroxyisoquinoline in Cancer Research: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the quest for novel and effective kinase inhibitors is a paramount endeavor. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. Among the myriad of scaffolds explored for kinase inhibition, isoquinoline and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of 7-hydroxyisoquinoline and its derivatives against other established kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Note on this compound: Direct experimental data on the kinase inhibitory activity of the unsubstituted this compound parent compound is limited in publicly available literature. Therefore, this guide will focus on the broader class of isoquinoline and quinoline derivatives, with a particular emphasis on structures bearing hydroxyl substitutions, to provide a comprehensive overview of their potential in cancer research.

Quantitative Comparison of Kinase Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%. The following tables summarize the IC50 values for various isoquinoline and quinoline derivatives against different cancer cell lines and kinases, juxtaposed with other known kinase inhibitors for context.

Table 1: Anti-proliferative Activity of Isoquinoline/Quinoline Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
6,6'-Dimethoxy biisoquinoline imidazolium (1c, DH20931)[1]MCF7Breast Cancer1.3[1]
MDA-MB-231Breast Cancer3.9[1]
7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline (4a)[2]MCF-7Human Mammary CarcinomaActive (equipotent to nonphenolic analog)[2]
KBHuman Nasopharyngeal CarcinomaActive[2]
Novel Tetrahydroisoquinoline DerivativeHCT116Colon CancerGood inhibitory activity[3]
MDA-MB-231Breast CancerGood inhibitory activity[3]
HepG2Liver CancerGood inhibitory activity[3]
A375MelanomaGood inhibitory activity[3]

Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinoline (1b)[4]Haspin57[4]
Pyrazolo[3,4-g]isoquinoline (1c)[4]Haspin66[4]
(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)[5]Rho-kinaseKi = 1.6[5]

Signaling Pathways and Mechanisms of Action

Isoquinoline and quinoline derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation.

One of the key pathways implicated is the MAPK/ERK pathway , which is frequently hyperactivated in cancer, leading to uncontrolled cell growth. Certain isoquinoline isomers have been shown to inhibit this pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Isoquinoline Isoquinoline Inhibitor MEK->Isoquinoline Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Inhibition of the MAPK/ERK signaling pathway by isoquinoline derivatives.

Another critical target is the PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Quinoline Quinoline Derivative PI3K->Quinoline PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to evaluate the anticancer and kinase inhibitory activity of compounds like this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents Reaction Incubate Kinase, Substrate, and Inhibitor PrepareReagents->Reaction AddATP Initiate Reaction with ATP Reaction->AddATP Incubate Incubate at Room Temperature AddATP->Incubate StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->StopReaction DetectSignal Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) StopReaction->DetectSignal Measure Measure Luminescence DetectSignal->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in the appropriate kinase assay buffer.

    • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration close to the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[6].

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, after treatment with a test compound.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

While direct evidence for the kinase inhibitory profile of this compound is still emerging, the broader family of isoquinoline and quinoline derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. The data presented in this guide highlights their ability to inhibit key cancer-related kinases and suppress the proliferation of various cancer cell lines. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class further. Future structure-activity relationship (SAR) studies will be crucial to elucidate the specific contribution of the 7-hydroxy group and to optimize the isoquinoline scaffold for enhanced potency and selectivity against clinically relevant kinase targets.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 7-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Within the vast landscape of heterocyclic compounds, 7-hydroxyisoquinoline derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the efficacy of these derivatives in two key therapeutic areas: antiviral and anticancer applications. The information is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in further research and development.

Antiviral Efficacy: Targeting Influenza Virus Polymerase

A study on a series of isoquinolone derivatives has shed light on their potential as inhibitors of influenza virus replication. The antiviral activity and cytotoxicity of these compounds were evaluated, providing a clear basis for a structure-activity relationship (SAR) and structure-cytotoxicity relationship (SCR) analysis.

Quantitative Data Summary: Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected isoquinolone derivatives against Influenza A/Puerto Rico/8/34 (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The Selectivity Index (SI), calculated as CC50/EC50, is also presented to indicate the therapeutic window of each compound.

CompoundR5, R6Ring C SubstituentEC50 (µM)CC50 (µM)SI (CC50/EC50)
1 7,8-dimethoxy3-(6-ethylbenzo[d][1]dioxol-5-yl)-2-methyl0.2 - 0.639.0>65
2 6,7-dimethoxy3-(2-hydroxyphenyl)>50>300-
3 6,7-dimethoxy3-(2-hydroxy-3-methoxyphenyl)26.2>300>11.5
4 6,7-dimethoxy3-(2-hydroxy-4-methoxyphenyl)35.8>300>8.4
11 6,7-dimethoxy3-(2,4-dimethoxyphenyl)32.5>300>9.2
19 6,7-dimethoxy3-(4-methoxyphenyl)36.5>300>8.2
20 6,7-dimethoxy3-(3-methoxyphenyl)41.2>300>7.3
21 6,7-dimethoxy3-phenyl9.9 - 18.5>300>16.2
22 6,7-dimethoxy3-(2-hydroxyphenyl)>50>300-
23 6,7-dimethoxy3-(o-tolyl)>50>300-

Data sourced from a study on isoquinolone derivatives' antiviral activity.[2][3][4]

Key Findings:

  • Compound 1 displayed potent antiviral activity with EC50 values in the sub-micromolar range and a high selectivity index.[2][3][4] However, it also exhibited significant cytotoxicity.[2][3][4]

  • Through chemical modifications, derivatives with greatly alleviated cytotoxicity (CC50 > 300 µM) were identified.[2][3][4]

  • Compound 21 , a 6,7-dimethoxy-3-phenylisoquinolone, emerged as a lead compound with a good balance of antiviral activity (EC50 9.9 - 18.5 µM) and low cytotoxicity, resulting in a favorable selectivity index of over 16.[2][3][4]

  • The study suggests that the 2' position in Ring C plays a crucial role in both antiviral activity and cytotoxicity.[2]

Experimental Protocols: Antiviral Assays

Viral Yield Reduction Assay:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates.

  • Infection: Cells are infected with influenza A/Puerto Rico/8/34 (H1N1) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period to allow for viral replication.

  • Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined by a plaque assay on a fresh monolayer of MDCK cells.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the viral yield by 50%, is calculated from the dose-response curve.

Time-of-Addition Experiment:

This experiment aims to determine the stage of the viral replication cycle targeted by the compound.

  • Infection: MDCK cells are infected with influenza virus.

  • Compound Addition at Different Time Points: The test compound is added at various time points post-infection (e.g., during adsorption, and at 0, 1, 2, 4, and 6 hours post-infection).

  • Incubation and Plaque Assay: After a set incubation period, the number of plaques is quantified.

  • Analysis: The inhibitory effect of the compound at different time points indicates which stage of viral replication (e.g., entry, replication, or budding) is being inhibited. For the isoquinolone derivatives, the results suggested that they target the viral genome replication step.[5]

experimental_workflow_antiviral cluster_invitro In Vitro Antiviral Assay plate_cells Plate MDCK Cells infect_virus Infect with Influenza Virus plate_cells->infect_virus add_compound Add this compound Derivative infect_virus->add_compound incubate Incubate add_compound->incubate measure_effect Measure Antiviral Effect incubate->measure_effect

Experimental workflow for in vitro antiviral assays.

Anticancer Efficacy: Targeting Proliferation and Signaling Pathways

This compound derivatives have also been investigated for their anticancer properties, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Quantitative Data Summary: Anticancer Activity

The following table compiles the 50% inhibitory concentration (IC50) values of various isoquinoline derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)
1-Phenyl-1,2,3,4-dihydroisoquinoline (Compound 5n)Various11.4
Isoquinoline-tethered quinazoline (Compound 14a)SKBR3 (Breast Cancer)0.103
Quinazoline-based derivative (Compound 8a)MCF-7 (Breast Cancer)0.067
Quinazoline-based derivative (Compound 8a)HepG-2 (Liver Cancer)0.075
Quinazoline-based derivative (Compound 8a)K-562 (Leukemia)0.062
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)A549 (Lung Cancer)-
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)MCF-7 (Breast Cancer)-
Chiral pyrazolo isoquinoline derivative (Compound 7d)RAW 264.7 (Macrophage)20.76

Data compiled from multiple sources.[2][5][6][7][8]

Key Findings:

  • A diverse range of isoquinoline derivatives exhibit cytotoxic activity against various cancer cell lines.

  • Isoquinoline-tethered quinazolines and other quinazoline-based derivatives have shown potent anticancer activity with IC50 values in the nanomolar range against breast, liver, and leukemia cell lines.[6][7]

  • Hybrid molecules, such as those combining 1,4-naphthoquinone with 8-hydroxyquinoline, have demonstrated high cytotoxicity against lung and breast cancer cell lines.[2]

  • The anti-inflammatory properties of some derivatives, as indicated by the inhibition of nitric oxide production in macrophages, may also contribute to their anticancer effects.[8]

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1][5]

Western Blot Analysis for Signaling Pathway Modulation:

This technique is used to detect specific proteins in a sample and assess the effect of compounds on their expression and phosphorylation status.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound, then washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10]

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Visualization: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development.[11][12][13] Several isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Isoquinoline This compound Derivatives Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits Isoquinoline->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

This guide provides a comparative overview of the efficacy of this compound derivatives, highlighting their potential as both antiviral and anticancer agents. The presented data and experimental protocols offer a foundation for researchers to build upon in the development of novel therapeutics based on this versatile chemical scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

Unveiling the Potency of Isoquinoline Analogs as FLT3 Kinase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics has led to the intensive investigation of various molecular scaffolds. Among these, the isoquinoline core has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of a series of aminoisoquinoline benzamide analogs, focusing on their structure-activity relationship (SAR) as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). The data presented herein is derived from peer-reviewed research and aims to provide an objective comparison to aid in the development of next-generation kinase inhibitors.

Comparative Analysis of FLT3 Inhibition

The following table summarizes the in vitro activity of a series of aminoisoquinoline benzamide analogs against FLT3 kinase and their anti-proliferative effects on FLT3-driven AML cell lines, MV4-11 and MOLM-14. The data clearly illustrates the impact of substitutions on the isoquinoline and benzamide moieties on the inhibitory potency.

Compound IDIsoquinoline SubstitutionBenzamide MoietyFLT3 Kinase IC50 (nM)MV4-11 Proliferation IC50 (nM)MOLM-14 Proliferation IC50 (nM)
HSN286 3-amino4-amidinobenzamide6.50.50.7
HSN356 1-amino4-amidinobenzamide1.31.21.5
HSN334 1-amino3-amidinobenzamide5.12.53.1
HSN178 3-amino4-cyanobenzamide534555
HSN248 3-amino4-nitrobenzamide473842

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of isoquinoline-based FLT3 inhibitors:

  • Position of the Amino Group on the Isoquinoline Ring: A shift of the amino group from the 3-position (HSN286) to the 1-position (HSN356 and HSN334) on the isoquinoline core is well-tolerated and can even lead to a slight increase in direct kinase inhibition (HSN356, IC50 = 1.3 nM vs HSN286, IC50 = 6.5 nM).

  • Substitution on the Benzamide Ring: The nature and position of the substituent on the benzamide ring are critical for potent activity. The amidine group at the 4-position of the benzamide ring (HSN286 and HSN356) confers the highest potency against both the FLT3 kinase and the proliferation of AML cell lines. Shifting the amidine to the 3-position (HSN334) results in a slight decrease in activity.

  • Bioisosteric Replacements for Amidine: Replacing the highly basic amidine group with other functionalities such as cyano (HSN178) or nitro (HSN248) leads to a significant reduction in both kinase inhibitory and anti-proliferative activities. This highlights the importance of the amidine moiety for strong interaction with the target.

FLT3 Signaling Pathway in Acute Myeloid Leukemia

Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells.[1][2][3] This aberrant signaling proceeds through several key downstream pathways, including the STAT5, PI3K/Akt, and MAPK pathways.[4][5] Inhibition of FLT3 kinase activity is a clinically validated strategy to block these pro-survival signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline Analog Inhibitor->FLT3 Inhibition

References

Navigating the Landscape of Monoamine Oxidase Detection: A Comparative Guide to 7-Hydroxyisoquinoline-Based Probes and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of neurological disorders and the development of targeted therapeutics, the accurate detection of monoamine oxidase (MAO) activity is paramount. This guide provides an objective comparison of 7-hydroxyisoquinoline-based fluorescent probes for MAO detection against a range of alternative probes, supported by experimental data to inform probe selection and experimental design.

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are critical enzymes in the metabolic pathways of neurotransmitters. Their dysregulation is implicated in a variety of neurological and psychiatric conditions, making them a key target for drug development. Fluorescent probes offer a powerful tool for monitoring MAO activity with high sensitivity and spatiotemporal resolution. Among the various scaffolds used for designing these probes, the this compound core has emerged as a promising platform. This guide will delve into the performance of a representative this compound-based probe and compare it with other widely used fluorescent probes for MAO detection.

Performance Comparison of Fluorescent MAO Probes

The ideal fluorescent probe for MAO should exhibit high selectivity for its target enzyme over other cellular components, display a significant and robust change in fluorescence upon reaction, and be suitable for use in biological systems. Cross-reactivity, or the interaction of the probe with off-target molecules, is a critical parameter that can lead to inaccurate results. Here, we compare a this compound-based probe with several alternatives in terms of their selectivity and other key performance metrics.

Probe TypeFluorophore CoreTargetReported Selectivity/Cross-ReactivityLimit of Detection (LOD)Reference
This compound-based This compoundMAO-AHigh selectivity for MAO-A over MAO-B and other common biological molecules.Not explicitly stated in reviewed literature.[1]
Quinoline-Malononitrile-based (QM-NH2) Quinoline-MalononitrileMAO-A & MAO-BHigh specificity for MAOs over various analytes including metal ions, reactive oxygen species, and amino acids.[2]MAO-A: 5.49 µg/mL, MAO-B: 4.76 µg/mL[2][2][3]
Coumarin-based CoumarinMAO-BHigh selectivity for MAO-B over MAO-A and other enzymes.Not explicitly stated in reviewed literature.[4]
Red Emission Probe (MAO-Red-1) Chromen-4-ylidene MalononitrileMAO-A & MAO-BNo significant enhancement with subtilisin, BSA, and inhibited MAO.[5]MAO-B: 1.2 µg/mL[5][5][6]
Fluorescein-based FluoresceinMAO-A & MAO-BGenerally good selectivity for MAOs.MAO-A: 3.5 µg/mL, MAO-B: 6.0 µg/mL[7][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of fluorescent probes. Below are representative protocols for MAO activity assays and inhibitor screening.

General Protocol for MAO Activity Assay using a Fluorescent Probe

This protocol provides a general workflow for measuring MAO activity in vitro.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • Prepare solutions of purified MAO-A and MAO-B enzymes at desired concentrations in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the fluorescent probe to each well to a final concentration typically in the low micromolar range.

    • Initiate the enzymatic reaction by adding the MAO enzyme solution to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (containing buffer and probe but no enzyme) from all readings.

    • Plot the fluorescence intensity against the enzyme concentration or time.

Protocol for MAO Inhibitor Screening

This protocol is adapted from commercially available MAO inhibitor screening kits and can be used to assess the potency of test compounds.[8][9]

  • Reagent Preparation:

    • Prepare solutions of test inhibitors at various concentrations.

    • Prepare a solution of a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B).[10]

    • Prepare the MAO enzyme and fluorescent probe solutions as described in the activity assay protocol.

  • Screening Procedure:

    • In a 96-well plate, add the MAO enzyme solution.

    • Add the test inhibitors or control inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding the fluorescent probe solution to all wells.

    • Incubate and measure fluorescence as described in the activity assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of MAO activity).

Visualizing the Workflow and Underlying Principles

To better illustrate the processes involved in utilizing these fluorescent probes, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the general mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Plate_Setup Plate Setup Reagent_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Plate_Setup Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading Data_Processing Data Processing Fluorescence_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Experimental workflow for MAO inhibitor screening.

Mechanism_of_Action Probe Non-fluorescent Probe (e.g., this compound derivative) MAO Monoamine Oxidase (MAO-A or MAO-B) Probe->MAO Enzymatic Reaction Product Fluorescent Product MAO->Product releases Fluorescence Fluorescence Signal Product->Fluorescence

Caption: General mechanism of a turn-on fluorescent MAO probe.

Conclusion

The selection of an appropriate fluorescent probe is a critical decision in the study of monoamine oxidase. While this compound-based probes represent a valuable class of tools for this purpose, a thorough understanding of their cross-reactivity and a comparison with alternative probes is essential for robust and reliable data. This guide provides a framework for this comparison, highlighting the importance of considering selectivity, sensitivity, and the specific experimental context. By carefully evaluating the available probes and employing rigorous experimental protocols, researchers can confidently advance our understanding of MAO function and its role in health and disease.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 7-Hydroxyisoquinoline is critical. This guide provides a comparative overview of key analytical techniques and the necessary validation protocols to ensure reliable and reproducible data. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established principles for analogous isoquinoline derivatives and regulatory guidelines to offer a robust framework for method validation.

Comparison of Analytical Techniques

The choice of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine, or pharmaceutical formulations), and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of similar molecules.

Technique Principle Advantages Disadvantages Typical Application for this compound
HPLC with UV/DAD Detection Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and specificity compared to MS.Quantification in bulk drug substance and pharmaceutical formulations.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High chromatographic resolution, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities or after derivatization of this compound.
LC-MS/MS High-efficiency separation with highly sensitive and selective mass spectrometric detection.Excellent sensitivity (ng/L to µg/L levels) and selectivity, suitable for complex matrices.[1]Higher cost and complexity.Quantification in biological matrices (e.g., plasma, urine) for pharmacokinetic and toxicokinetic studies.[2][3]

Experimental Protocols: A Generalized Framework for Method Validation

A comprehensive validation process is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] The following protocols are based on international guidelines such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[6]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method for a related indenoisoquinoline compound provides a strong template for this compound.[7]

  • Chromatographic Conditions:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7]

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., mobile phase).

    • For biological samples, a protein precipitation or liquid-liquid extraction step is necessary.

  • Validation Parameters:

    • Specificity: Analyze blank samples, placebo, and samples spiked with known impurities to ensure no interference at the retention time of this compound.[4]

    • Linearity: Prepare at least five concentrations across the desired range (e.g., 50-150% of the expected concentration).[8] The correlation coefficient (r²) should be ≥ 0.999.[7]

    • Accuracy: Analyze samples with known concentrations of this compound at a minimum of three levels (low, medium, high). The mean recovery should be within 98-102%.[9]

    • Precision:

      • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The RSD should be ≤ 2%.[10]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method

For quantification in biological matrices, an LC-MS/MS method is preferred due to its high sensitivity and selectivity.[12]

  • Sample Preparation:

    • Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components and concentrate the analyte.

  • LC-MS/MS Conditions:

    • Chromatography: Similar to HPLC, but often with faster gradients.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source. Optimize parameters such as capillary voltage, gas flow, and temperature.[13] Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.[1]

  • Validation Parameters (Bioanalytical):

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]

    • Accuracy and Precision: Determined at a minimum of three concentrations: low, medium, and high quality control (QC) samples. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation - LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).[2][6]

    • Calibration Curve: A calibration curve should be generated for each analytical run, prepared in the same biological matrix as the samples.[14]

    • Recovery: The extraction efficiency of the analytical method.

    • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

    • Stability: Analyte stability in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation: Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an analytical method for this compound.

Parameter HPLC (Assay/Impurities) LC-MS/MS (Bioanalytical)
Specificity/Selectivity No interference at the analyte's retention time.No significant interference at the analyte's retention time and MRM transitions.
Linearity (r²) ≥ 0.999[7]≥ 0.99
Range Typically 80-120% of the test concentration for assay.[3]From LLOQ to the Upper Limit of Quantitation (ULOQ).
Accuracy (% Recovery) 98.0 - 102.0% for assay.[9]Mean value within ±15% of nominal (±20% at LLOQ).[14]
Precision (% RSD) ≤ 2% for repeatability and intermediate precision.≤ 15% (≤ 20% at LLOQ).[14]
LOD Signal-to-noise ratio ≥ 3:1.Signal-to-noise ratio ≥ 3:1.
LOQ/LLOQ Signal-to-noise ratio ≥ 10:1.[15]Lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%).[2]
Recovery (Bioanalytical) Not ApplicableConsistent, precise, and reproducible.
Matrix Effect (Bioanalytical) Not ApplicableShould be assessed to ensure no significant ion suppression or enhancement.
Stability (Bioanalytical) Not ApplicableAssessed for freeze-thaw, bench-top, and long-term storage.

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and selection of an analytical method for this compound.

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Draft Validation Protocol Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ / LLOQ Prec->LOD Stab Solution / Matrix Stability LOD->Stab Report Validation Report Stab->Report SOP Standard Operating Procedure Report->SOP

Caption: Generalized workflow for the validation of an analytical method.

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Spectroscopic Analysis of Isoquinoline and Its Isomers: Quinoline and Quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of isoquinoline and its key isomers, quinoline and quinazoline. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The subtle differences in the arrangement of nitrogen atoms within the bicyclic aromatic structures of isoquinoline, quinoline, and quinazoline give rise to unique electronic properties and, consequently, distinct spectroscopic fingerprints. A thorough understanding of these differences is paramount for unambiguous identification, characterization, and quality control in the fields of medicinal chemistry, materials science, and pharmaceutical development.

Structural Distinctions

Isoquinoline, quinoline, and quinazoline are structural isomers with the chemical formula C₉H₇N (isoquinoline and quinoline) and C₈H₆N₂ (quinazoline). All three are bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a nitrogen-containing heterocyclic ring. The key distinction lies in the position of the nitrogen atom(s). In quinoline, the nitrogen atom is at position 1 of the heterocyclic ring. In isoquinoline, the nitrogen is at position 2. Quinazoline contains two nitrogen atoms at positions 1 and 3. This variation in nitrogen placement significantly influences the electron density distribution across the molecules, leading to observable differences in their spectroscopic data.

Isoquinoline_Isomers cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline cluster_quinazoline Quinazoline q q iq iq qz qz

Figure 1: Chemical structures of quinoline, isoquinoline, and quinazoline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isoquinoline, quinoline, and quinazoline, providing a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise atomic connectivity of molecules. The different positions of the nitrogen atom(s) in these isomers result in notable variations in the chemical shifts (δ) of the carbon and hydrogen atoms.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinolineQuinazoline (derivatives)
H-2 8.90-~9.3 - 9.5
H-3 7.387.58-
H-4 8.128.50~9.1 - 9.3
H-5 7.757.80~7.9 - 8.1
H-6 7.527.62~8.2 - 8.4
H-7 7.657.70-
H-8 8.127.95~8.5 - 8.7
H-1 (Isoquinoline) -9.22-

Note: Quinazoline data is based on predicted values for Quinazoline-7-carbonitrile and may vary for the parent molecule.[1]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [2][3][4]

PositionQuinolineIsoquinolineQuinazoline (derivatives)
C-2 150.3152.7~160 - 162
C-3 121.1120.5-
C-4 136.1143.2~155 - 157
C-4a 128.2126.4~125 - 127
C-5 126.6127.4~128 - 130
C-6 129.4126.9~135 - 137
C-7 127.7129.0~118 - 120
C-8 129.4130.3~130 - 132
C-8a 148.3135.7~150 - 152
C-1 (Isoquinoline) -152.7-

Note: Quinazoline data is based on predicted values for Quinazoline-7-carbonitrile and may vary for the parent molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules. The characteristic C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings in these isomers can be used for their differentiation. Aromatic compounds typically show a C-H stretching absorption around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeQuinolineIsoquinolineQuinazoline
Aromatic C-H Stretch ~3050~3060~3100 - 3000
C=C Ring Stretch ~1600, 1500~1590, 1495~1615, 1570
C=N Stretch ~1580~1580~1510
C-H Out-of-plane Bend ~810, 750~830, 745~800, 750
Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic systems exhibit characteristic absorptions in the UV-Vis region due to π-π* electronic transitions. The position of the absorption maxima (λ_max) can be influenced by the position of the nitrogen atom and the overall electronic structure of the molecule. Aromatic compounds generally display a strong absorption near 205 nm and a less intense band in the 255 to 275 nm range.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

CompoundBand I (π → π)Band II (n → π)
Quinoline ~226, 276~313
Isoquinoline ~217, 265~317
Quinazoline ~222, 271~305
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is unique for each isomer.

Table 5: Comparative Mass Spectrometry Data (Electron Ionization)

FeatureQuinolineIsoquinolineQuinazoline
Molecular Formula C₉H₇NC₉H₇NC₈H₆N₂
Molecular Weight 129.16129.16130.15
Molecular Ion (M⁺) m/z 129m/z 129m/z 130
Major Fragments m/z 102, 76m/z 102, 76m/z 103, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample (isoquinoline, quinoline, or quinazoline derivative) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).[2]

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • A standard proton pulse sequence is used.

    • The spectral width is set to acquire signals from approximately -1 to 11 ppm.

    • A sufficient number of scans (typically 16-64) are co-added to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed.

    • The spectral width is set to cover a range of 0 to 160 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[1]

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The instrument is blanked using the pure solvent in a matched cuvette.

    • The sample cuvette is placed in the sample beam path.

    • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument software plots absorbance versus wavelength to generate the UV-Vis spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable volatile solvent.

  • Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for these types of compounds.[1]

  • Data Acquisition:

    • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).[1]

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • An ion detector measures the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.[1]

Experimental Workflow

The general workflow for the comparative spectroscopic analysis of isoquinoline isomers is outlined below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isoquinoline Isomer Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Ethanol for UV-Vis) Sample->Dissolve MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Process Process Raw Data (FT, Baseline Correction, etc.) NMR->Process IR->Process UV_Vis->Process MS->Process Compare Compare Spectra of Isomers Process->Compare Identify Identify Characteristic Peaks & Fragmentation Patterns Compare->Identify Conclusion Conclusion Identify->Conclusion

Figure 2: General workflow for comparative spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between isoquinoline and its isomers, quinoline and quinazoline. The presented data and protocols serve as a valuable resource for the accurate identification and characterization of these important heterocyclic compounds in various scientific and industrial applications.

References

A Comparative Analysis of the Biological Activities of 7-Hydroxyisoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The introduction of a hydroxyl group to the isoquinoline ring system can significantly influence its physicochemical properties and biological activity. The position of this hydroxyl group is a critical determinant of the molecule's interaction with biological targets. This guide provides a comparative overview of the biological activities of 7-hydroxyisoquinoline and its positional isomers, highlighting key differences in their anticancer, antioxidant, and enzyme-inhibiting properties based on available experimental data.

While direct comparative studies across all isomers are limited, this document collates existing data to offer insights into the structure-activity relationships (SAR) of these compounds. The presented information aims to guide further research and drug discovery efforts centered on the hydroxyisoquinoline framework.

Comparative Biological Activity

The biological activities of hydroxyisoquinoline isomers are diverse, with the position of the hydroxyl group playing a pivotal role in determining their potency and selectivity. The following sections and tables summarize the available quantitative data for various biological endpoints.

Anticancer Activity

Several isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. However, a direct comparison of the anticancer activity of all hydroxyisoquinoline isomers is not well-documented.

Table 1: Comparative Cytotoxicity of Hydroxyisoquinoline Isomers

CompoundCell LineIC50 (µM)Reference
5-Hydroxyisoquinoline HeLaData not available
6-Hydroxyisoquinoline HeLaData not available
This compound HeLaData not available
8-Hydroxyquinoline HeLaData not available
Note:Direct comparative IC50 values for the simple hydroxyisoquinoline isomers on the same cancer cell line under identical experimental conditions are not readily available in the reviewed literature. The data for many isoquinoline derivatives is extensive, but a systematic study of these specific positional isomers is lacking.
Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established area of research. The position of the hydroxyl group on the isoquinoline ring is expected to influence its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity.

Table 2: Comparative Antioxidant Activity of Hydroxyisoquinoline Isomers (DPPH Assay)

CompoundIC50 (µM)Reference
5-Hydroxyisoquinoline Data not available
6-Hydroxyisoquinoline Data not available
This compound Data not available
8-Hydroxyquinoline Data not available
Note:Quantitative antioxidant activity data (IC50 values) from direct comparative studies of these specific hydroxyisoquinoline isomers are not available in the public domain.
Enzyme Inhibition

Hydroxyisoquinolines have been investigated as inhibitors of various enzymes, including tyrosinase, monoamine oxidases (MAOs), and poly(ADP-ribose) polymerase-1 (PARP-1). The inhibitory potency and selectivity are highly dependent on the isomer.

Table 3: Comparative Enzyme Inhibitory Activity of Hydroxyisoquinoline Isomers

Enzyme TargetCompoundIC50 (µM)Reference
Tyrosinase 3-Hydroxyquinolin-2(1H)-one derivativesVaries[1]
5-HydroxyisoquinolineData not available
6-HydroxyisoquinolineData not available
This compoundData not available
8-HydroxyquinolineData not available
Monoamine Oxidase A (MAO-A) 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineVaries[2]
N-methyl-6-methoxyisoquinolinium ion0.81[3]
5-HydroxyisoquinolineData not available
6-HydroxyisoquinolineData not available
This compoundData not available
8-HydroxyquinolineData not available
Monoamine Oxidase B (MAO-B) 8-Hydroxyquinolylnitrone (QN 19)4.46[4]
5-HydroxyisoquinolineData not available
6-HydroxyisoquinolineData not available
This compoundData not available
8-HydroxyquinolineData not available
PARP-1 4-Hydroxyquinazoline derivative (IN17)0.47[2]
3,4-dihydroisoquinolone-4-carboxamide derivativesVaries[5]
5-HydroxyisoquinolineData not available
6-HydroxyisoquinolineData not available
This compoundData not available
8-HydroxyquinolineData not available
Note:The table includes data for related isoquinoline derivatives to provide context due to the lack of direct comparative data for the simple hydroxyisoquinoline isomers.

Signaling Pathways and Experimental Workflows

The biological effects of hydroxyisoquinoline isomers are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a generalized apoptotic pathway that can be induced by cytotoxic compounds and a typical workflow for evaluating enzyme inhibitors.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Generalized Apoptotic Signaling Pathway.

Enzyme_Inhibition_Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Synthesize/Obtain Isomers Enzyme Assay Enzyme Assay Compound Preparation->Enzyme Assay Prepare serial dilutions Data Analysis Data Analysis Enzyme Assay->Data Analysis Measure enzyme activity IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate % inhibition Conclusion Conclusion IC50 Determination->Conclusion Determine potency

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of isoquinoline derivatives.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hydroxyisoquinoline isomers

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the hydroxyisoquinoline isomers for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Tyrosinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[1]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Hydroxyisoquinoline isomers

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

  • Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is used to determine the inhibitory effect of compounds on MAO-A and MAO-B enzymes.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Hydroxyisoquinoline isomers

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • Phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well black plate, add the test compounds at various concentrations.

  • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding the kynuramine substrate.

  • Monitor the production of 4-hydroxyquinoline by measuring the fluorescence at an excitation of ~310 nm and an emission of ~380 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 4: PARP-1 Inhibition Assay

This chemiluminescent assay measures the inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Hydroxyisoquinoline isomers

  • Olaparib (positive control)

  • Luminometer

Procedure:

  • In a histone-coated 96-well plate, add the test compounds at various concentrations.

  • Add a mixture of PARP-1 enzyme and activated DNA.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP.

  • After another incubation and wash, add the chemiluminescent substrate.

  • Measure the luminescence to determine PARP-1 activity.

  • Calculate the percentage of inhibition and the IC50 values.

Conclusion and Future Directions

The available data, although limited in direct comparisons, suggests that the position of the hydroxyl group on the isoquinoline ring is a critical determinant of biological activity. Derivatives of hydroxyisoquinolines have shown promise as anticancer, antioxidant, and enzyme-inhibiting agents. However, to fully elucidate the structure-activity relationships and to identify the most promising isomers for further development, systematic and direct comparative studies are essential.

Future research should focus on:

  • Synthesizing all positional isomers of hydroxyisoquinoline and testing them in parallel across a panel of biological assays.

  • Determining the IC50 values for each isomer against a range of cancer cell lines to identify the most potent and selective anticancer agents.

  • Conducting comprehensive antioxidant assays to compare the radical scavenging capabilities of each isomer.

  • Screening the isomers against a broader panel of enzymes to discover novel inhibitors.

  • Investigating the mechanisms of action and the specific signaling pathways modulated by the most active isomers.

By addressing these knowledge gaps, the full therapeutic potential of the hydroxyisoquinoline scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

Evaluating the Selectivity of 7-Hydroxyisoquinoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for the development of highly potent and selective agents against a range of kinase targets. However, achieving selectivity remains a critical challenge in the development of kinase inhibitors to minimize off-target effects and ensure therapeutic efficacy. This guide provides an objective comparison of the selectivity of this compound-based inhibitors, supported by experimental data and detailed methodologies for assessing inhibitor performance.

Data Presentation: Comparative Selectivity of a 7-Azaindole-Based Inhibitor

While comprehensive, publicly available kinome-wide screening data for a specific this compound-based inhibitor is limited, we can use GSK1070916, a potent and selective 7-azaindole-based inhibitor of Aurora B and Aurora C kinases, as a case study. The 7-azaindole core is structurally related to the isoquinoline scaffold and provides valuable insights into achieving selectivity.

GSK1070916 was profiled against a panel of 328 kinases to determine its selectivity. The following table summarizes its inhibitory activity against its primary targets and key related kinases.

Target KinaseIC50 (nM)[1]Fold Selectivity vs. Aurora BNotes
Aurora B 3.5 1 Primary Target
Aurora C 6.5 ~1.9 Primary Target
Aurora A1100~314High selectivity against the closely related Aurora A isoform.

Data presented is from in vitro kinase inhibition assays.

Experimental Protocols

Accurate evaluation of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments commonly used in selectivity profiling.

Biochemical IC50 Determination (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • This compound-based inhibitor (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a DMSO-only control (0% inhibition).

  • Kinase Reaction Setup: In the wells of a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This converts the generated ADP into ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF measures the thermal stabilization of a protein upon ligand binding, providing evidence of target engagement.

Materials:

  • Purified target kinase

  • Test inhibitor

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the purified kinase and SYPRO Orange dye in DSF buffer.

  • Compound Addition: Add the test inhibitor at various concentrations to the wells of a 96-well PCR plate. Include a DMSO control.

  • Addition of Master Mix: Add the protein/dye master mix to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates binding and stabilization of the protein.

Cell-Based Target Engagement (NanoBRET™ Assay)

This assay quantifies inhibitor binding to its target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and seed them into the assay plates.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in DMSO and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.

Mandatory Visualizations

Experimental Workflow for Inhibitor Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Cellular Validation A Compound Library of This compound Derivatives B Primary Biochemical Assay (e.g., against target kinase) A->B C IC50 Determination (Biochemical Assay) B->C D Broad Kinome Screen (e.g., >400 kinases) C->D E Binding Affinity Assay (e.g., DSF) C->E F Cell-Based Target Engagement (e.g., NanoBRET™) D->F E->F G Phenotypic Assays (e.g., Cell Proliferation) F->G H Selective Inhibitor Candidate G->H

Caption: A typical workflow for evaluating the selectivity of kinase inhibitors.

Signaling Pathway of Aurora B Kinase

G cluster_0 Mitosis GSK1070916 GSK1070916 Aurora B Kinase Aurora B Kinase GSK1070916->Aurora B Kinase Inhibits Polyploidy &\nApoptosis Polyploidy & Apoptosis GSK1070916->Polyploidy &\nApoptosis Leads to Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylates Kinetochore-Microtubule\nAttachment Kinetochore-Microtubule Attachment Aurora B Kinase->Kinetochore-Microtubule\nAttachment Regulates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Regulates Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Proper Mitosis Proper Mitosis Cell Division Cell Division

Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.

Signaling Pathway of Discoidin Domain Receptor 1 (DDR1)

Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K/Akt Pathway PI3K/Akt Pathway DDR1->PI3K/Akt Pathway MAPK Pathway MAPK Pathway DDR1->MAPK Pathway NF-kB Pathway NF-kB Pathway DDR1->NF-kB Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation MAPK Pathway->Cell Proliferation Cell Migration Cell Migration MAPK Pathway->Cell Migration NF-kB Pathway->Cell Migration This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->DDR1 Inhibits

Caption: Overview of the DDR1 signaling pathway.

References

Comparative Analysis of Molecular Docking Studies on Isoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on isoquinoline derivatives and their close analogs, quinolines. Due to the limited availability of specific docking data for 7-Hydroxyisoquinoline derivatives in the reviewed literature, this guide presents findings from related isoquinoline and quinoline compounds to offer insights into their potential interactions with various protein targets.[1] The data and protocols herein are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the computational evaluation of this chemical scaffold.

Data Presentation: Comparative Docking Performance

Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of small molecules with protein targets.[1] A more negative docking score generally indicates a stronger predicted binding affinity.[1] The following table summarizes the docking scores of various isoquinoline and quinoline derivatives against several protein targets.

Compound ClassCompound/DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Reference
Quinoline DerivativeCompound 4HIV Reverse Transcriptase4I2P-10.675[2]
Quinoline DerivativeCompound 5HIV Reverse Transcriptase4I2P-10.38[2]
Quinoline DerivativeCompound 7HIV Reverse Transcriptase4I2P-10.23[2]
Quinoline DerivativeRilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56[2][3]
Quinoline DerivativeCompound 9DNA Gyrase--9.3[4]
Quinoline DerivativeCompound 9Human NAD(P)H Dehydrogenase (quinone 1)--9.1[4]
Thiopyrano[2,3-b]quinoline DerivativeCompound 4CB1a (Anticancer Peptide)2IGR-6.1[5]
Thiopyrano[2,3-b]quinoline DerivativeCompound 2CB1a (Anticancer Peptide)2IGR-5.5[5]
Thiopyrano[2,3-b]quinoline DerivativeCompound 1CB1a (Anticancer Peptide)2IGR-5.3[5]
Isoquinoline DerivativeDihydroisoquinoline 3bLeucine Aminopeptidase (LAP)-Good Activity[6]

Experimental Protocols: A Representative Molecular Docking Methodology

The following protocol is a synthesis of methodologies reported in studies of isoquinoline and quinoline derivatives and outlines the standard steps for performing in silico docking studies.[1]

1. Protein Target Preparation

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in studies of quinoline derivatives as HIV inhibitors, the structure of HIV reverse transcriptase (PDB ID: 4I2P) was utilized.[1][2]

  • Preparation: The retrieved protein structure is prepared for docking, which typically involves the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of partial atomic charges.[1][7] The protein structure may also undergo energy minimization to relieve any steric clashes.[1]

2. Ligand Preparation

  • Structure Generation: The 2D structure of the ligand is drawn using a chemical drawing tool and then converted to a 3D conformation.[1]

  • Energy Minimization: The energy of the 3D ligand structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for docking.[1]

3. Molecular Docking Simulation

  • Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket where a natural substrate or known inhibitor binds.[1][7]

  • Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to perform the simulation.[2][8] These programs systematically explore various conformations and orientations of the ligand within the defined active site.

4. Analysis of Docking Results

  • Binding Affinity Evaluation: The docking scores, typically expressed in kcal/mol, are used to rank the ligands based on their predicted binding affinity for the target protein.[1]

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[1] This analysis provides critical insights into the molecular basis of the interaction.

Visualization of Workflows and Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline and isoquinoline derivatives.

G cluster_workflow Molecular Docking Workflow A Target Identification & Retrieval (e.g., from PDB) B Protein Preparation (Remove water, add hydrogens) A->B D Grid Box Generation (Define Active Site) B->D C Ligand Preparation (2D to 3D, Energy Minimization) E Molecular Docking Simulation (e.g., AutoDock, Glide) C->E D->E F Pose & Score Analysis (Binding Energy, Interactions) E->F G Comparative Analysis (Rank Derivatives) F->G G cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibitor Point of Inhibition EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Ligand->EGFR EGF (Ligand) Inhibitor Quinoline/Isoquinoline Derivatives Inhibitor->EGFR Inhibit

References

Safety Operating Guide

Proper Disposal of 7-Hydroxyisoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 7-hydroxyisoquinoline is a critical aspect of laboratory safety. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.

Essential Safety and Handling Information

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed and toxic in contact with skin. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat or other protective clothing

  • Use only in a well-ventilated area or with respiratory protection.[1][2]

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular FormulaC₉H₇NO[1]
Molecular Weight145.16 g/mol [1]
AppearanceCream solid[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous and general laboratory trash.

Step 2: Waste Collection and Storage

  • Containers: Use only approved, properly labeled, and sealed containers for collecting this compound waste.[1] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution. Do not use abbreviations or chemical formulas.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2] Keep the container tightly closed except when adding waste.

Step 3: Disposal Procedure

  • Consult Regulations: All disposal activities must comply with local, regional, and national environmental regulations.[1]

  • Approved Waste Disposal Plant: The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.[1][2] Your institution's EHS office will have established procedures for the collection and disposal of such waste.

  • Do Not:

    • Dispose of this compound down the drain or in the regular trash.[3]

    • Allow the chemical to be released into the environment.[1]

Step 4: Decontamination of Labware

  • Reusable Labware: Thoroughly decontaminate any reusable labware that has come into contact with this compound. Follow your laboratory's standard operating procedures for cleaning contaminated glassware.

  • Disposable Labware: Treat all single-use items (e.g., gloves, weighing paper, pipette tips) contaminated with this compound as hazardous waste and dispose of them in the designated solid waste container.

Step 5: Emergency Spill Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect store Store in Designated, Secure, and Ventilated Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal_plant Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->disposal_plant end End: Disposal Complete disposal_plant->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 7-Hydroxyisoquinoline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 7651-83-4

  • Molecular Formula: C₉H₇NO

  • Molecular Weight: 145.16 g/mol [1][2]

Hazard Summary:

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2[1][3]
Serious Eye Damage/Eye IrritationCategory 2[1][3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant glovesInspect gloves for permeability and breakthrough time before use.[1] Nitrile or neoprene gloves are generally suitable.
Body Protection Laboratory Coat or Chemical Resistant ClothingWear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form and generating dust.[4]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][4]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Avoid Dust Formation: Handle this compound, which is a solid, carefully to avoid creating dust.[1]

  • Weighing: If weighing is required, do so in a ventilated enclosure or fume hood.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Contaminated Materials: Collect all materials contaminated with this compound, such as gloves, weighing paper, and disposable labware, in a designated, labeled, and sealed hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of in its original container or a suitable, labeled hazardous waste container.

2. Disposal Procedure:

  • Hazardous Waste: this compound waste is classified as hazardous.[1]

  • Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release into the environment.[1]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound A 1. Pre-Handling - Review SDS - Ensure Ventilation - Assemble PPE B 2. Handling - Work in Fume Hood - Avoid Dust Formation - Avoid Contact A->B Proceed with caution C 3. Post-Handling - Decontaminate Work Area - Wash Hands Thoroughly - Store Chemical Properly B->C After experiment E Exposure Event B->E If exposure occurs D 4. Waste Disposal - Collect Contaminated Materials - Label Hazardous Waste - Dispose via Approved Facility C->D F First Aid Measures - Eye Wash - Skin Wash - Seek Medical Attention E->F Immediate action

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including emergency procedures.

References

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7-Hydroxyisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.